molecular formula C3H4Cl2 B155052 cis-1,3-DICHLOROPROPENE CAS No. 10061-01-5

cis-1,3-DICHLOROPROPENE

Cat. No.: B155052
CAS No.: 10061-01-5
M. Wt: 110.97 g/mol
InChI Key: UOORRWUZONOOLO-UPHRSURJSA-N
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Description

cis-1,3-Dichloropropene is an organochlorine compound that appears as a colorless liquid with a characteristic chloroform-like odor . It is one of the two geometric isomers of 1,3-dichloropropene, with a boiling point of 104°C . This compound is highly relevant to scientific research due to its dual role as a synthetic intermediate and a model compound for studying environmental fate and biological degradation pathways. It is notably the active component of a widely used nematocide, providing a practical context for its study . In laboratory research, this compound is valuable for organic synthesis and for investigating the mechanisms of bacterial dehalogenation. Soil bacteria have evolved specific catabolic pathways to degrade this compound, primarily processing it to acetaldehyde via enzymatic hydrolysis. This pathway relies on the activity of a specific bacterial dehalogenase enzyme, cis-3-chloroacrylic acid dehalogenase (cis-CaaD), which catalyzes an isomer-specific hydrolytic dehalogenation reaction . Studying this enzyme and its interaction with this compound provides critical insights into bioremediation strategies for cleaning up halogenated environmental pollutants. From a toxicological perspective, the compound is rapidly absorbed and metabolized upon exposure, primarily through glutathione conjugation, and is eliminated principally via the urine as mercapturic acid metabolites . Researchers should note that it is a contact irritant and exhibits moderate acute toxicity. Vapors are irritating to the eyes and respiratory tract, and exposure can affect multiple organ systems, including the liver, kidneys, and lungs . The International Agency for Research on Cancer (IARC) has classified the isomer mixture as possibly carcinogenic to humans, and adequate safety controls are essential during handling . Handling Note: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1,3-dichloroprop-1-ene
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InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1-
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InChI Key

UOORRWUZONOOLO-UPHRSURJSA-N
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Canonical SMILES

C(C=CCl)Cl
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Isomeric SMILES

C(/C=C\Cl)Cl
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Molecular Formula

C3H4Cl2
Record name CIS-1,3-DICHLORO-1-PROPENE
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DSSTOX Substance ID

DTXSID1032305
Record name (Z)-Dichloropropene
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Molecular Weight

110.97 g/mol
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Physical Description

Cis-1,3-dichloro-1-propene is a colorless to amber liquid with a sweetish odor. (NTP, 1992), Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH]
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Boiling Point

219.7 °F at 760 mmHg (NTP, 1992), 104.3 °C
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, and chloroform, Miscible with hydrocarbons, halogenated solvents, esters, and ketones, In water, 2,700 mg/l @ 25 °C.
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Density

1.217 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C
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Vapor Density

1.4 AT 37.8 °C (AIR= 1)
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Vapor Pressure

43 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 26.3 mm Hg @ 20 °C
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Impurities

1,2-Dichloropropane (isomers not specified) may be present in small quantities (<0.1%) /Telone C-17/
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Color/Form

COLORLESS LIQUID

CAS No.

10061-01-5, 542-75-6
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Physical Properties of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of cis-1,3-dichloropropene, a significant compound in various industrial and agricultural applications. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by visualizations of its synthesis and metabolic pathways.

Chemical Identity

IdentifierValue
Chemical Name (Z)-1,3-dichloroprop-1-ene
Synonyms cis-1,3-Dichloropropylene, (Z)-1,3-Dichloropropene
CAS Number 10061-01-5[1]
Molecular Formula C₃H₄Cl₂[1][2]
Molecular Weight 110.97 g/mol [3][4]
InChI 1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1-[5]
InChI Key UOORRWUZONOOLO-UPHRSURJSA-N[5]
SMILES ClC\C=C/Cl[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for understanding its behavior in various experimental and environmental settings.

PropertyValue
Physical State Colorless to amber liquid[6]
Odor Chloroform-like, sweetish odor[6]
Boiling Point 104 °C[3][7]
Melting Point -84 °C[1]
Density 1.225 g/mL at 25 °C[5]
Solubility in Water 2,180 mg/L at 25 °C[3][8]
Vapor Pressure 34.3 mm Hg at 25 °C[3]
Vapor Density 3.8 (Air = 1)[1]
Flash Point 23.9 °C (closed cup)[9]
Refractive Index 1.4675 at 20 °C[5]
Log Kow (Octanol-Water Partition Coefficient) 1.82[3]
Henry's Law Constant 2.7 x 10⁻³ atm·m³/mol at 20 °C[6]

Synthesis of 1,3-Dichloropropene (B49464)

1,3-Dichloropropene is primarily synthesized through the high-temperature chlorination of propene. This process yields a mixture of cis- and trans-isomers.[1]

Synthesis_of_1_3_Dichloropropene Propene Propene HighTemp High Temperature IsomerMix cis- and trans- 1,3-Dichloropropene Mixture Propene->IsomerMix Chlorine Chlorine (Cl₂) Chlorine->IsomerMix HighTemp->IsomerMix +

Synthesis of 1,3-Dichloropropene

Environmental Fate and Degradation

This compound is subject to degradation in the environment through biotic and abiotic pathways. A significant degradation pathway involves hydrolysis and subsequent microbial metabolism.

The initial step is the hydrolysis of this compound to cis-3-chloroallyl alcohol. This is followed by oxidation to cis-3-chloroacrylic acid, which is then dehalogenated.[10][11]

Degradation_Pathway cluster_main Environmental Degradation of this compound DCP This compound CAA cis-3-Chloroallyl Alcohol DCP->CAA Hydrolysis CAA_acid cis-3-Chloroacrylic Acid CAA->CAA_acid Oxidation Metabolites Further Metabolites CAA_acid->Metabolites Dehalogenation

Degradation of this compound

Metabolism in Mammalian Systems

In mammals, this compound is primarily metabolized through conjugation with glutathione.[12] This conjugate then enters the mercapturic acid pathway, leading to the formation of N-acetyl-S-[(cis)-3-chloroprop-2-enyl]cysteine, which is excreted in the urine.[2]

Metabolism_Pathway cluster_0 Metabolism of this compound DCP This compound GSH_conjugate Glutathione Conjugate DCP->GSH_conjugate Glutathione Conjugation Mercapturic_acid N-acetyl-S-[(cis)-3-chloroprop-2-enyl]cysteine GSH_conjugate->Mercapturic_acid Mercapturic Acid Pathway Urine Excretion in Urine Mercapturic_acid->Urine

Metabolism of this compound

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are extensive and can be found in standard analytical chemistry literature. Key methodologies include:

  • Gas Chromatography (GC): Used for determining the purity of this compound and for its analysis in environmental samples. EPA Methods 502.2 and 524.2 are suitable for its detection in water.[2]

  • Boiling Point Determination: Standard methods such as ASTM D1078 are employed.

  • Density Measurement: Typically determined using a pycnometer or a digital density meter.

  • Solubility Studies: Shake-flask method followed by quantification using GC.

  • Vapor Pressure Measurement: Can be determined using a static or dynamic method, or by gas saturation.

Safety and Toxicology

This compound is considered a toxic and flammable substance.[1] It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2][13] Acute exposure can cause irritation to the mucous membranes, chest pain, and breathing difficulties.[8] The oral LD50 in rats for the cis-isomer has been reported as 121 mg/kg.[14] Chronic exposure in animal studies has been linked to tumors in the forestomach, urinary bladder, and lungs.[15] Proper handling procedures, including the use of personal protective equipment, are essential when working with this compound.

References

An In-depth Technical Guide to the Synthesis of cis-1,3-Dichloropropene from Allyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of cis-1,3-dichloropropene from allyl chloride. The synthesis is a multi-step process involving chlorination, dehydrochlorination, isomerization, and purification. This guide details the experimental protocols for each stage, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows to support research and development in the chemical and pharmaceutical sciences.

Synthetic Pathway Overview

The conversion of allyl chloride to this compound is not a direct transformation but proceeds through a sequence of three primary reactions followed by a purification step. The overall process is outlined below:

  • Chlorination of Allyl Chloride: Allyl chloride undergoes an addition reaction with chlorine to form the intermediate 1,2,3-trichloropropane (B165214).[1]

  • Dehydrochlorination of 1,2,3-Trichloropropane: The 1,2,3-trichloropropane intermediate is then dehydrochlorinated, typically using a strong base, to yield a mixture of cis- and trans-1,3-dichloropropene.

  • Isomerization of trans-1,3-Dichloropropene: To maximize the yield of the desired cis-isomer, the mixture of isomers is subjected to an isomerization process, which converts the trans-isomer to the cis-form.

  • Purification: Finally, the this compound is isolated and purified from the reaction mixture, primarily through fractional distillation.

Synthesis_Pathway Allyl_Chloride Allyl Chloride TCP 1,2,3-Trichloropropane Allyl_Chloride->TCP + Cl2 (Chlorination) Isomer_Mixture cis/trans-1,3-Dichloropropene Mixture TCP->Isomer_Mixture - HCl (Dehydrochlorination) cis_DCP This compound Isomer_Mixture->cis_DCP Isomerization & Purification

Caption: Overall synthetic pathway from allyl chloride to this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the synthesis.

Step 1: Chlorination of Allyl Chloride to 1,2,3-Trichloropropane

The initial step involves the addition of chlorine across the double bond of allyl chloride to yield 1,2,3-trichloropropane.[1] Several methods have been reported, including liquid-phase chlorination and reaction with sulfuryl chloride. A continuous flow method offers rapid reaction times.

Experimental Protocol: Continuous Flow Chlorination

A continuous flow synthesis can be performed using a microchannel reactor.[2]

  • Reactants: 3-chloropropene (allyl chloride) and liquid chlorine.

  • Reactor: Microchannel reactor.

  • Procedure:

    • Pump 3-chloropropene and liquid chlorine into the microchannel reactor using a plunger pump.

    • Maintain the reaction temperature at -20 °C.

    • The molar ratio of 3-chloropropene to liquid chlorine should be maintained between 1:1.0 and 1:1.5.

    • Set the flow rate of 3-chloropropene to 2.5-2.7 mL/min and liquid chlorine to 1.6-1.9 mL/min.

    • The residence time for the reaction is approximately 30 seconds.

  • Work-up: The output from the reactor is a crude mixture containing 1,2,3-trichloropropane.

ParameterValueReference
Reactants Allyl chloride, Liquid Chlorine[2]
Solvent None (neat)[2]
Catalyst None[2]
Temperature -20 °C[2]
Pressure Sufficient to maintain liquid phase
Reaction Time 30 seconds (residence time)[2]
Yield High conversion expected
Step 2: Dehydrochlorination of 1,2,3-Trichloropropane

The dehydrochlorination of 1,2,3-trichloropropane is a critical step that produces a mixture of cis- and trans-1,3-dichloropropene. This elimination reaction is typically carried out using a strong base.

Experimental Protocol: Base-Mediated Dehydrochlorination

  • Reactants: 1,2,3-trichloropropane, Sodium Hydroxide (B78521) (NaOH).

  • Solvent: Ethanol (B145695) can be used as a solvent.

  • Procedure:

    • Dissolve 1,2,3-trichloropropane in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

    • Gradually add a solution of sodium hydroxide in ethanol to the reaction mixture while stirring.

    • Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.

    • After cooling, the reaction mixture is neutralized and the organic layer is separated.

  • Work-up: The organic layer is washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting product is a mixture of cis- and trans-1,3-dichloropropene.

ParameterValue
Reactant 1,2,3-Trichloropropane
Reagent Sodium Hydroxide
Solvent Ethanol
Temperature Reflux
Product Ratio Mixture of cis- and trans-isomers
Step 3: Isomerization of trans- to this compound

To increase the proportion of the desired cis-isomer, the mixture obtained from the dehydrochlorination step is subjected to an isomerization process. This can be achieved through a free-radical mechanism catalyzed by iodine and UV light.[3]

Experimental Protocol: Photocatalyzed Isomerization

  • Reactants: Mixture of cis- and trans-1,3-dichloropropene.

  • Catalyst: Elemental Iodine (I₂).

  • Procedure:

    • Place the mixture of dichloropropene isomers in a quartz reaction vessel.

    • Add a catalytic amount of iodine.

    • Irradiate the mixture with a UV lamp while stirring.

    • Monitor the progress of the isomerization by gas chromatography (GC) until the desired equilibrium is reached.

  • Work-up: The catalyst can be removed by washing with a sodium thiosulfate (B1220275) solution.

ParameterValueReference
Reactant trans-1,3-Dichloropropene[3]
Catalyst Iodine (catalytic amount)[3]
Energy Source UV light[3]
Temperature Ambient
Result Equilibrium mixture of cis- and trans-isomers[3]
Step 4: Purification of this compound

The final step is the purification of this compound from the isomer mixture. This is effectively achieved by fractional distillation, taking advantage of the difference in boiling points between the cis and trans isomers.

Experimental Protocol: Fractional Distillation

  • Apparatus: A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a heat source with precise temperature control.

  • Procedure:

    • Charge the isomer mixture into the distillation flask.

    • Heat the flask gently to initiate boiling.

    • Carefully control the heating to maintain a slow and steady distillation rate.

    • Monitor the temperature at the head of the fractionating column.

    • Collect the fraction that distills at or near the boiling point of this compound (104 °C). The trans-isomer will distill at a higher temperature (112 °C).

  • Purity Analysis: The purity of the collected fractions should be assessed by gas chromatography.

PropertyThis compoundtrans-1,3-DichloropropeneReference
Boiling Point 104 °C112 °C[4]

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental stages.

Chlorination_Workflow cluster_reactants Reactant Preparation Allyl_Chloride Allyl Chloride Reactor Microchannel Reactor (-20 °C, 30s residence) Allyl_Chloride->Reactor Chlorine Liquid Chlorine Chlorine->Reactor Product Crude 1,2,3-Trichloropropane Reactor->Product

Caption: Workflow for the chlorination of allyl chloride.

Dehydrochlorination_Isomerization_Workflow TCP_start 1,2,3-Trichloropropane Dehydrochlorination Dehydrochlorination (NaOH, Ethanol, Reflux) TCP_start->Dehydrochlorination Isomer_Mixture cis/trans Isomer Mixture Dehydrochlorination->Isomer_Mixture Isomerization Isomerization (Iodine, UV light) Isomer_Mixture->Isomerization Enriched_Mixture cis-Enriched Mixture Isomerization->Enriched_Mixture

Caption: Workflow for dehydrochlorination and isomerization.

Purification_Workflow Enriched_Mixture cis-Enriched Mixture Distillation Fractional Distillation Enriched_Mixture->Distillation cis_Product Pure this compound (bp 104 °C) Distillation->cis_Product Lower boiling fraction trans_Byproduct trans-1,3-Dichloropropene (bp 112 °C) Distillation->trans_Byproduct Higher boiling fraction

Caption: Workflow for the purification of this compound.

Conclusion

The synthesis of this compound from allyl chloride is a well-defined, multi-step process that requires careful control of reaction conditions at each stage to maximize the yield and purity of the final product. The key transformations involve the chlorination of the starting material to 1,2,3-trichloropropane, followed by a base-mediated dehydrochlorination to form a mixture of cis and trans isomers. Subsequent UV-catalyzed isomerization enriches the desired cis-isomer, which is then isolated via fractional distillation. The detailed protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this compound for research and development purposes.

References

The Environmental Fate of cis-1,3-Dichloropropene in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,3-dichloropropene is a chlorinated hydrocarbon used as a soil fumigant to control nematodes in agriculture.[1] Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the degradation, transformation, and transport processes of this compound in the soil environment. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

The environmental persistence and mobility of this compound are determined by its degradation rate and its interaction with soil particles. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Soil
Soil TypeTemperature (°C)Half-life (days)Reference
Sandy Loam15-2024[2]
Sandy Loam203-4 weeks[3]
Medium LoamNot Specified3-4 weeks[2]
Catlin Silt LoamNot Specified12[3]
Fuquay Loamy SandNot Specified54[3]
Aerobic Soils (13 types)206-17[2]
Moist Soils2100[4][5]
Moist Soils2013.5[4][5]
Moist Soils292[4][5]
Soil with Pseudomonas spp.Not Specified1-3[4][5]
Table 2: Soil Sorption and Mobility of this compound
Soil TypeParameterValueReference
Salinas Clay LoamKf (adsorption)0.47[6]
Salinas Clay LoamKf (desorption)0.54[6]
Salinas Clay LoamKd0.46 - 0.56[6]
Arlington Sandy LoamKd0.46 - 0.56[6]
Two California Agricultural SoilsKoc58 - 70[6]
Generallog Koc1.4 - 1.7[7]

Degradation and Transformation

The dissipation of this compound from soil is governed by both abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for this compound in moist soil is hydrolysis.[4][8] This reaction involves the conversion of this compound to cis-3-chloroallyl alcohol.[3][9] The rate of hydrolysis is influenced by temperature, with higher temperatures leading to a shorter half-life.[4][5]

Biotic Degradation

Microbial Degradation: Soil microorganisms, particularly bacteria, play a significant role in the degradation of this compound.[4][5] Several bacterial strains, including Pseudomonas cichorii and species of Rhodococcus, have been identified as capable of utilizing 1,3-dichloropropene (B49464) as a carbon and energy source.[9][10] The microbial degradation pathway typically follows the initial hydrolysis step. The resulting cis-3-chloroallyl alcohol is then oxidized to cis-3-chloroacrylic acid.[3][9] Subsequent dehalogenation of cis-3-chloroacrylic acid can lead to the formation of malonic acid semialdehyde, which can then be further metabolized.[11] Soils with a history of 1,3-dichloropropene application often exhibit enhanced biodegradation rates due to the adaptation of the microbial community.[12]

Transport in Soil

Volatilization: this compound is a volatile organic compound, and volatilization from the soil surface is a significant dissipation pathway.[3][13]

Leaching: Due to its relatively low sorption to soil organic matter, this compound is considered to have high mobility in soil and has the potential to leach into groundwater.[3][6] Its mobility is influenced by soil type, organic matter content, and moisture.[6]

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to assess the environmental fate of this compound in soil.

Soil Microcosm Degradation Study

This protocol is designed to evaluate the degradation rate and identify transformation products of this compound in a controlled laboratory setting.

1. Soil Collection and Preparation:

  • Collect soil from the desired location and depth.

  • Sieve the soil (e.g., through a 2-mm sieve) to remove large debris and homogenize.

  • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

2. Microcosm Setup:

  • Distribute a known weight of the prepared soil (e.g., 50-100 g) into individual glass microcosms (e.g., serum bottles).

  • Adjust the soil moisture to a specific level (e.g., 50-70% of water holding capacity).

  • Spike the soil with a known concentration of this compound, typically dissolved in a minimal amount of a suitable solvent.

  • Seal the microcosms with appropriate caps (B75204) (e.g., Teflon-lined septa) to prevent volatilization losses.

  • Prepare sterile control microcosms (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.

  • Incubate the microcosms in the dark at a constant temperature.

3. Sampling and Analysis:

  • At predetermined time intervals, sacrifice a set of replicate microcosms for analysis.

  • Extract this compound and its potential metabolites from the soil using an appropriate solvent (e.g., ethyl acetate, methanol).[14]

  • Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[15][16][17] A purge and trap system can be employed for volatile analytes.[15]

4. Data Analysis:

  • Plot the concentration of this compound over time.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life of the compound in the soil.

  • Identify and quantify the formation and decline of transformation products.

Batch Equilibrated Sorption Study

This protocol is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.

1. Soil and Solution Preparation:

  • Use the same characterized soil as in the degradation study.

  • Prepare a series of aqueous solutions of this compound of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).

2. Equilibration:

  • Add a known mass of soil to centrifuge tubes.

  • Add a known volume of the this compound solution to each tube.

  • Include soil-free controls to account for any sorption to the container walls.

  • Shake the tubes for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

3. Phase Separation and Analysis:

  • Centrifuge the tubes at high speed to separate the soil and aqueous phases.

  • Carefully remove an aliquot of the supernatant (aqueous phase).

  • Extract and analyze the concentration of this compound in the aqueous phase using GC-MS.

4. Data Analysis:

  • Calculate the amount of this compound sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.

  • Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of the chemical in the soil to the concentration in the water at equilibrium.

  • Normalize Kd to the organic carbon content of the soil to obtain Koc.

Mandatory Visualizations

Microbial Degradation Pathway of this compound

Microbial_Degradation_Pathway cluster_main Microbial Degradation of this compound DCP This compound CAA cis-3-Chloroallyl Alcohol DCP->CAA Hydrolysis (Haloalkane Dehalogenase) CAAcid cis-3-Chloroacrylic Acid CAA->CAAcid Oxidation (Alcohol/Aldehyde Dehydrogenase) MSA Malonic Acid Semialdehyde CAAcid->MSA Dehalogenation (3-Chloroacrylic Acid Dehalogenase) Metabolism Further Metabolism (e.g., TCA Cycle) MSA->Metabolism

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Workflow for a Soil Microcosm Study

Experimental_Workflow cluster_workflow Soil Microcosm Study Workflow A Soil Collection & Preparation B Microcosm Setup (Soil, Spiking, Sealing) A->B C Incubation (Controlled Temperature & Time) B->C D Sacrificial Sampling (Time Points) C->D E Solvent Extraction D->E F GC-MS Analysis E->F G Data Analysis (Kinetics, Half-life, Metabolites) F->G

Caption: General workflow for conducting a soil microcosm degradation study.

References

An In-depth Technical Guide to the Degradation Pathways and Metabolites of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of cis-1,3-dichloropropene, a significant environmental compound. The information presented herein is intended to support research and development efforts by providing detailed insights into its environmental fate and metabolic transformation.

Introduction

This compound is a chlorinated hydrocarbon primarily used as a soil fumigant to control nematodes in agriculture.[1][2] Its application leads to its release into the environment, where it undergoes various degradation processes.[2] Understanding these degradation pathways—both abiotic and biotic—is crucial for assessing its environmental impact and persistence. This document outlines the primary degradation routes and identifies the major and minor metabolites formed during its transformation.

Abiotic Degradation Pathways

Abiotic degradation of this compound in the environment is primarily driven by hydrolysis and atmospheric photooxidation.

2.1. Hydrolysis

Hydrolysis is a major degradation pathway for this compound in water and soil.[3] The initial and primary product of hydrolysis is cis-3-chloroallyl alcohol.[4][5] This reaction is pH-dependent, with higher pH favoring the reaction.[3] The half-life of 1,3-dichloropropene (B49464) hydrolysis in deionized water at 20°C is approximately 9.8 to 13.5 days.[3][4]

2.2. Atmospheric Photooxidation

In the atmosphere, this compound is degraded through vapor-phase reactions with photochemically produced hydroxyl radicals and, to a lesser extent, ozone.[1][6] The atmospheric half-life is estimated to be between 7 and 50 hours, depending on environmental conditions.[6]

Biotic Degradation Pathways

Microbial degradation plays a significant role in the transformation of this compound in soil. Several bacterial strains have been identified that can utilize this compound as a carbon and energy source.[7][8] The biotic degradation pathway mirrors the initial step of abiotic hydrolysis, followed by further enzymatic transformations.

The key steps in the microbial degradation of this compound are:

  • Hydrolysis to cis-3-Chloroallyl Alcohol: The initial step involves the hydrolytic conversion of this compound to cis-3-chloroallyl alcohol, a reaction catalyzed by haloalkane dehalogenases.[7][9]

  • Oxidation to cis-3-Chloroacrylic Acid: The cis-3-chloroallyl alcohol is then oxidized to cis-3-chloroacrylic acid.[5][7] This is a two-step process likely involving alcohol and aldehyde dehydrogenases.[10]

  • Dehalogenation and Further Metabolism: The cis-3-chloroacrylic acid is subsequently dehalogenated, potentially forming malonic acid semialdehyde, which can then enter central metabolic pathways and be mineralized to CO2.[7][9]

Several microorganisms, including Pseudomonas cichorii 170 and Rhodococcus rhodochrous, have been shown to degrade 1,3-dichloropropene.[7][8] In some cases, repeated application of the fumigant can lead to enhanced biodegradation in soil due to the adaptation of microbial communities.[5][11]

Diagram of the Biotic Degradation Pathway of this compound

Biotic_Degradation_Pathway cluster_0 Biotic Degradation in Soil This compound This compound cis-3-Chloroallyl Alcohol cis-3-Chloroallyl Alcohol This compound->cis-3-Chloroallyl Alcohol Haloalkane Dehalogenase cis-3-Chloroacrolein cis-3-Chloroacrolein cis-3-Chloroallyl Alcohol->cis-3-Chloroacrolein Alcohol Dehydrogenase cis-3-Chloroacrylic Acid cis-3-Chloroacrylic Acid cis-3-Chloroacrolein->cis-3-Chloroacrylic Acid Aldehyde Dehydrogenase Malonic Acid Semialdehyde Malonic Acid Semialdehyde cis-3-Chloroacrylic Acid->Malonic Acid Semialdehyde 3-Chloroacrylic Acid Dehalogenase Central Metabolism (CO2) Central Metabolism (CO2) Malonic Acid Semialdehyde->Central Metabolism (CO2) Mammalian_Metabolism cluster_1 Mammalian Metabolism This compound This compound Glutathione Conjugate Glutathione Conjugate This compound->Glutathione Conjugate Glutathione S-transferase Cysteine Derivative Cysteine Derivative Glutathione Conjugate->Cysteine Derivative Mercapturic Acid Pathway N-acetyl-S-[(cis)-3-chloroprop-2-enyl]cysteine N-acetyl-S-[(cis)-3-chloroprop-2-enyl]cysteine Cysteine Derivative->N-acetyl-S-[(cis)-3-chloroprop-2-enyl]cysteine N-acetylation Urinary Excretion Urinary Excretion N-acetyl-S-[(cis)-3-chloroprop-2-enyl]cysteine->Urinary Excretion Experimental_Workflow_Urine cluster_2 Workflow for Urine Metabolite Analysis A Urine Sample Collection and Internal Standard Addition B Extraction with Ethyl Acetate A->B C Dissolve in Methanol B->C D Methylation using Ethereal Diazomethane C->D E Redissolve in Ethyl Acetate D->E F Gas Chromatography with Flame Photometric Detection (GC/FPD) E->F G Quantification of Metabolites F->G

References

toxicological profile of cis-1,3-DICHLOROPROPENE isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of cis-1,3-dichloropropene, a compound of significant interest in environmental and occupational health. The information is curated for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.

Core Toxicological Data

The toxicological effects of this compound have been evaluated across a range of studies, including acute, subchronic, and chronic exposures. The data reveals effects on multiple organ systems, with the liver, kidney, and respiratory tract being primary targets.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from various toxicological studies on this compound and related formulations.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationParameterValue (mg/kg body weight)Reference Formulation
Rat (Male)OralLD50126cis-isomer
Rat (Female)OralLD50117cis-isomer
Rat (Combined)OralLD50121cis-isomer (97.2%)[1]
RatOralLD50150Telone II[2]
Rat (Male)OralLD507131,3-dichloropropene (B49464)
Rat (Female)OralLD504701,3-dichloropropene[3]
RabbitDermalLD50504 - 21001,3-dichloropropene

Table 2: Subchronic and Chronic Toxicity of this compound

SpeciesStudy DurationRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects at LOAEL
Rat (Male)13 weeksDietary5>5Decreased body weight[4]
Rat (Female)13 weeksDietary515Decreased body weight[4]
Mouse13 weeksDietary15>15Decreased body weight[4]
Rat90 daysGavage310Increased relative kidney weight[5]
Rat2 yearsDietary2.512.5Basal cell hyperplasia of the stomach, increased hepatocellular adenomas (males)[6]
Mouse2 yearsDietary2.525Decreased body weight[6]

Table 3: Genotoxicity of this compound

Assay TypeTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium TA100, TA1535With and without S9Positive[5][7]
DNA Damage (Alkaline Elution)V79 Chinese Hamster CellsWithout S9Positive[2]
DNA Damage (Alkaline Elution)Rat Liver, Kidney, Gastric Mucosa (in vivo)N/APositive[2][8]
Micronucleus TestMouse Bone Marrow (in vivo)N/ANegative[9]

Table 4: Carcinogenicity of 1,3-Dichloropropene Formulations

SpeciesRouteFormulationTarget Organs for TumorsClassification
Rat (Male)GavageTelone II (with epichlorohydrin)Forestomach (squamous cell papilloma and carcinoma), Liver (neoplastic nodules)[2]Clear evidence of carcinogenicity[2]
Mouse (Female)GavageTelone II (with epichlorohydrin)Forestomach (squamous cell papilloma and carcinoma), Urinary bladder (transitional cell carcinoma), Lung (alveolar/bronchiolar adenoma)Evidence of carcinogenicity
Mouse (Male)Inhalation1,3-Dichloropropene (without epichlorohydrin)Lung (bronchioalveolar adenomas)Evidence of carcinogenicity
RatInhalation1,3-Dichloropropene (without epichlorohydrin)No increase in tumorsNo evidence of carcinogenicity

Table 5: Reproductive and Developmental Toxicity of 1,3-Dichloropropene

SpeciesStudy TypeRouteNOAEL (mg/m³)LOAEL (mg/m³)Key Effects
RatTwo-generation reproductionInhalation464>464No adverse reproductive effects[2]
RatDevelopmentalInhalation545>545No teratogenic or embryotoxic effects (maternal toxicity observed)[2][10]
RabbitDevelopmentalInhalation545>545No teratogenic or embryotoxic effects (maternal toxicity observed)[10]

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves conjugation with glutathione (B108866) (GSH), a critical step in its detoxification.[10][11] This process is followed by a series of enzymatic reactions leading to the formation of a mercapturic acid derivative, which is then excreted in the urine.[2][10] The cis-isomer undergoes glutathione conjugation in rat liver cytosol at a rate four to five times faster than the trans-isomer.[10]

Metabolic Pathway of this compound cluster_0 Phase I (Activation) cluster_1 Phase II (Detoxification) cluster_2 Excretion cis_1_3_DCP This compound Epoxide This compound oxide cis_1_3_DCP->Epoxide Cytochrome P450 GSH_conjugate S-(cis-3-chloroprop-2-enyl)glutathione cis_1_3_DCP->GSH_conjugate Glutathione S-transferase CysGly_conjugate Cysteinylglycine conjugate GSH_conjugate->CysGly_conjugate γ-Glutamyl transpeptidase Cys_conjugate Cysteine conjugate CysGly_conjugate->Cys_conjugate Dipeptidase Mercapturic_acid N-acetyl-S-(cis-3-chloroprop-2-enyl)cysteine (Mercapturic Acid) Cys_conjugate->Mercapturic_acid N-acetyltransferase Urine Urine Mercapturic_acid->Urine

Caption: Metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of protocols for key experiments cited in the toxicological assessment of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol Summary:

  • Strains: Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens, are commonly used.[5][7]

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure:

    • A mixture of the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer are combined in molten top agar (B569324).

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

Ames Test Workflow start Start prep_bacteria Prepare Salmonella typhimurium cultures (e.g., TA100, TA1535) start->prep_bacteria prep_test_substance Prepare serial dilutions of this compound start->prep_test_substance mix Mix bacteria, test substance, and top agar (+/- S9 mix) prep_bacteria->mix prep_test_substance->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and determine mutagenicity count->analyze end End analyze->end In Vivo Micronucleus Assay Workflow start Start animal_dosing Administer this compound to rodents at multiple dose levels start->animal_dosing sample_collection Collect bone marrow at specified time points animal_dosing->sample_collection slide_prep Prepare and stain bone marrow smears sample_collection->slide_prep microscopy Score micronucleated PCEs under a microscope slide_prep->microscopy data_analysis Analyze frequency of micronucleated PCEs microscopy->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on the Vapor Pressure and Volatility of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and volatility of cis-1,3-dichloropropene, a compound of interest in various chemical and agricultural applications. This document compiles key physicochemical data, outlines detailed experimental protocols for vapor pressure determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Properties

This compound is a colorless to amber liquid characterized by a sweet, chloroform-like odor.[1] It is primarily used as a soil fumigant for nematode control.[1][2] Understanding its vapor pressure and volatility is crucial for assessing its environmental fate, transport, and potential for human exposure.[3][4]

The volatility of a substance is directly related to its vapor pressure; a higher vapor pressure at a given temperature indicates a greater tendency to evaporate. This compound is considered to be moderately volatile.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the vapor pressure and volatility of this compound.

PropertyValueTemperature (°C)Reference(s)
Vapor Pressure 40 mm Hg20[2]
5720 Pa25[5]
30 mm Hg20[6]
27.9 mm Hg20[7]
28 mm Hg25[7][8]
26 mm Hg20[1]
34.4 mm Hg25[9]
Boiling Point 104 °Cat 760 mmHg[5][10]
Henry's Law Constant 1 x 10⁻³ atm·m³/mol20[2]
2.71 x 10⁻³ atm·m³/mol20[1][6]
Water Solubility 1,500 mg/L20[2]
2,700 mg/L25[1]
2,180 mg/L25[9][11]
Density 1.22 g/cm³20[2]
1.225 g/mL25[10]
Vapor Density 3.8 (air = 1)Not Specified[2]
3.83 (air = 1)Not Specified[5][7]
1.4 (air = 1)37.8[1]

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure for a volatile organic compound like this compound can be accomplished using several established methods. The choice of method often depends on the required precision, the temperature and pressure range of interest, and the properties of the substance. The following are detailed methodologies for commonly employed techniques, based on OECD and ASTM guidelines.

Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a defined temperature.

Principle: A sample of this compound is placed in a thermostatically controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer.

Apparatus:

  • A vacuum-tight sample vessel equipped with a heating/cooling jacket.

  • A high-precision pressure transducer (e.g., capacitance manometer).

  • A vacuum pump capable of reducing the pressure to below 10⁻⁵ Pa.

  • A temperature control system (e.g., a circulating fluid bath) with an accuracy of ±0.1 K.

  • A system for introducing the sample into the vessel.

Procedure:

  • Sample Preparation: A high-purity sample of this compound is obtained. Degassing of the sample is critical to remove dissolved air and other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

  • Apparatus Setup: The sample vessel is connected to the vacuum pump and evacuated. The temperature of the vessel is set to the desired measurement temperature and allowed to stabilize.

  • Sample Introduction: A small, known amount of the degassed this compound is introduced into the sample vessel.

  • Equilibration: The system is allowed to reach thermal and phase equilibrium. The time required for equilibration will depend on the sample volume and the temperature.

  • Pressure Measurement: Once the pressure reading stabilizes, the vapor pressure is recorded.

  • Data Collection: The procedure is repeated at several different temperatures to establish the vapor pressure curve.

Gas Saturation Method (Transpiration Method)

The gas saturation method is an indirect method suitable for determining low vapor pressures.

Principle: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over a sample of this compound at a known, constant flow rate. The carrier gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined, and the vapor pressure is calculated based on the ideal gas law.

Apparatus:

  • A source of high-purity, dry inert carrier gas.

  • A flow controller to maintain a precise and constant flow rate.

  • A thermostatically controlled saturation column or chamber containing the this compound sample (e.g., coated on an inert support to increase surface area).

  • A trapping system to collect the vaporized sample from the gas stream (e.g., a cold trap or a sorbent tube).

  • An analytical instrument to quantify the amount of trapped this compound (e.g., a gas chromatograph).

  • A temperature control system for the saturator with an accuracy of ±0.1 K.

Procedure:

  • Sample Preparation: The saturation column is packed with an inert support material (e.g., glass beads or silica) and coated with a known amount of this compound.

  • Apparatus Setup: The saturation column is placed in the temperature-controlled environment and connected to the carrier gas supply and the trapping system. The desired temperature and flow rate are set.

  • Saturation: The carrier gas is passed through the saturation column at a low enough flow rate to ensure complete saturation with the vapor of this compound.

  • Sample Collection: The vapor-saturated gas stream is passed through the trapping system for a recorded period.

  • Quantification: The amount of this compound collected in the trap is quantified using a calibrated analytical method.

  • Calculation: The vapor pressure (P) is calculated using the following equation: P = (m / V) * (RT / M) Where:

    • m = mass of the collected substance

    • V = total volume of the carrier gas passed through the saturator

    • R = ideal gas constant

    • T = absolute temperature of the saturator

    • M = molar mass of this compound

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of vapor pressure.

Vapor_Pressure_Workflow start Start: Define Measurement Objective method_selection Method Selection (e.g., Static, Gas Saturation) start->method_selection sample_prep Sample Preparation (Purity Analysis, Degassing) method_selection->sample_prep apparatus_setup Apparatus Setup & Calibration method_selection->apparatus_setup Influences sample_prep->apparatus_setup temp_control Temperature Control & Stabilization apparatus_setup->temp_control equilibration System Equilibration temp_control->equilibration measurement Data Acquisition (Pressure or Mass) equilibration->measurement data_analysis Data Analysis & Calculation measurement->data_analysis validation Result Validation (Comparison with Literature) data_analysis->validation end End: Report Vapor Pressure Data validation->end

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and isomerism of cis-1,3-dichloropropene, a significant organochlorine compound with applications in agriculture and chemical synthesis. A detailed analysis of its geometric and structural isomers is presented, supported by spectroscopic data and computational chemistry findings. This document is intended to serve as a detailed resource for professionals in research, science, and drug development who require a thorough understanding of this molecule's chemical properties.

Introduction

This compound, with the chemical formula C₃H₄Cl₂, is a volatile, colorless to straw-colored liquid with a chloroform-like odor. It is one of the two geometric isomers of 1,3-dichloropropene (B49464), the other being trans-1,3-dichloropropene. Commercial preparations of 1,3-dichloropropene are typically mixtures of these cis and trans isomers.[1] This compound is primarily used as a soil fumigant to control nematodes in agriculture.[1] A thorough understanding of its molecular structure and the nuances of its isomerism is critical for assessing its environmental fate, biological activity, and potential applications in synthetic chemistry.

Molecular Structure of this compound

The "cis" designation in this compound indicates that the two chlorine atoms are located on the same side of the carbon-carbon double bond. This arrangement significantly influences the molecule's physical and chemical properties.

Connectivity and Conformation

The molecule consists of a three-carbon propene chain. A chlorine atom is bonded to the first carbon (C1), and another chlorine atom is bonded to the third carbon (C3). The double bond exists between C1 and the second carbon (C2). Due to rotation around the C2-C3 single bond, this compound can exist in different conformations. Computational studies, specifically ab initio Hartree-Fock gradient calculations using the RHF/6-31G* basis set, have shown that the molecule predominantly exists in a gauche conformation in all physical phases.[2] In this conformation, the allylic chlorine atom is oriented gauche to the double bond.[2] The dihedral angle (Cl-C-C=C) for the two equivalent gauche forms is calculated to be 122° and 238°.[2]

Molecular Geometry
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=C1.32
C-C1.50
C-H (vinyl)1.08
C-H (allyl)1.09
C-Cl (vinyl)1.73
C-Cl (allyl)1.81
Bond Angles (°) ∠C=C-C125.0
∠C=C-H121.0
∠H-C-H (allyl)109.0
∠C-C-Cl (allyl)111.0
∠C=C-Cl (vinyl)123.0
Data sourced from ab initio calculations.

Below is a two-dimensional representation of the this compound molecular structure.

G cluster_workflow NMR Experimental Workflow Sample Sample Preparation (this compound in CDCl₃) OneD_NMR 1D NMR Acquisition (¹H, ¹³C) Sample->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) TwoD_NMR->Processing Analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) Processing->Analysis Assignment Structure Assignment (Correlation of all NMR data) Analysis->Assignment Structure Final Molecular Structure Assignment->Structure

References

An In-depth Technical Guide to the Agricultural History and Use of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,3-dichloropropene, a volatile organochlorine compound, has been a significant tool in agriculture for the management of plant-parasitic nematodes for decades. This technical guide provides a comprehensive overview of its history, application, efficacy, and the analytical methodologies used for its detection. Commercial formulations of 1,3-dichloropropene (B49464) are typically a mixture of the cis and trans isomers.[1][2] It is primarily used as a pre-plant soil fumigant to control a wide array of nematodes that can significantly reduce crop yields.[3][4]

Historical Overview and Regulatory Timeline

The use of 1,3-dichloropropene as a pesticide began in the 1950s.[5] It was introduced as a commercial pre-plant soil fumigant in 1956 for the control of nematodes in various crops, including vegetables, potatoes, and tobacco.[1] Formulations are applied directly to the soil, often without dilution, for crops like vegetables and tobacco.[2]

The regulatory landscape for 1,3-dichloropropene has evolved over time. In the United States, the Environmental Protection Agency (EPA) has established guidelines for its use.[6][7] Due to its potential for environmental contamination and human exposure, its application is often restricted and requires certified handlers.[7] The World Health Organization (WHO) has also set health-based guideline values for 1,3-dichloropropene in drinking water.

Data Presentation

Table 1: Application Rates of 1,3-Dichloropropene for Nematode Control in Various Crops
CropTarget Nematode(s)Application Rate (pounds active ingredient/acre)Application Method
PotatoesStubby root nematode (vector for corky ring-spot)181.8Fall (post-harvest) application
General CroplandDagger nematodes (vector of tomato ringspot virus)242.4 - 363.6Fall application for spring planting
Tree ReplantingGeneral nematode control303Once every 25-50 years, shanked into the soil
RaspberriesGeneral nematode control181.8 - 252.5Pre-plant or re-plant treatment, shanked into the soil
Cropland (Weed Control)Canada thistle, field bindweed, quackgrass252.5Pre-plant broadcast treatment, shanked at least 18 inches deep
SquashMeloidogyne spp.84, 112, and 168 liters/ha (broadcast)Pre-plant application with conventional chisels at 30 cm deep
TomatoMeloidogyne incognita80, 120, and 180 L/haPre-plant application[8]
Table 2: Efficacy of 1,3-Dichloropropene Against Plant-Parasitic Nematodes
CropTarget NematodeEfficacy (% reduction in population or galling)Reference
CottonMeloidogyne incognitaLint weight reductions of 10-52% in untreated vs. treated soil[9]
TomatoMeloidogyne incognitaGalling reduced by 59-72% compared to untreated control[10]
TomatoMeloidogyne incognitaSignificant reduction in nematode infestation[11][12]
PotatoSting nematode (Belonolaimus longicaudatus)Consistently decreased abundance relative to untreated control[13][14]
PotatoStubby-root nematodes (Paratrichodorus and Trichodorus spp.)No significant effect on abundance at harvest[13][14]
PotatoLesion nematode (Pratylenchus sp.)Efficacy varied by year[13][14]
Table 3: Environmental Fate of this compound
Soil TypeHalf-life (days)ConditionsReference
Sandy Loam19.8-[15]
Sandy and Peat Soils69-[6][15]
General3 - 25at 20°C[15]
Sandy Loam11.53% soil moisture[16]
Sandy Loam7.710% soil moisture[16]
Silty Clay Loam9.115°C, anaerobic[15]
Silty Clay Loam2.425°C, anaerobic[15]
Sandy Loam7.715°C, anaerobic[15]
Sandy Loam2.425°C, anaerobic[15]
Sandy Loam3-4 weeks-[17]

Experimental Protocols

Protocol 1: Determination of this compound in Water Samples (Based on EPA Method 502.2)

1. Principle: This method utilizes a purge-and-trap system coupled with a gas chromatograph (GC) equipped with a photoionization detector (PID) and/or an electrolytic conductivity detector (ELCD) for the determination of volatile organic compounds (VOCs), including this compound, in water samples.

2. Sample Collection and Preservation:

  • Collect samples in duplicate in 40 mL vials.

  • Dechlorinate samples by adding approximately 3 mg of sodium thiosulfate (B1220275) or 25 mg of ascorbic acid per 40 mL of sample prior to collection.

  • Acidify samples to a pH of less than 2 by adding two drops of 1:1 HCl for each 40 mL of sample after dechlorination.

  • Ensure no air bubbles are trapped in the vial.

  • Store samples at 4°C until analysis. The maximum holding time is 14 days.

3. Purge and Trap Procedure:

  • An inert gas is bubbled through a 5 mL water sample, purging the volatile compounds.

  • The purged compounds are trapped in a tube containing a suitable sorbent material.

4. Desorption and GC Analysis:

  • The sorbent tube is heated and backflushed with helium to desorb the trapped compounds onto a capillary GC column.

  • The GC is temperature-programmed to separate the analytes.

  • The separated compounds are detected by a PID and/or ELCD connected in series.

5. Quality Control:

  • Analyze laboratory reagent blanks, field reagent blanks, and laboratory fortified blanks to ensure accuracy and precision.

  • Monitor surrogate compound recoveries in each sample and blank.

Protocol 2: Determination of this compound in Soil Samples (Based on Purge and Trap GC-MS)

1. Principle: This method employs on-line purge and trap gas chromatography-mass spectrometry (GC-MS) for the determination of this compound in soil.

2. Sample Preparation and Extraction:

  • For low-level analysis (0.20-200 µg/kg), a slurry of soil and water is heated and stirred.

  • For high-level analysis (200-160,000 µg/kg), the soil sample is first extracted with methanol (B129727). An aliquot of the methanol extract is then diluted with water.

3. Purge and Trap Procedure:

  • The volatile compounds are purged from the soil slurry or diluted methanol extract by sparging with helium.

  • The purged analytes are captured on a sorbent-containing trap.

4. Desorption and GC-MS Analysis:

  • The trap is heated and backflushed with helium, transferring the desorbed compounds to a GC.

  • The GC separates the components, which are then detected and quantified by a mass spectrometer.

5. Quality Control:

  • Validate the method by analyzing spiked blank matrix samples.

  • Establish limits of detection (LOD) and limits of quantitation (LOQ).

Mandatory Visualization

mode_of_action cluster_exposure Exposure & Cellular Entry cluster_metabolism Metabolic Activation cluster_alkylation Alkylation & Cellular Damage 1_3_D This compound Nematode_Cuticle Nematode Cuticle/ Digestive Tract 1_3_D->Nematode_Cuticle Penetration Cellular_Uptake Cellular Uptake Nematode_Cuticle->Cellular_Uptake Cellular_1_3_D Intracellular This compound GSH_Conjugation Glutathione (GSH) Conjugation Cellular_1_3_D->GSH_Conjugation P450_Oxidation Cytochrome P450 Oxidation Cellular_1_3_D->P450_Oxidation Reactive_Metabolites Reactive Electrophilic Metabolites GSH_Conjugation->Reactive_Metabolites P450_Oxidation->Reactive_Metabolites Alkylation Alkylation of Nucleophilic Sites Reactive_Metabolites->Alkylation Proteins Proteins (e.g., enzymes) Alkylation->Proteins DNA DNA Alkylation->DNA Cellular_Dysfunction Cellular Dysfunction & Disruption of Respiration Proteins->Cellular_Dysfunction DNA->Cellular_Dysfunction Nematode_Death Nematode Death Cellular_Dysfunction->Nematode_Death

Caption: Proposed mode of action of this compound in nematodes.

experimental_workflow cluster_pretreatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_posttreatment Post-Treatment & Analysis Phase Soil_Collection 1. Soil Collection & Characterization (Texture, pH, OM) Nematode_Inoculation 2. Nematode Inoculation (e.g., Meloidogyne incognita J2) Soil_Collection->Nematode_Inoculation Acclimation 3. Acclimation Period Nematode_Inoculation->Acclimation Fumigant_Application 4. 1,3-Dichloropropene Application (Varying Rates) Acclimation->Fumigant_Application Incubation 5. Incubation Period (Controlled Temp. & Moisture) Fumigant_Application->Incubation Nematode_Extraction 6. Nematode Extraction (e.g., Baermann Funnel) Incubation->Nematode_Extraction Bioassay 8. Plant Bioassay (e.g., Tomato Seedling) Incubation->Bioassay Nematode_Counting 7. Nematode Counting & Viability Assessment Nematode_Extraction->Nematode_Counting Data_Analysis 10. Data Analysis (Efficacy Calculation) Nematode_Counting->Data_Analysis Root_Galling_Assessment 9. Root Galling Assessment Bioassay->Root_Galling_Assessment Root_Galling_Assessment->Data_Analysis

Caption: Experimental workflow for evaluating nematicide efficacy in soil.

References

Methodological & Application

Application Notes and Protocols for the Analysis of cis-1,3-Dichloropropene in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of cis-1,3-dichloropropene in soil samples. The methods described are based on established analytical techniques and are suitable for environmental monitoring and research purposes.

Introduction

This compound is a soil fumigant used to control nematodes. Its presence in soil is of environmental concern, necessitating reliable and sensitive analytical methods for its detection and quantification. This document outlines three primary methods for the analysis of this compound in soil: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS), Headspace Gas Chromatography (HS-GC), and Solvent Extraction Gas Chromatography (SE-GC).

Analytical Methods Overview

The choice of analytical method depends on factors such as required sensitivity, available equipment, and sample throughput.

  • Purge and Trap (P&T) GC-MS: This is a highly sensitive method ideal for detecting low levels of volatile organic compounds (VOCs) like this compound. It involves purging the volatile compounds from the soil matrix with an inert gas, trapping them on a sorbent material, and then thermally desorbing them onto a gas chromatograph for separation and detection by a mass spectrometer.[1][2][3]

  • Headspace (HS) GC: This technique is a simpler alternative to P&T and is suitable for routine analysis. It involves equilibrating the soil sample in a sealed vial at a specific temperature to allow the volatile analytes to partition into the headspace gas. A portion of the headspace is then injected into the GC for analysis. This method often results in cleaner chromatograms compared to solvent extraction.[4]

  • Solvent Extraction (SE) GC: This is a classical method that involves extracting this compound from the soil using an organic solvent. The resulting extract is then concentrated and analyzed by GC with a suitable detector, such as an Electron Capture Detector (ECD), Flame Ionization Detector (FID), or Mass Spectrometer (MS).[2][5][6]

Quantitative Data Summary

The following table summarizes the performance data for the different analytical methods.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
P&T-GC-MS1,3-Dichloropropene (B49464)Soil0.005 µg/kg0.01 mg/kg93-104%[1][7][8]
P&T-GC-MS (DowElanco Method GRM 94.13)cis- & trans-1,3-DichloropropeneSoil-0.20 µg/kg70-120%[9]
P&T-GC-MS (EPA Contract Laboratory Program)cis- & trans-1,3-DichloropropeneSoil-10 ppb (µg/kg)-[2]
Solvent Extraction GC-MS1,3-DichloropropeneFruits & Vegetables-0.01 mg/kg76.0-108.0%[6]
Steam Distillation/Solvent Extraction GC-ECD1,3-DichloropropeneSoil-0.01 mg/kg-[5]

Experimental Protocols

Protocol 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This protocol is based on the principles of EPA Method 8260B for volatile organic compounds.[3]

1. Sample Preparation:

  • Weigh 5.0 g of soil into a 40 mL purge-and-trap vial.
  • Add 10.0 mL of methanol (B129727) and vortex for 15 seconds.[9]
  • Centrifuge the sample to separate the soil and extract.[9]
  • Take a 25.0 µL aliquot of the methanol extract and dilute it with 25.0 mL of reagent-free water in a purging vessel.
  • Add an internal standard (e.g., 2-bromo-1-chloropropane) to the diluted extract.[9]

2. Purge and Trap:

  • Connect the purging vessel to the purge and trap system.
  • Purge the sample with an inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes). The volatile analytes will be transferred from the sample to a sorbent trap (e.g., Tenax).
  • After purging, heat the trap and backflush with the inert gas to desorb the trapped analytes onto the GC column.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: Rtx-VMS or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).[3]
  • Oven Program: Initial temperature of 35°C, hold for 2 minutes, then ramp to 180°C at 10°C/min, and finally ramp to 220°C at 20°C/min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector: Splitless mode, 250°C.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 35-300 amu.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

4. Quantification:

  • Create a calibration curve using standards of known this compound concentrations.
  • Quantify the analyte based on the peak area ratio of the target analyte to the internal standard.

Protocol 2: Static Headspace Gas Chromatography (HS-GC)

This protocol is based on the method described by Gan et al. for fumigant residue analysis.[4]

1. Sample Preparation:

  • Weigh a known amount of soil (e.g., 5 g) into a headspace vial.
  • Add a concentrated salt solution (e.g., NaCl) to the vial to "salt out" the volatile analytes from the matrix.[4]
  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace Analysis:

  • Place the vial in the headspace autosampler.
  • Equilibrate the sample at a specific temperature (e.g., 85°C) for a defined time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[4]
  • Inject a known volume of the headspace gas into the GC.

3. GC Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: DB-VRX or similar (30 m x 0.25 mm ID, 1.4 µm film thickness).[6]
  • Oven Program: Isothermal at 150°C or a temperature program suitable for separating the target analyte from interferences.
  • Carrier Gas: Helium.
  • Injector: Split mode, 250°C.
  • Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).

4. Quantification:

  • Prepare calibration standards in headspace vials with a similar matrix (e.g., clean sand) and analyze them under the same conditions as the samples.
  • Quantify the analyte based on the peak area from the calibration curve.

Protocol 3: Solvent Extraction Gas Chromatography (SE-GC)

This protocol is a general method based on common solvent extraction techniques.[5][6]

1. Extraction:

  • Weigh approximately 10 g of homogenized soil into a 50 mL vial.[6]
  • Immediately add 10 mL of an appropriate extraction solvent (e.g., hexane (B92381) or diethyl ether) containing an internal standard.[5][6]
  • Seal the vial and shake mechanically for 15 minutes.[6]
  • Centrifuge the sample at 2500 rpm for 5 minutes.[6]

2. Sample Cleanup (if necessary):

  • If the extract contains interferences, a cleanup step may be required. This can involve passing the extract through a solid-phase extraction (SPE) cartridge or using techniques like gel permeation chromatography (GPC).

3. GC Analysis:

  • Transfer a portion of the organic layer into an autosampler vial.
  • Inject a small volume (e.g., 1-2 µL) of the extract into the GC.
  • Gas Chromatograph (GC) Conditions:
  • Column: Appropriate capillary column for organochlorine pesticide analysis (e.g., DB-5ms).
  • Oven Program: Optimized for the separation of this compound.
  • Carrier Gas: Helium or Nitrogen.
  • Injector: Split/splitless, 250°C.
  • Detector: ECD, FID, or MS.

4. Quantification:

  • Prepare a calibration curve by analyzing standards of this compound in the same solvent used for extraction.
  • Quantify the analyte based on the peak area ratio to the internal standard.

Visualizations

PurgeAndTrapWorkflow cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_gcms GC-MS Analysis soil Soil Sample (5g) methanol Methanol (10mL) vortex Vortex & Centrifuge methanol->vortex Add to sample extract Methanol Extract vortex->extract water Reagent Water (25mL) dilution Dilution water->dilution Dilute extract internal_std Add Internal Standard dilution->internal_std purge Purge with Helium internal_std->purge trap Sorbent Trap purge->trap desorb Thermal Desorption trap->desorb gc Gas Chromatography Separation desorb->gc ms Mass Spectrometry Detection gc->ms data Data Acquisition ms->data

Caption: Workflow for Purge and Trap GC-MS analysis.

HeadspaceWorkflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gc GC Analysis soil Soil Sample (5g) salt Add Salt Solution soil->salt seal Seal Vial salt->seal equilibrate Equilibrate at 85°C seal->equilibrate inject Inject Headspace Gas equilibrate->inject gc_sep Gas Chromatography Separation inject->gc_sep detector ECD or MS Detection gc_sep->detector data Data Acquisition detector->data

Caption: Workflow for Static Headspace GC analysis.

SolventExtractionWorkflow cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_gc GC Analysis soil Soil Sample (10g) solvent Add Solvent with Internal Std soil->solvent shake Shake & Centrifuge solvent->shake extract Organic Extract shake->extract cleanup SPE or GPC extract->cleanup If needed inject Inject Extract extract->inject cleanup->inject gc_sep Gas Chromatography Separation inject->gc_sep detector ECD, FID, or MS Detection gc_sep->detector data Data Acquisition detector->data

Caption: Workflow for Solvent Extraction GC analysis.

References

Application Note: Quantification of cis-1,3-Dichloropropene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dichloropropene (B49464) is an organochlorine compound utilized primarily as a soil fumigant to control nematodes and other pests in agriculture.[1][2] It exists as a mixture of two geometric isomers, cis (Z) and trans (E).[2][3] Due to its potential toxicity and classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), sensitive and reliable analytical methods are required for its monitoring in various environmental matrices.[4] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of cis-1,3-dichloropropene in water and soil samples. The method is based on established EPA protocols and offers high sensitivity and selectivity.

Principle of the Method

This method employs a purge and trap system for the extraction and concentration of this compound from aqueous and soil samples.[5][6][7] An inert gas is bubbled through the sample, volatilizing the analyte, which is then trapped on a sorbent tube.[5][6] The sorbent tube is subsequently heated, and the desorbed analyte is introduced into the GC-MS system for separation and detection.[5][6] For samples with expected high concentrations, direct injection into the GC-MS may be employed.[6] Quantification is achieved by comparing the response of the target analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Materials and Reagents

  • Solvents: Purge and trap grade methanol, hexane (B92381) (pesticide residue grade).

  • Reagents: Reagent water (Milli-Q or equivalent), concentrated hydrochloric acid, sodium thiosulfate (B1220275) or ascorbic acid (for dechlorination of water samples). Note: Ascorbic acid is preferred for samples containing 1,3-dichloropropene to prevent degradation.[1]

  • Standards: Certified reference standards of this compound and an appropriate internal standard (e.g., 2-bromo-1-chloropropane).[3][7][8]

2. Sample Preparation

  • Water Samples:

    • If the sample contains residual chlorine, add a dechlorinating agent (ascorbic acid is recommended) at the time of collection.[1]

    • For analysis, use a 5-25 mL sample aliquot.

    • Spike the sample with the internal standard solution.

    • The sample is now ready for purge and trap analysis.

  • Soil Samples:

    • Weigh approximately 5 grams of the soil sample into a vial.[7]

    • Add a known volume of reagent water (e.g., 10 mL) and a magnetic stir bar.[7]

    • Spike the sample with the internal standard solution.[7]

    • The sample is now ready for purge and trap analysis.

  • Fruit and Vegetable Samples (Alternative Method):

    • Weigh approximately 10 grams of the homogenized sample into a 50 mL vial.[3]

    • Immediately add 10 mL of an extraction solution containing the internal standard (e.g., in hexane).[3]

    • Seal the vial and shake mechanically for 15 minutes.[3]

    • Centrifuge at 2500 rpm for 5 minutes.[3]

    • Transfer an aliquot of the organic layer into an autosampler vial for GC-MS analysis.[3]

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 5890 (II) or equivalent.

  • Mass Spectrometer: Agilent 5971 Mass Selective Detector or equivalent.

  • GC Column: DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium.[3]

  • Injector: Splitless mode.[3]

  • Injector Temperature: 200°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 25°C, hold for 1 minute.[3]

    • Ramp 1: 10°C/min to 130°C.[3]

    • Ramp 2: 60°C/min to 220°C, hold for 1 minute.[3]

  • Interface Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometry Detection: Selected Ion Monitoring (SIM).

    • Quantification Ion: m/z 75.[3]

    • Confirmation Ion: m/z 112.[3]

4. Calibration

Prepare a series of calibration standards by diluting the certified reference standard in an appropriate solvent (e.g., methanol). The concentration range should bracket the expected sample concentrations. Analyze the calibration standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a correlation coefficient (r²) of ≥0.995 is considered acceptable.[7]

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterMatrixMethodValueReference
Method Detection Limit (MDL)WaterEPA 524.20.02 µg/L[1]
Limit of Detection (LOD)WaterOn-line Purge and Trap GC-MS0.05 µg/L[9]
Limit of Quantitation (LOQ)WaterOn-line Purge and Trap GC-MS0.1 µg/L[9]
Limit of Quantitation (LOQ)SoilOn-line Purge and Trap GC-MS0.01 mg/kg[9]
Limit of Quantitation (LOQ)Fruits & VegetablesGC-MS0.01 mg/kg[3]
Percent RecoveryWaterEPA Methods78-110%[5][6]
Percent RecoveryRat BloodGC/MS83.1-94.9%[6][10]
Percent RecoveryFruits & VegetablesGC-MS76.0-108.0%[3]
Linearity RangeWaterGC-MS0.05-40 ng/mL[8]

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Water/Soil) Dechlorination Dechlorination (if necessary with Ascorbic Acid) SampleCollection->Dechlorination InternalStandard Addition of Internal Standard Dechlorination->InternalStandard Extraction Purge and Trap Extraction InternalStandard->Extraction GC_Separation Gas Chromatography Separation Extraction->GC_Separation Analyte Introduction MS_Detection Mass Spectrometry Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data Acquisition Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Soil Fumigation with cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of soil fumigation studies using cis-1,3-dichloropropene. The protocols outlined below are intended for controlled laboratory and field research settings. All procedures should be conducted in accordance with institutional and regulatory safety guidelines.

Introduction

This compound is a halogenated hydrocarbon widely used as a soil fumigant to control plant-parasitic nematodes and other soil-borne pests.[1][2] It is a component of commercial formulations, which are typically mixtures of the cis- and trans-isomers.[1] Due to its volatility and potential environmental impact, it is crucial to follow standardized protocols to ensure experimental reproducibility and safety.[3][4] Formulated products are typically injected directly into the soil or applied via drip irrigation.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing effective fumigation experiments.

PropertyValueReferences
Molecular FormulaC₃H₄Cl₂[4]
Boiling Point (°C)104[4]
Density at 25 °C (g/cm³)1.22[4]
Vapor Pressure at 25 °C (kPa)5.7[4]
Water Solubility at 25 °C (g/L)2.7[4]
Log Octanol-Water Partition Coefficient1.6[4]

Experimental Design Considerations

A well-designed experiment is critical for obtaining reliable and interpretable results. The following factors should be carefully considered and controlled.

Soil Characteristics

The efficacy and fate of this compound are significantly influenced by soil properties.

ParameterRecommended Range/ConditionRationale and Key ConsiderationsReferences
Soil Type Sandy loam, Loamy sandHigher permeability allows for better fumigant distribution. Organic matter can promote degradation.[6][7][3]
Soil Moisture 50% of field capacityAdequate moisture is crucial for fumigant efficacy. Higher moisture content can increase the rate of hydrolysis.[6][7][8][6][7][8]
Soil Temperature 10-25°CTemperature affects volatilization and degradation rates.[3]
Soil pH Neutral to slightly alkalineHigh pH favors hydrolysis, a major degradation pathway.[6][7][6][7]
Organic Matter Documented and controlledOrganic matter can enhance degradation through direct substitution reactions.[6][7][6][7]
Application Parameters

Precise control over the application of this compound is necessary for dose-response studies.

ParameterRecommended Value/MethodRationale and Key ConsiderationsReferences
Application Rate Variable (e.g., 50-200 L/ha)The application rate should be a key variable in efficacy studies. Rates can be as high as 280 kg/ha .[2][9]
Application Method Soil injection, Drip irrigationSoil injection at a depth of 12-18 inches is common to minimize volatilization.[3][10] Drip irrigation is another application method.[11][3][10][11]
Replicates Minimum of 3-5To ensure statistical significance of the results.
Control Groups Untreated control, Vehicle controlEssential for baseline comparison and to account for any effects of the carrier solvent.

Experimental Protocols

Protocol for Laboratory-Based Soil Fumigation Assay

This protocol describes a method for evaluating the efficacy of this compound against a target organism (e.g., nematodes) in a controlled laboratory setting.

Materials:

  • Target soil

  • This compound (analytical standard)

  • Solvent (e.g., acetone) for preparing stock solutions

  • Airtight incubation containers (e.g., glass jars with PTFE-lined lids)

  • Target organisms (e.g., Meloidogyne incognita)

  • Incubator

  • Gas chromatograph (GC) for concentration verification

Procedure:

  • Soil Preparation: Sieve the soil to remove large debris and homogenize. Adjust the moisture content to 50% of field capacity.[8]

  • Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the required amount of the stock solution to the soil to achieve the target concentrations. Thoroughly mix the soil to ensure even distribution.

  • Incubation: Place the treated soil in airtight containers and seal immediately to prevent volatilization. Incubate at a constant temperature (e.g., 20°C).

  • Introduction of Target Organism: Introduce a known number of the target organism into the treated soil at specified time points post-fumigation.

  • Efficacy Assessment: After a defined exposure period, assess the viability of the target organism. For nematodes, this can be done by counting the number of surviving individuals or assessing root galling on indicator plants.[9]

  • Residue Analysis: At the end of the experiment, collect soil samples for residue analysis using gas chromatography to determine the final concentration of this compound.

Protocol for Field Trial Fumigation

This protocol outlines the steps for conducting a small-scale field trial.

Materials:

  • Commercial formulation of 1,3-dichloropropene (B49464)

  • Soil injection or drip irrigation equipment

  • Personal Protective Equipment (PPE)

  • Soil sampling tools (augers, probes)

  • Materials for soil sealing (e.g., tarps, irrigation system)

Procedure:

  • Site Selection and Preparation: Select a field with uniform soil characteristics. Prepare the seedbed to the desired tilth.

  • Pre-application Soil Analysis: Collect soil samples to determine baseline characteristics (moisture, pH, organic matter content, and initial pest population).

  • Fumigant Application: Apply the fumigant using calibrated soil injection or drip irrigation equipment at the desired depth and rate.[3][10]

  • Soil Sealing: Immediately after application, seal the soil surface to minimize fumigant loss. This can be achieved through irrigation, soil compaction, or covering with tarps.[10]

  • Post-application Monitoring:

    • Air Monitoring: Set up air sampling stations at the perimeter of the treated plot to monitor for off-gassing of this compound.

    • Soil Sampling: Collect soil samples at various depths and time intervals to determine the concentration and movement of the fumigant in the soil profile.

  • Efficacy Evaluation: At appropriate time points, assess the population of the target pest in treated and control plots.

  • Data Collection: Record all relevant data, including application parameters, environmental conditions, and analytical results.

Analytical Methods

Accurate quantification of this compound in various matrices is crucial for exposure and fate studies. Gas chromatography (GC) is the primary analytical technique.[12]

MatrixSample PreparationAnalytical MethodDetection LimitReferences
Air Adsorption on Tenax GC, desorption with isooctaneGC with Electron Capture Detector (ECD)0.005 mg/m³[12]
Water Purge and trapGC-Mass Spectrometry (MS)0.02-0.05 µg/L[4]
Soil Solvent extraction (e.g., with diethyl ether)GC-ECD or GC-MS0.01 mg/kg[12]
Crops Steam distillation and extractionGC-ECD0.01 mg/kg[12]

Safety Precautions

This compound is a toxic and flammable substance and must be handled with extreme care.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator with an organic vapor cartridge.

  • Ventilation: All work with the pure compound or concentrated solutions should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key workflows and relationships in a typical soil fumigation experiment.

experimental_workflow cluster_pre cluster_exec cluster_post A Phase 1: Pre-Experiment B Phase 2: Experiment Execution C Phase 3: Post-Experiment A1 Soil Characterization (Moisture, pH, OM) A3 Experimental Design (Rates, Replicates, Controls) A1->A3 A2 Preparation of Fumigant Solutions A2->A3 B1 Soil Treatment (Fumigant Application) A3->B1 B2 Incubation/ Field Exposure B1->B2 B3 Introduction of Target Organism B2->B3 C2 Residue Analysis (GC-MS/ECD) B2->C2 C1 Efficacy Assessment (Pest Viability) B3->C1 C3 Data Analysis and Interpretation C1->C3 C2->C3

References

Application Notes and Protocols for Environmental Fate and Transport Modeling of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for modeling the environmental fate and transport of cis-1,3-dichloropropene, a soil fumigant. The following sections detail the necessary input parameters, experimental protocols for their determination, and a guide to setting up environmental fate models.

Data Presentation: Physicochemical and Environmental Fate Parameters

Successful environmental fate modeling relies on accurate input parameters. The tables below summarize the key physicochemical properties and degradation half-lives for this compound and its primary degradation product, 3-chloroallyl alcohol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight110.97 g/mol [1]
Water Solubility1500 - 2700 mg/L at 20-25°C[2]
Vapor Pressure40 mmHg at 20°C
Henry's Law Constant1 x 10⁻³ atm·m³/mol[3]
Log K_ow (Octanol-Water Partition Coefficient)1.82[4]
K_oc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient)58 - 70 L/kg[5]

Table 2: Environmental Fate Parameters of this compound

ParameterValueConditionsReference
Hydrolysis Half-Life 9.8 - 13.5 days20°C, pH 7[6][7]
2 days29°C[7]
100 days2°C[7]
Soil Biodegradation Half-Life 1 to 3 daysAerobic, by Pseudomonas spp.[7]
3 to 25 daysRange for both isomers[8]
39 to 87 daysAerobic soil metabolism[4]
Photodegradation Half-Life in Air 12 hoursReaction with hydroxyl radicals[7]
Volatilization Half-Life from River 3.8 hoursModel river, 1m deep[9]

Table 3: Environmental Fate Parameters of 3-Chloroallyl Alcohol (Primary Metabolite)

ParameterValueConditionsReference
Aerobic Aquatic Metabolism Half-Life 1.2 days[4]
Aerobic Soil Metabolism Half-Life 0.1 - 0.6 days[4]

Table 4: Environmental Fate Parameters of 3-Chloroacrylic Acid (Secondary Metabolite)

ParameterValueConditionsReference
GUS Leaching Potential Index 3.79Calculated[3]
Biodegradation Readily biodegradable by bacteriaBurkholderia cepacia, Pseudomonas cichorii[5][10]

Experimental Protocols

Accurate parameterization of environmental fate models requires robust experimental data. The following are detailed protocols for key experiments based on internationally recognized guidelines.

Protocol 1: Determination of Soil Adsorption/Desorption Coefficient (K_d and K_oc)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method .[3][5][7][10]

Objective: To determine the soil adsorption coefficient (K_d) and the soil organic carbon-water partitioning coefficient (K_oc) of this compound.

Materials:

  • This compound (analytical standard)

  • At least five different soil types with varying organic carbon content, pH, and texture.

  • 0.01 M CaCl₂ solution

  • Centrifuge tubes with screw caps (B75204) (low adsorption material, e.g., glass with PTFE-lined caps)

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification of this compound (e.g., Gas Chromatography with Electron Capture Detector - GC-ECD)

Procedure:

  • Preliminary Test (Tier 1):

    • Determine the appropriate soil-to-solution ratio (e.g., 1:5, 1:10).

    • Establish the equilibration time by measuring the concentration of this compound in the aqueous phase at several time points (e.g., 2, 4, 8, 24, 48 hours) until equilibrium is reached.

    • Assess the stability of the test substance and its adsorption to the test vessel walls.

  • Screening Test (Tier 2):

    • Prepare a stock solution of this compound in 0.01 M CaCl₂.

    • Add a known volume of the stock solution to pre-weighed soil samples in centrifuge tubes.

    • Include control samples without soil (to account for adsorption to the vessel) and without the test substance (blanks).

    • Agitate the tubes on a mechanical shaker at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

    • Centrifuge the tubes to separate the soil and aqueous phases.

    • Analyze the concentration of this compound in the supernatant.

  • Data Analysis:

    • Calculate the amount of substance adsorbed to the soil by subtracting the amount in the aqueous phase at equilibrium from the initial amount.

    • Calculate the soil adsorption coefficient (K_d) using the following equation: K_d = (C_soil) / (C_water) where C_soil is the concentration in soil (mg/kg) and C_water is the concentration in water (mg/L).

    • Calculate the organic carbon-normalized adsorption coefficient (K_oc) using the following equation: K_oc = (K_d / % Organic Carbon) * 100

Protocol 2: Aerobic Soil Degradation

This protocol is based on the US EPA Office of Chemical Safety and Pollution Prevention (OCSPP) 835.4100: Aerobic Soil Metabolism .[9]

Objective: To determine the rate of aerobic degradation of this compound in soil and identify major metabolites.

Materials:

  • This compound (radiolabeled, e.g., ¹⁴C, is preferred for metabolite tracking)

  • At least three different soil types, representative of agricultural areas where the substance is used.

  • Incubation vessels that allow for aeration and trapping of volatile organics and CO₂ (e.g., biometer flasks).

  • Trapping solutions for CO₂ (e.g., potassium hydroxide (B78521) or sodium hydroxide) and volatile organics (e.g., ethylene (B1197577) glycol).

  • Analytical instrumentation for quantification of the parent compound and metabolites (e.g., GC-MS, LC-MS).

  • Scintillation counter if using a radiolabeled compound.

Procedure:

  • Soil Preparation and Acclimation:

    • Sieve fresh soil samples and adjust the moisture content to 40-60% of the maximum water holding capacity.

    • Pre-incubate the soil at the test temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.

  • Application of Test Substance:

    • Apply a known amount of this compound to the soil samples. If using a solvent for application, a vehicle control should be included.

  • Incubation:

    • Place the treated soil in the incubation vessels.

    • Maintain a continuous flow of humidified, CO₂-free air through the vessels.

    • Incubate in the dark at a constant temperature.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate samples.

    • Analyze the trapping solutions for ¹⁴CO₂ and volatile ¹⁴C-organics.

    • Extract the soil samples with appropriate solvents to determine the concentrations of the parent compound and its degradation products.

    • Analyze the extracts using chromatographic techniques.

  • Data Analysis:

    • Calculate the dissipation half-life (DT₅₀) of this compound in the soil using first-order or other appropriate kinetic models.

    • Identify and quantify the major metabolites formed during the study.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows related to the environmental fate of this compound.

Environmental_Fate_Pathways cluster_air Air Compartment cluster_soil Soil Compartment cluster_water Water Compartment Photodegradation Photodegradation This compound This compound Leaching Leaching This compound->Leaching Transport Runoff Runoff This compound->Runoff Transport Volatilization Volatilization This compound->Volatilization Transport Sorption Sorption This compound->Sorption Hydrolysis Hydrolysis This compound->Hydrolysis Degradation Biodegradation Biodegradation This compound->Biodegradation Degradation 3-Chloroallyl_alcohol 3-Chloroallyl_alcohol 3-Chloroacrylic_acid 3-Chloroacrylic_acid 3-Chloroallyl_alcohol->3-Chloroacrylic_acid Oxidation Mineralization Mineralization 3-Chloroacrylic_acid->Mineralization Biodegradation Groundwater Groundwater Leaching->Groundwater Surface_Water Surface_Water Runoff->Surface_Water Volatilization->Photodegradation Enters Atmosphere Hydrolysis->3-Chloroallyl_alcohol Biodegradation->3-Chloroallyl_alcohol

Caption: Environmental fate pathways of this compound.

Experimental_Workflow cluster_data_collection Data Collection cluster_model_setup Model Setup and Execution cluster_analysis Analysis and Interpretation Physicochemical_Properties Determine Physicochemical Properties (Solubility, Vapor Pressure, Henry's Law) Input_Parameters Input Physicochemical and Degradation Parameters Physicochemical_Properties->Input_Parameters Soil_Sorption_Desorption Conduct Soil Sorption/Desorption Study (OECD 106) Soil_Sorption_Desorption->Input_Parameters Degradation_Studies Conduct Degradation Studies (Aerobic/Anaerobic Soil, Hydrolysis) Degradation_Studies->Input_Parameters Select_Model Select Appropriate Model (e.g., PRZM, PEARL, HYDRUS) Select_Model->Input_Parameters Define_Scenario Define Environmental Scenario (Soil type, climate, application) Input_Parameters->Define_Scenario Run_Simulation Run Model Simulation Define_Scenario->Run_Simulation Model_Output Analyze Model Output (Concentrations in soil, water, air) Run_Simulation->Model_Output Sensitivity_Analysis Perform Sensitivity Analysis Model_Output->Sensitivity_Analysis Risk_Assessment Conduct Environmental Risk Assessment Sensitivity_Analysis->Risk_Assessment

Caption: Workflow for environmental fate modeling.

Application Notes for Environmental Fate and Transport Modeling

Introduction

Environmental fate and transport models are essential tools for predicting the distribution and persistence of chemicals like this compound in the environment. These models, such as the Pesticide Root Zone Model (PRZM), PEARL (Pesticide Emission Assessment at Regional and Local scales), and HYDRUS, simulate processes like leaching, runoff, volatilization, and degradation.[11][12] This section provides guidance on parameterizing and applying these models for this compound.

Model Selection
  • PRZM: A one-dimensional model that is widely used for pesticide registration in the U.S. to simulate vertical movement through the soil profile. It is suitable for assessing leaching potential.

  • PEARL: A one-dimensional, dynamic model that simulates the fate of pesticides in the soil-plant system, including leaching to groundwater and volatilization.[12]

  • HYDRUS: A more complex model that simulates water, heat, and solute movement in one, two, or three dimensions. It is particularly useful for detailed simulations of specific scenarios, such as volatilization from the soil surface.[13][14]

The choice of model depends on the specific objectives of the assessment, data availability, and the level of detail required.

Model Parameterization

The following provides guidance on assigning values for key input parameters for modeling this compound and its metabolites.

1. This compound:

  • Soil Sorption (K_oc): Use a value in the range of 58-70 L/kg.[5] For initial conservative assessments, the lower end of the range can be used to represent higher mobility.

  • Degradation Half-Life (DT₅₀) in Soil: A range of 3 to 87 days has been reported.[4][8] The selection of the half-life should be justified based on the specific soil type and environmental conditions of the scenario being modeled. For example, in soils with a history of fumigation, enhanced biodegradation can lead to shorter half-lives.

  • Hydrolysis Half-Life: A value of approximately 10-14 days at 20°C is appropriate.[6][7] This is an important degradation pathway in aqueous environments.

  • Henry's Law Constant: A value of 1 x 10⁻³ atm·m³/mol indicates a high potential for volatilization from moist soil and water surfaces.[3]

2. 3-Chloroallyl Alcohol (Metabolite):

  • Soil Sorption (K_oc): As a polar alcohol, it is expected to have low sorption to soil. A conservative assumption of a low K_oc (e.g., <50 L/kg) is reasonable in the absence of measured data.

  • Degradation Half-Life (DT₅₀) in Soil: This metabolite degrades very rapidly, with reported aerobic soil metabolism half-lives of 0.1 to 0.6 days.[4]

3. 3-Chloroacrylic Acid (Metabolite):

  • Soil Sorption (K_oc): As an organic acid, its sorption will be pH-dependent. At typical environmental pH values, it will be in its anionic form and is expected to be highly mobile. A low K_oc value is therefore appropriate. The GUS leaching potential index of 3.79 suggests high leachability.[3]

  • Degradation Half-Life (DT₅₀) in Soil: It is known to be readily biodegradable.[5][10] In the absence of specific soil half-life data, a conservative but reasonable estimate based on data for other readily biodegradable acids can be used, with clear documentation of the assumption.

Modeling Volatilization

Volatilization is a major dissipation pathway for this compound.[15] Models like HYDRUS can provide detailed simulations of this process. Key considerations include:

  • Application Method: The depth of injection significantly impacts volatilization rates. Deeper injection generally leads to lower emissions.[8]

  • Soil Conditions: Soil temperature, moisture content, and organic matter influence both the partitioning of the chemical and its degradation rate, which in turn affects volatilization.

  • Surface Cover: The presence of a tarp or crop canopy can significantly reduce emissions.

Modeling Leaching to Groundwater

The potential for this compound and its metabolites to leach to groundwater is a key concern. Models like PRZM and PEARL are well-suited for these assessments.

  • Parent Compound: Due to its moderate sorption and relatively short half-life in many soils, the leaching potential of the parent compound may be limited. However, under conditions of low organic matter, high rainfall, and slower degradation, leaching can occur.

  • Metabolites: The high mobility of the 3-chloroacrylic acid metabolite makes it a potential concern for groundwater contamination, despite its biodegradability.[3] Modeling the formation and transport of this metabolite is crucial for a comprehensive risk assessment.

Conclusion

The environmental fate and transport modeling of this compound requires careful consideration of its physicochemical properties, degradation pathways, and the behavior of its major metabolites. By using the data and protocols provided in these application notes, researchers can develop robust model simulations to assess the potential environmental risks associated with the use of this soil fumigant. It is essential to clearly document all assumptions made, particularly for parameters where data are limited.

References

Application Note & Protocol: Analysis of cis-1,3-Dichloropropene using the Purge and Trap Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of cis-1,3-dichloropropene in environmental samples using the purge and trap concentration technique coupled with gas chromatography/mass spectrometry (GC/MS). The methodologies detailed are based on established protocols, including those from the U.S. Environmental Protection Agency (EPA), and are intended to deliver high sensitivity and accuracy. This application note includes detailed experimental protocols, instrument conditions, and performance data to aid researchers in achieving reliable and reproducible results.

Introduction

This compound is a volatile organic compound (VOC) primarily used as a soil fumigant for the control of nematodes.[1] Its presence in environmental matrices such as water and soil is a significant concern due to its potential health effects. Accurate and sensitive analytical methods are crucial for monitoring its levels and ensuring environmental safety.

The purge and trap method is a highly effective dynamic headspace technique for the extraction and concentration of VOCs from aqueous and solid samples.[2] This method involves bubbling an inert gas through a sample, which strips the volatile compounds from the matrix. These compounds are then carried into a sorbent trap where they are concentrated. Subsequently, the trap is rapidly heated, and the analytes are desorbed into a gas chromatograph for separation and analysis. This technique offers significant advantages over static headspace analysis by providing much greater extraction efficiency.[2]

This application note details the use of purge and trap GC/MS for the quantitative analysis of this compound, referencing established methodologies such as EPA Methods 524.2 and 8260.[1][3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound Standard: Certified reference material.

  • Internal Standards and Surrogates: Fluorobenzene, p-bromofluorobenzene, and 1,2-dichlorobenzene-d4 (B32888) are commonly used.[3]

  • Reagents: Methanol (B129727) (purge and trap grade), reagent water (VOC-free).

  • Gases: Helium (or Nitrogen), zero grade, for use as purge gas and GC carrier gas.

Instrumentation

A complete purge and trap GC/MS system is required, consisting of:

  • Purge and Trap System: Equipped with an autosampler, purging device, analytical trap, and desorber.

  • Gas Chromatograph (GC): With a capillary column suitable for VOC analysis.

  • Mass Spectrometer (MS): Capable of scanning a mass range of 35-300 amu.

Sample Preparation

Aqueous Samples:

  • Collect samples in 40 mL vials with screw caps (B75204) and PTFE-lined septa.

  • Ensure no headspace is present in the vial.

  • If required, preserve the sample by adding a preserving agent (e.g., HCl to pH <2).

  • Store samples at 4°C until analysis.

  • Prior to analysis, allow samples to come to room temperature.

  • Using a gas-tight syringe, transfer a 5 mL aliquot of the sample into the purging vessel.

  • Add internal standards and surrogates to the sample in the purging vessel.

Soil and Solid Samples:

  • Weigh approximately 5 grams of the sample into a vial.

  • Add a known volume of methanol to extract the analytes.

  • Vortex the sample for a set period.

  • Allow the solid phase to settle or centrifuge the sample.

  • Take an aliquot of the methanol extract and add it to reagent water in the purging vessel.

  • Add internal standards and surrogates.

Purge and Trap GC/MS Analysis

The following tables outline the typical instrumental conditions for the analysis of this compound.

Table 1: Purge and Trap System Parameters

ParameterValue
Purge Gas Helium or Nitrogen
Purge Flow Rate 40 mL/min
Purge Time 11 min
Sample Temperature Ambient or heated (e.g., 45°C)
Trap Type Vocarb 3000 or equivalent (e.g., Tenax/Silica Gel/CMS)[6]
Desorb Time 0.5 - 2 min
Desorb Temperature 250°C
Bake Time 2 - 8 min
Bake Temperature 270°C

Table 2: Gas Chromatograph (GC) Parameters

ParameterValue
Column Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm df) or equivalent[6][7]
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Initial: 35°C, hold for 2 min; Ramp: 16°C/min to 220°C, hold for 1 min
Injection Mode Splitless

Table 3: Mass Spectrometer (MS) Parameters

ParameterValue
Mode Scan (35 - 300 amu)
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 250°C
Solvent Delay ~1 min

Data Presentation

The following table summarizes the quantitative performance data for the analysis of this compound using the purge and trap GC/MS method, as compiled from various application notes.

Table 4: Quantitative Performance Data for this compound Analysis

ParameterResultReference
Method Detection Limit (MDL) 0.040 µg/L[3]
Linearity (r²) 0.9995[3]
Precision (%RSD at 0.5 µg/L) 2.8%[3]
Accuracy (Recovery at 0.5 µg/L) 96%[3]
Quantification Ion (m/z) 75[8]
Confirmatory Ions (m/z) 110, 112[8]

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the purge and trap analysis of this compound.

PurgeAndTrapWorkflow cluster_sample_prep Sample Preparation cluster_purge_trap Purge and Trap System cluster_gc_ms GC/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Water or Soil) Spiking Spiking with Internal Standards & Surrogates SampleCollection->Spiking SampleIntroduction Introduction into Purging Vessel Spiking->SampleIntroduction Purge Purge with Inert Gas SampleIntroduction->Purge Trap Trap Analytes on Sorbent Material Purge->Trap Desorb Thermal Desorption of Analytes Trap->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for purge and trap GC/MS analysis.

LogicalSteps Start Start PrepareSample Prepare Aqueous or Soil Sample Start->PrepareSample SpikeSample Spike with Internal Standards/Surrogates PrepareSample->SpikeSample LoadSample Load Sample into Purge and Trap System SpikeSample->LoadSample PurgeStep Purge Volatiles from Sample Matrix LoadSample->PurgeStep TrapStep Concentrate Analytes on Sorbent Trap PurgeStep->TrapStep DesorbStep Rapidly Heat Trap and Desorb Analytes TrapStep->DesorbStep InjectGC Inject Analytes into GC DesorbStep->InjectGC SeparateComponents Separate Components on GC Column InjectGC->SeparateComponents DetectMS Detect and Identify using Mass Spectrometer SeparateComponents->DetectMS Quantify Quantify this compound using Calibration Curve DetectMS->Quantify End End Quantify->End

Caption: Logical flow of the analytical process.

Conclusion

The purge and trap GC/MS method provides a robust, sensitive, and reliable approach for the determination of this compound in various environmental matrices. The detailed protocols and instrumental parameters presented in this application note serve as a comprehensive guide for researchers and scientists. By adhering to these guidelines, laboratories can achieve low detection limits, excellent linearity, and high accuracy and precision, ensuring high-quality data for environmental monitoring and research purposes.

References

Application Notes and Protocols for cis-1,3-Dichloropropene Residue Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sampling, preparation, and analysis of soil samples for cis-1,3-dichloropropene residues. The methodologies are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a volatile organic compound used as a soil fumigant. Accurate determination of its residues in soil is crucial for environmental assessment and ensuring food safety. Due to its volatility, special precautions are required during sample collection and preparation to prevent analyte loss.[1] This document outlines validated methods based on established environmental analytical procedures.

Soil Sampling Protocols

The primary objective during soil sampling for this compound is to minimize volatilization losses.[1] This is achieved through methods that reduce sample handling and exposure to the atmosphere. The choice between low and high concentration sampling methods depends on the expected level of contamination.

Low Concentration Sampling Protocol (for expected concentrations ≤200 µg/kg)

This method is designed for samples with low levels of volatile organic compounds (VOCs) and utilizes a closed-system purge-and-trap analysis approach.

Materials:

  • 40-mL pre-weighed vials with septum-sealed screw-caps

  • Sodium bisulfate (NaHSO₄) preservative solution

  • Magnetic stir bar

  • Sample collection device (e.g., coring sampler)

  • Clean cloth or towel

  • Cooler with ice

Procedure:

  • Immediately after exposing a fresh soil surface, collect approximately 5 grams of soil using a coring device.

  • Quickly wipe the exterior of the sampling device.

  • Extrude the soil sample directly into a pre-weighed 40-mL vial containing a magnetic stir bar and sodium bisulfate preservative solution.

  • Clean any soil from the vial threads and immediately seal the vial.

  • Store the sample on ice at 4°C and ship to the laboratory for analysis.

High Concentration Sampling Protocol (for expected concentrations >200 µg/kg)

This method is suitable for soils with higher expected concentrations of this compound.

Materials:

  • 40-mL pre-weighed vials with septum-sealed screw-caps

  • Methanol (B129727)

  • Sample collection device (e.g., coring sampler)

Procedure:

  • Collect approximately 5 grams of soil using a coring device.

  • Extrude the soil sample into a pre-weighed 40-mL vial containing 5 mL of methanol.

  • Immediately seal the vial.

  • Store the sample on ice at 4°C and ship to the laboratory.

Soil Sample Preparation and Extraction

The choice of extraction method depends on the volatility of the target analyte. For the volatile this compound, purge and trap is the most appropriate technique. For comparison, methods for semi-volatile compounds are also presented.

Purge and Trap (EPA Method 5035)

This is the preferred method for volatile compounds like this compound as it minimizes analyte loss.[2][3][4]

Experimental Protocol:

  • For low concentration samples, the entire sealed vial is placed in the autosampler of the purge and trap system. The vial is heated and the volatilized analytes are purged with an inert gas onto a sorbent trap.

  • For high concentration samples, an aliquot of the methanol extract is taken and diluted. This diluted extract is then purged and trapped in the same manner as aqueous samples.

  • The trap is then rapidly heated, and the desorbed analytes are transferred to the gas chromatograph.

Soxhlet Extraction (EPA Method 3540C) - For Semi-Volatile Analogs

While not ideal for this compound due to its volatility, this method is a reference for less volatile soil contaminants.[5][6][7][8]

Experimental Protocol:

  • A 10-gram soil sample is mixed with anhydrous sodium sulfate.

  • The mixture is placed in an extraction thimble within a Soxhlet extractor.

  • The sample is extracted with an appropriate solvent (e.g., a 1:1 mixture of acetone (B3395972) and dichloromethane) for 16-24 hours at a rate of 4-6 cycles per hour.[5]

  • The extract is then dried and concentrated before analysis.

Ultrasonic Extraction (EPA Method 3550C) - For Semi-Volatile Analogs

This method is faster than Soxhlet but may be less efficient for certain soil matrices.[9][10][11][12]

Experimental Protocol:

  • For low concentrations (≤20 mg/kg), a 30-gram sample is used. For higher concentrations, a smaller sample is sufficient.

  • The sample is mixed with the extraction solvent in a beaker.

  • The mixture is subjected to ultrasonic waves for a specified period to enhance extraction. The process typically involves multiple extractions.

  • The resulting extract is separated from the soil and prepared for analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the definitive identification and quantification of this compound.

Experimental Protocol:

  • The desorbed analytes from the purge and trap system are introduced into the GC inlet.

  • Separation is achieved on a capillary column suitable for volatile organic compounds.

  • The mass spectrometer is operated in a suitable mode (e.g., selected ion monitoring for enhanced sensitivity) to detect and quantify this compound.

Table 1: GC-MS Operating Parameters

ParameterValue
Gas Chromatograph
ColumnDB-VRX, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)[13]
Injector Temperature200°C[13]
Oven Program35°C (hold 1 min), ramp at 9°C/min to 140°C, ramp at 20°C/min to 210°C (hold 2 min)[13]
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Transfer Line Temp.230°C
Ion Source Temp.280°C
Scan Range40-270 amu

Data Presentation and Quality Control

Table 2: Method Performance Data

ParameterLow Concentration MethodHigh Concentration Method
Limit of Detection (LOD) 0.005 µg/kg[14]-
Limit of Quantitation (LOQ) 0.20 µg/kg[13]-
Recovery 93-104%[14]-
Precision (%RSD) < 6%[14]-

Quality Control Procedures:

  • Method Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a sample to assess the effect of the matrix on the analytical method.

  • Laboratory Control Samples (LCS): A certified reference material or a clean matrix spiked with a known amount of analyte is analyzed to monitor the performance of the method.

  • Surrogates: Compounds similar to the analyte of interest are added to every sample to monitor extraction efficiency.

Visualizations

Soil_Sampling_Workflow cluster_sampling Soil Sampling cluster_preservation Sample Preservation cluster_storage Storage & Transport start Expose Fresh Soil Surface collect Collect ~5g Soil Core start->collect low_conc Low Concentration (<=200 ug/kg) Add to Vial with Sodium Bisulfate collect->low_conc Expected Low high_conc High Concentration (>200 ug/kg) Add to Vial with Methanol collect->high_conc Expected High store Store on Ice (4 C) and Ship to Lab low_conc->store high_conc->store end Lab Analysis store->end

Caption: Soil sampling and preservation workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sealed Soil Sample Vial pt_system Place in Purge and Trap Autosampler sample->pt_system purge Purge with Inert Gas pt_system->purge trap Trap Volatiles on Sorbent purge->trap desorb Thermally Desorb Trap trap->desorb gcms GC-MS Analysis desorb->gcms quant Quantification of This compound gcms->quant report Final Report quant->report

Caption: Analytical workflow for this compound.

References

Application Notes and Protocols for cis-1,3-Dichloropropene in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-1,3-dichloropropene is a key component of soil fumigants used to control plant-parasitic nematodes and other soil-borne pests in a variety of agricultural settings.[1][2] It is typically applied pre-planting to ensure a healthy environment for crop growth.[3] Commercial formulations often contain a mixture of cis- and trans-isomers of 1,3-dichloropropene (B49464) and may be combined with other fumigants like chloropicrin (B1668804) to broaden the spectrum of activity.[1][4]

These protocols provide researchers and agricultural scientists with detailed techniques for the application of this compound in field trials. The focus is on ensuring efficacy, operator safety, and minimizing environmental release through proper handling and application methodologies. The primary application methods covered are shank (or chisel) injection and drip irrigation.[4]

Pre-Application Protocol

Successful fumigation begins with thorough site preparation and assessment.

2.1 Site Selection and Soil Analysis:

  • Soil Type and Condition: Characterize the soil texture, organic matter content, and bulk density. These factors influence fumigant movement and volatilization.[5]

  • Soil Temperature: At the time of application, the soil temperature at the injection depth should be between 40°F and 80°F (4°C and 27°C).

  • Soil Moisture: The soil should be moist enough to form a seal when tilled or compacted. Optimal moisture levels are typically at or near the permanent wilting point at the point of injection.

2.2 Field Preparation:

  • Tillage: The field should be tilled to a depth of about 30 cm to create a uniform soil condition.[6]

  • Bed Formation: For many crops, particularly those grown with plasticulture, raised beds are formed.[6][7]

  • Pre-irrigation: The field should be irrigated before fumigation to achieve the desired soil moisture content.[8]

Application Protocols

The choice of application method depends on the crop, available equipment, and field conditions. The two primary methods are shank injection and drip irrigation.

3.1 Protocol 1: Shank (Chisel) Injection

This is the most common method, involving the direct injection of a liquid formulation into the soil.

3.1.1 Materials and Equipment:

  • Tractor

  • Fumigant rig with backward-swept shanks or chisels[9]

  • Sealing equipment (e.g., press wheels, rollers, disc hillers)

  • Personal Protective Equipment (PPE) as per product label

  • 1,3-Dichloropropene formulation (e.g., Telone® II)[6]

3.1.2 Experimental Procedure:

  • Calibration: Calibrate the application rig to deliver the target rate of 1,3-dichloropropene. Rates can range from approximately 112 kg a.i./ha to over 300 kg a.i./ha depending on the crop and target pests.[4][6]

  • Injection: Inject the fumigant to a depth of 12 to 18 inches (30 to 46 cm) below the final soil surface.[5] Deeper injection (e.g., 61 cm) can significantly reduce emissions.[10]

  • Sealing: Immediately after injection, the chisel trace must be sealed to prevent premature volatilization.[11] This is achieved by using tillage equipment to mix the soil to a depth of at least three inches, followed by compaction of the soil surface with a roller or press wheel.[11]

  • Tarping (Optional but Recommended): For maximum efficacy and emission reduction, cover the treated area with a plastic film, preferably a Totally Impermeable Film (TIF).[8][12]

  • Post-Application Waiting Period: The treated soil must be left undisturbed for 7 to 14 days.

Workflow for Shank Injection Application

cluster_pre Pre-Application cluster_app Application cluster_post Post-Application A Field Tillage & Bed Preparation B Soil Moisture & Temp. Check A->B Ensure 40-80°F C Calibrate Fumigation Rig B->C D Shank Inject 1,3-D (12-18 inches deep) C->D E Immediately Seal Chisel Trace D->E F Apply Tarp (TIF) (Recommended) E->F G Undisturbed Period (7-14 days) F->G H Tarp Perforation & Aeration G->H I Planting H->I cluster_pre Pre-Application cluster_app Application cluster_post Post-Application A Field Tillage & Bed Preparation B Install Drip Tape & Plastic Tarp (TIF) A->B C Start Irrigation (Pre-wet soil) B->C D Inject EC Formulation of 1,3-D into System C->D E Flush System with Water Post-Injection D->E F Undisturbed Period (14+ days) E->F G Tarp Perforation & Aeration F->G H Planting G->H cluster_factors Mitigation Factors cluster_methods Specific Methods A Application Technique D Deep Shank Injection A->D E Drip Application A->E B Soil Conditions F Optimal Soil Moisture B->F C Surface Sealing G Totally Impermeable Film (TIF) C->G H Soil Compaction C->H Result Reduced Volatilization & Increased Efficacy D->Result E->Result F->Result G->Result H->Result

References

Measuring Cis-1,3-Dichloropropene Emissions from Soil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,3-dichloropropene is a soil fumigant used to control nematodes in agriculture.[1][2] Due to its volatility, a significant portion can be released into the atmosphere after application, posing potential environmental and health risks.[3][4][5][6] Accurate measurement of its emissions from soil is crucial for developing effective emission reduction strategies and conducting risk assessments.[4][7] This document provides detailed application notes and protocols for measuring this compound emissions from soil, intended for use by researchers and environmental scientists. The methodologies described focus on the use of flux chambers for sample collection and gas chromatography-mass spectrometry (GC-MS) for analysis.

Principle of Measurement

The measurement of this compound emissions from soil typically involves two main stages:

  • Sample Collection: Volatile emissions from a defined soil area are captured using a flux chamber. The chamber isolates a section of the soil surface, allowing the emitted compounds to accumulate in the headspace or be swept away by a controlled flow of gas.[8][9][10] The captured air, containing the analyte, is then drawn through a sorbent tube where the this compound is trapped.

  • Sample Analysis: The sorbent tube is transported to the laboratory for analysis. The trapped this compound is desorbed, either thermally or with a solvent, and then analyzed using gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (MS) for its high selectivity and sensitivity.[11][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the measurement of 1,3-dichloropropene (B49464) emissions and its analysis.

Table 1: Reported Emission Rates and Total Loss of 1,3-Dichloropropene from Soil

ParameterValueConditionsReference
Daily Peak Emission Rate13 - 33 µg m⁻² s⁻¹Field experiment, deep injection (61 cm)[15]
Daily Peak Volatilization Rate12 - 30 µg m⁻² s⁻¹Field experiment, standard agronomic practices[4]
Total Mass Loss23 - 41 kg ha⁻¹16-day field measurement, deep injection[15]
Total Emission Loss (% of applied)15 - 27%16-day field measurement, deep injection[15]
Total Emission Loss (% of applied)16 - 35%Field experiment, standard agronomic practices[4][5]
Total Emission Loss (% of applied)10 - 58%Model simulation for various application methods[7]

Table 2: Analytical Method Performance for 1,3-Dichloropropene

Sample MatrixAnalytical MethodRecovery (%)Limit of Quantification (LOQ)Reference
AirGC/ECD (Solvent Desorption with Isooctane)~100%Not Specified (Validated for 0.4–4.0 ppm)[11][13]
AirGC/FID (Solvent Desorption with Carbon Disulfide)90 - 100%0.005 mg/m³[12]
WaterPurge and Trap GC/MS70 - 120%0.05 ng/mL[16]
SoilPurge and Trap GC/MS70 - 120%0.20 µg/kg[16]
Fruits & VegetablesGC/MS (Solvent Extraction)Not specified0.01 mg/kg[14]
Rat BloodGC/ECD (Solvent Extraction)80.8 - 98.5%5.88 ng/mL (cis-isomer)[11][13]

Experimental Protocols

Protocol 1: Field Sampling of this compound Emissions using a Dynamic Flux Chamber

This protocol describes the collection of air samples from a soil surface using a dynamic (flow-through) flux chamber and sorbent tubes.

Materials:

  • Dynamic flux chamber (e.g., stainless steel or clear acrylic dome)[8][9][17]

  • Inert gas supply (e.g., compressed zero air or nitrogen)

  • Mass flow controllers

  • Sorbent tubes packed with a suitable adsorbent like Tenax®-GC or activated charcoal[11][12][13]

  • Low-flow air sampling pump

  • Tubing (e.g., Teflon®)

  • Field blanks (sorbent tubes handled in the same way as samples but without air drawn through)

  • GPS unit for recording sampling locations

  • Thermometer and soil moisture probe

Procedure:

  • Chamber Placement: Carefully place the flux chamber on the soil surface in the area of interest. Gently press the chamber into the soil to a depth of a few centimeters to ensure a good seal. Avoid disturbing the soil surface inside the chamber.

  • System Setup: Connect the inert gas supply to the chamber's inlet port via a mass flow controller. Connect the outlet port of the chamber to a sorbent tube, which is then connected to the air sampling pump. Ensure all connections are airtight.

  • Purging and Equilibration: Start the flow of the inert gas through the chamber at a controlled rate. Allow the chamber to purge for a period of time (e.g., 3-4 chamber volumes) to reach a steady state.[9]

  • Sample Collection: Turn on the air sampling pump and draw air from the chamber outlet through the sorbent tube at a known flow rate (e.g., 50-200 mL/min) for a specified duration. The sampling duration will depend on the expected emission rates and the analytical method's sensitivity.

  • Post-Sampling: After sampling, turn off the pump, remove the sorbent tube, and securely cap both ends. Record the sampling location, date, time, duration, flow rate, and ambient conditions (temperature, soil moisture).

  • Field Blank: At each sampling site, handle a field blank sorbent tube in the same manner as the samples (uncap, place in the sampling train without turning on the pump, recap).

  • Storage and Transport: Store the collected sample and blank tubes in a clean, airtight container, and transport them to the laboratory for analysis. To minimize loss of the analyte, samples should be kept cool and analyzed as soon as possible.[12]

Protocol 2: Analysis of this compound by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This protocol outlines the laboratory analysis of sorbent tubes for this compound.

Materials and Instrumentation:

  • Thermal desorber unit

  • Gas chromatograph with a capillary column suitable for volatile organic compounds (e.g., DB-VRX, 624-type phase)[14][18]

  • Mass spectrometer detector (MSD)

  • Certified standard of this compound

  • Internal standard (e.g., 2-bromo-1-chloropropane, 1,3,5-tribromobenzene)[11][14]

  • High-purity helium carrier gas

Procedure:

  • Instrument Setup and Calibration:

    • Set up the TD-GC-MS system according to the manufacturer's instructions.

    • Prepare a series of calibration standards by spiking known amounts of this compound and the internal standard onto clean sorbent tubes.

    • Analyze the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Place the field sample sorbent tube into the thermal desorber.

    • Heat the tube to desorb the trapped analytes onto a cold trap within the thermal desorber.

    • Rapidly heat the cold trap to inject the analytes into the GC column.[18]

  • GC-MS Conditions (Example): [14][18]

    • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-VRX or similar.

    • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramp at 10°C/min to 130°C, then ramp at 60°C/min to 220°C and hold for 1 minute.

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: 200°C.

    • MSD Interface Temperature: 230°C.

    • MSD Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 75 for quantification and m/z 112 for confirmation) and the internal standard.[14][16]

  • Data Analysis and Calculation:

    • Identify and integrate the peaks corresponding to this compound and the internal standard in the chromatograms.

    • Calculate the mass of this compound in the sample using the calibration curve.

    • Calculate the concentration of this compound in the air sampled (in µg/m³).

    • Calculate the emission flux (F) in µg m⁻² s⁻¹ using the following equation: F = (C * Q) / A Where:

      • C = Concentration of this compound in the chamber outlet air (µg/m³)

      • Q = Flow rate of the sweep gas through the chamber (m³/s)

      • A = Surface area of the soil covered by the chamber (m²)

Visualizations

experimental_workflow cluster_field Field Operations cluster_lab Laboratory Analysis chamber_placement Place Flux Chamber on Soil Surface system_setup Connect Gas Supply, Sorbent Tube, and Pump chamber_placement->system_setup purging Purge Chamber with Inert Gas system_setup->purging sampling Draw Air Through Sorbent Tube purging->sampling storage Cap and Store Sorbent Tube sampling->storage td Thermal Desorption of Sorbent Tube storage->td Transport to Lab gcms GC-MS Analysis td->gcms data_analysis Data Processing and Quantification gcms->data_analysis flux_calc Emission Flux Calculation data_analysis->flux_calc

Caption: Workflow for measuring this compound soil emissions.

analytical_pathway sorbent_tube Sample on Sorbent Tube thermal_desorber Thermal Desorber sorbent_tube->thermal_desorber Heat cold_trap Cryo-Focusing (Cold Trap) thermal_desorber->cold_trap Transfer gc_column GC Separation (Capillary Column) cold_trap->gc_column Rapid Heat/Injection ms_detector MS Detection (Ionization & Mass Analysis) gc_column->ms_detector Elution data_system Data System (Chromatogram) ms_detector->data_system Signal

Caption: Analytical pathway from sorbent tube to data acquisition.

References

Application Notes and Protocols: Laboratory Bioassays for Nematicidal Activity of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory bioassays used to evaluate the nematicidal activity of cis-1,3-dichloropropene. This document includes detailed experimental protocols, data presentation, and workflow visualizations to guide researchers in the assessment of this compound against economically important plant-parasitic nematodes.

Introduction

This compound is a widely used soil fumigant for the control of plant-parasitic nematodes.[1] Its primary mode of action is believed to be through the alkylation of essential biomolecules within the nematodes, leading to their inactivation and death.[2] Laboratory bioassays are crucial for determining the intrinsic nematicidal activity of this compound, establishing effective concentrations, and understanding its dose-response relationship against target nematode species. This document focuses on the in vitro bioassay protocols for two of the most significant plant-parasitic nematodes: the root-knot nematode (Meloidogyne incognita) and the soybean cyst nematode (Heterodera glycines).

Data Presentation

Target OrganismAssay TypeEndpointConcentration / DoseEfficacy/ResultReference
Meloidogyne incognitaField TrialRoot Galling80, 120, 180 L/haSuppression of root galling[3]
Weed Seeds (Digitaria chinensis, Eleusina indica, etc.)Laboratory Dose-ResponseLC9014.23 - 73.59 mg/kg soilEffective control[3]
Fungal Pathogens (Phytophthora capsici, Fusarium oxysporum)Laboratory Dose-ResponseLC500.24 - 1.55 g/m²Moderate to good control[3]

Note: The lack of specific in vitro LC50 values for nematodes in the available literature highlights a potential area for future research to directly quantify the potency of this compound against target nematode species in a controlled laboratory setting.

Experimental Protocols

The following protocols are adapted from established methodologies for in vitro nematicidal bioassays.

General Workflow for Nematicidal Bioassay

The overall process for conducting a nematicidal bioassay with this compound is outlined below.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Nematode_Culture Nematode Culture (M. incognita or H. glycines) Egg_Extraction Egg Extraction & Sterilization Nematode_Culture->Egg_Extraction J2_Hatching Second-Stage Juvenile (J2) Hatching Egg_Extraction->J2_Hatching Assay_Setup Assay Setup in Multi-well Plates J2_Hatching->Assay_Setup Test_Solution_Prep This compound Stock & Dilution Series Test_Solution_Prep->Assay_Setup Incubation Incubation (24-72 hours) Assay_Setup->Incubation Mortality_Assessment Mortality/Immobility Assessment Incubation->Mortality_Assessment Data_Analysis Data Analysis (e.g., Probit for LC50) Mortality_Assessment->Data_Analysis

Caption: General workflow for in vitro nematicidal bioassay.

Protocol 1: Bioassay for Meloidogyne incognita (Root-Knot Nematode)

This protocol details the steps for assessing the nematicidal activity of this compound against the second-stage juveniles (J2) of M. incognita.

Materials:

  • Mature, galled roots of tomato or other suitable host plant infected with M. incognita.

  • Sodium hypochlorite (B82951) solution (0.5-1.0%).

  • Sterile distilled water.

  • Baermann funnel apparatus or similar hatching chamber.

  • This compound (analytical grade).

  • Appropriate solvent (e.g., acetone (B3395972) or ethanol, if necessary for stock solution).

  • 24-well or 96-well microtiter plates.

  • Micropipettes and sterile tips.

  • Inverted microscope.

Procedure:

  • Nematode Culture and Egg Extraction:

    • Culture M. incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum) in a greenhouse.

    • After 6-8 weeks, gently uproot the plants and wash the roots to remove soil.

    • Excise the galled root portions and agitate them in a 0.5% sodium hypochlorite solution for 3-5 minutes to dissolve the gelatinous matrix of the egg masses.

    • Immediately pour the suspension through a series of nested sieves (e.g., 200, 500 mesh) and collect the eggs from the finest sieve.

    • Rinse the collected eggs thoroughly with sterile distilled water to remove residual bleach.

  • Juvenile Hatching:

    • Transfer the cleaned eggs to a Baermann funnel or a hatching dish containing sterile distilled water.

    • Incubate at 25-28°C for 3-7 days to allow the second-stage juveniles (J2) to hatch.

    • Collect the freshly hatched J2, which will migrate into the collection tube of the Baermann funnel.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if it is not readily water-soluble.

    • Create a dilution series of the test compound in sterile distilled water to achieve the desired final concentrations for the assay. A negative control (water or solvent carrier) should be included.

  • Bioassay Setup:

    • Dispense a known volume (e.g., 100 µL) of each test concentration into the wells of a microtiter plate. Each concentration should be replicated (e.g., 3-5 times).

    • Add a suspension of a known number of J2 (e.g., 50-100 juveniles in 10 µL of water) to each well.

  • Incubation and Assessment:

    • Incubate the plates at 25-28°C for 24, 48, and 72 hours.

    • At each time point, observe the nematodes under an inverted microscope.

    • Assess mortality by probing the nematodes with a fine needle or by using a vital stain. Immobile, straight nematodes are generally considered dead.

    • Count the number of dead and live nematodes in each well.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Use probit analysis or other appropriate statistical methods to determine the LC50 (lethal concentration required to kill 50% of the population) and other relevant endpoints.

Protocol 2: Bioassay for Heterodera glycines (Soybean Cyst Nematode)

This protocol outlines the procedure for evaluating the effect of this compound on the hatching and viability of H. glycines J2.

Materials:

  • Soil containing H. glycines cysts.

  • Sieves for cyst extraction.

  • Glass slides or tissue grinders.

  • Zinc sulfate (B86663) or sucrose (B13894) solution for flotation.

  • Sterile distilled water.

  • This compound and necessary solvents.

  • 24-well or 96-well microtiter plates.

  • Micropipettes and sterile tips.

  • Inverted microscope.

Procedure:

  • Cyst and Egg Extraction:

    • Extract cysts from infested soil using a sieving and decantation method.

    • Further purify the cysts using centrifugation with a sucrose or zinc sulfate solution.

    • Crush the collected cysts gently between two glass slides or with a tissue grinder to release the eggs.

    • Surface sterilize the eggs with a dilute sodium hypochlorite solution, followed by thorough rinsing with sterile water.

  • Bioassay for Hatch Inhibition and Juvenile Mortality:

    • Prepare a dilution series of this compound as described in Protocol 1.

    • In a microtiter plate, add a known number of eggs (e.g., 100-200) to each well containing the different concentrations of the test compound.

    • Include a positive control for hatching (e.g., soybean root exudate) and a negative control (water).

    • Incubate the plates at 25-28°C for 7-14 days.

    • At regular intervals, count the number of hatched J2 in each well.

    • Assess the viability of the hatched J2 as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of hatch inhibition relative to the positive control.

    • Determine the percentage of mortality of the hatched juveniles.

    • Analyze the data to determine the EC50 (effective concentration to inhibit hatching by 50%) and the LC50 for juvenile mortality.

Signaling Pathways and Logical Relationships

The nematicidal action of this compound is primarily attributed to its properties as an alkylating agent. The proposed mechanism of action involves the disruption of vital cellular processes through the covalent modification of macromolecules.

G cluster_compound Chemical Agent cluster_nematode Nematode Cell C13D This compound Biomolecules Essential Biomolecules (Proteins, DNA) C13D->Biomolecules Alkylation Cellular_Processes Vital Cellular Processes Biomolecules->Cellular_Processes Disruption Cell_Death Cell Death / Paralysis Cellular_Processes->Cell_Death Leads to

Caption: Proposed mechanism of nematicidal action.

Conclusion

The protocols outlined in this document provide a standardized framework for the laboratory evaluation of the nematicidal activity of this compound. While field studies confirm its effectiveness, further in vitro research is warranted to establish precise dose-response relationships for key plant-parasitic nematodes. The application of these bioassays will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the nematicidal properties of this important compound and aiding in the development of effective nematode management strategies.

References

Troubleshooting & Optimization

Technical Support Center: cis-1,3-Dichloropropene Soil Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the soil application of cis-1,3-dichloropropene in experimental settings.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during soil fumigation experiments with this compound.

Issue 1: Inconsistent or Lower Than Expected Degradation Rates

You're observing that the degradation of this compound in your soil samples is highly variable between replicates or significantly slower than anticipated based on literature values.

Initial Troubleshooting Checklist:

  • Soil Homogeneity: Was the bulk soil sample thoroughly mixed before aliquoting into experimental units?

  • Soil Moisture: Was the soil moisture content uniform across all replicates? Inadequate or variable moisture can significantly impact hydrolysis and microbial activity.[1][2]

  • Temperature Control: Were all experimental units incubated at a consistent and stable temperature? Temperature is a critical factor influencing degradation rates.[3][4]

  • Application Uniformity: Was the this compound applied uniformly to each soil sample? Non-uniform application can lead to "hot spots" and areas with lower concentrations.

  • Container Sealing: Were the experimental containers properly sealed to prevent volatilization? Loss of the compound to the air will be misinterpreted as degradation.[5]

Logical Flow for In-depth Investigation:

If the initial checklist does not resolve the issue, the following workflow can guide a more detailed investigation.

G start Inconsistent/Slow Degradation soil_prep Review Soil Preparation Protocol - Homogenization? - Debris removal? start->soil_prep soil_cond Assess Soil Conditions - Uniform Moisture? - Consistent Temperature? start->soil_cond app_tech Evaluate Application Technique - Uniform Dispensing? - Proper Sealing? start->app_tech analysis Verify Analytical Method - Extraction Efficiency? - Instrument Calibration? start->analysis sub_soil Re-run with Standardized Soil Preparation soil_prep->sub_soil sub_cond Adjust and Monitor Environmental Conditions soil_cond->sub_cond sub_app Refine Application and Sealing Protocol app_tech->sub_app sub_analysis Validate Analytical Methodology analysis->sub_analysis end Problem Resolved sub_soil->end sub_cond->end sub_app->end sub_analysis->end

Caption: Troubleshooting workflow for inconsistent degradation of this compound.

Issue 2: High Volatilization and Off-Gassing

A significant portion of the applied this compound is being lost to the atmosphere, leading to reduced efficacy and potential exposure risks.

Initial Troubleshooting Checklist:

  • Application Depth: Was the compound applied at a sufficient depth in the soil column? Shallow application increases the likelihood of volatilization.[5]

  • Soil Sealing: Was the soil surface adequately sealed immediately after application? Common sealing techniques include soil compaction or the use of plastic films.[5]

  • Soil Moisture: Is the soil excessively dry? Higher moisture content can help to retain the fumigant in the soil matrix.[6]

  • Soil Temperature: Is the soil temperature too high? Elevated temperatures increase the vapor pressure of this compound, promoting volatilization.

  • Organic Matter: Does the soil have a very low organic matter content? Organic matter can help to adsorb the fumigant, reducing its immediate volatilization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in soil?

A1: The primary degradation pathways are hydrolysis and microbial biodegradation.[8] Hydrolysis is a chemical process where the molecule reacts with water, while biodegradation involves metabolism by soil microorganisms.[1][9]

Q2: How do soil properties influence the efficacy of this compound?

A2: Soil properties play a crucial role.

  • Soil Texture: Fine-textured soils (high in clay) have more binding sites and may require higher application rates compared to coarse-textured (sandy) soils.[7]

  • Organic Matter: High organic matter content can bind the fumigant, which can reduce its immediate availability but also decrease volatilization.[7]

  • Soil pH: Higher pH can favor the hydrolysis of 1,3-dichloropropene (B49464).[1]

Q3: What is the effect of soil temperature and moisture on the half-life of this compound?

A3: Both temperature and moisture significantly impact the half-life. Higher temperatures and increased moisture content generally lead to faster degradation and a shorter half-life.[2][4] For example, the half-life at 20°C can be around 13.5 days, while at 2°C it can extend to 100 days.[10]

Q4: Can repeated applications of 1,3-dichloropropene affect its degradation rate?

A4: Yes, soils with a history of repeated 1,3-dichloropropene applications can exhibit enhanced (faster) degradation rates.[5][9] This is due to the adaptation of soil microorganisms that become more efficient at degrading the compound.[1]

Q5: What are the key safety precautions when handling this compound in a laboratory setting?

A5: this compound is flammable, toxic, and a potential carcinogen.[11][12][13] It is crucial to:

  • Handle the compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Avoid inhalation of vapors and skin contact.[14][15]

  • Have an emergency plan in place for spills or exposure.[16]

Data Presentation

Table 1: Half-life of 1,3-Dichloropropene Under Various Soil Conditions

Soil ConditionTemperature (°C)Half-life (days)Reference
Unamended Sandy Loam206.3[4]
5% Steer Manure Amended201.8 - 1.9[4]
5% Steer Manure Amended400.5[4]
Moist Loamy SoilNot Specified5 - 8 (after lag)[17]
Water-Saturated Sandy SubsoilNot Specified16 - 64[17]
General Moist Soil2100[10]
General Moist Soil2013.5[10]
General Moist Soil292[10]

Experimental Protocols

Protocol 1: Determination of Soil Moisture Content

This protocol outlines the gravimetric method for determining soil moisture content.

Materials:

  • Soil sample

  • Oven-safe container

  • Drying oven (105°C)

  • Desiccator

  • Analytical balance

Methodology:

  • Weigh an empty, dry oven-safe container (W_container).

  • Place a representative subsample of the moist soil into the container.

  • Weigh the container with the moist soil (W_moist_total).

  • Place the container in a drying oven set to 105°C for 24 hours, or until a constant weight is achieved.

  • After drying, transfer the container to a desiccator to cool to room temperature without absorbing atmospheric moisture.

  • Weigh the container with the dry soil (W_dry_total).

  • Calculate the soil moisture content using the following formula:

    Moisture Content (%) = [((W_moist_total - W_container) - (W_dry_total - W_container)) / (W_dry_total - W_container)] * 100

Protocol 2: Laboratory Soil Degradation Study

This protocol provides a basic framework for assessing the degradation of this compound in soil under controlled laboratory conditions.

Materials:

  • Homogenized soil, sieved to <2 mm

  • This compound standard solution

  • Gas-tight experimental containers (e.g., serum bottles with crimp seals)

  • Incubator

  • Analytical instrumentation for quantification (e.g., Gas Chromatograph with an appropriate detector)

  • Extraction solvent

Methodology:

  • Adjust the moisture content of the sieved soil to the desired level (e.g., 50-75% of field capacity).

  • Aliquot a known mass of the moistened soil into each experimental container.

  • Spike each soil sample with a known amount of this compound standard solution to achieve the target concentration.

  • Immediately seal the containers to prevent volatilization.

  • Prepare replicate samples for each time point in the study. Include control samples (e.g., sterile soil) to differentiate between biotic and abiotic degradation.

  • Place the containers in an incubator set to the desired temperature.

  • At each designated time point, sacrificially sample the appropriate number of replicates.

  • Extract the this compound from the soil samples using an appropriate solvent and extraction technique (e.g., solvent extraction with shaking or sonication).

  • Analyze the extracts using a calibrated analytical instrument to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life.

Visualizations

G compound This compound in Soil volatilization Volatilization (Loss to Atmosphere) compound->volatilization Influenced by: - Temperature - Soil Sealing - Application Depth leaching Leaching (Movement with Water) compound->leaching Influenced by: - Soil Type - Water Infiltration degradation Degradation compound->degradation hydrolysis Hydrolysis (Abiotic) degradation->hydrolysis Influenced by: - pH - Moisture biodegradation Biodegradation (Biotic) degradation->biodegradation Influenced by: - Microbial Population - Temperature products Degradation Products (e.g., 3-chloroallyl alcohol) hydrolysis->products biodegradation->products

Caption: Environmental fate of this compound in soil.

References

Technical Support Center: Optimizing cis-1,3-Dichloropropene Fumigation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with cis-1,3-dichloropropene as a soil fumigant.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound fumigation experiments.

Q1: Why am I observing reduced efficacy of my fumigation treatment?

A1: Reduced efficacy can be attributed to several factors related to soil properties and application technique. High organic matter content in the soil can increase the adsorption of 1,3-dichloropropene (B49464), making it less available to target pests.[1][2] Soil moisture is also a critical factor; low moisture can lead to rapid upward movement and loss of the fumigant to the atmosphere, while excessive moisture can limit its diffusion through soil pores.[3] Additionally, improper application depth and inadequate soil sealing (e.g., poor tarping) can result in significant fumigant loss.[4]

Q2: My results are inconsistent across different experimental plots. What could be the cause?

A2: Inconsistent results often stem from variability in soil conditions. Differences in soil texture, organic matter content, and moisture levels between plots can significantly alter the behavior and degradation rate of this compound.[5][6] It is crucial to thoroughly characterize and document the soil properties for each experimental unit. Temperature fluctuations can also lead to variability, as higher temperatures generally accelerate the degradation of the fumigant.[7][8]

Q3: I'm concerned about the rapid loss of this compound from the soil. How can I minimize this?

A3: Minimizing the volatilization of this compound is key to maximizing its efficacy. Deeper injection of the fumigant into the soil profile increases the distance it must travel to reach the surface, allowing more time for it to act and degrade.[9] Proper soil sealing immediately after application is also essential. This can be achieved through soil compaction or the use of plastic tarps, with totally impermeable films (TIF) being more effective at reducing emissions than standard polyethylene (B3416737) films.[10][11] Increasing soil moisture to an optimal level (around 50% of field capacity) can also help to slow the upward movement of the fumigant gas.[3][12]

Q4: Can the addition of organic amendments to the soil improve or hinder fumigation efficacy?

A4: The effect of organic amendments is complex. While adding organic matter can increase the degradation rate of 1,3-dichloropropene, which can be beneficial for reducing atmospheric emissions, it can also increase its adsorption to soil particles.[1][2][13][14] This increased adsorption can reduce the bioavailability of the fumigant to target pests, potentially lowering its efficacy. The type and amount of organic amendment are important factors to consider.[5][6]

Q5: What is the optimal soil temperature and moisture for this compound application?

A5: Optimal conditions involve a balance. Higher soil temperatures accelerate the degradation of 1,3-dichloropropene, which can reduce its persistence but may also impact the required exposure time for effective pest control.[5][6][7][8] For soil moisture, a level of at least 50% of field capacity is often recommended to restrict rapid gas movement and reduce emissions.[15] However, saturated soils should be avoided as they can inhibit the proper distribution of the fumigant.

Quantitative Data Summary

The following tables summarize the impact of key environmental factors on the degradation and behavior of this compound.

Table 1: Effect of Temperature on the Half-Life of 1,3-Dichloropropene

Temperature (°C)Half-Life (days)Soil Conditions
291-100Not specified
209.8Deionized water
206.3Unamended sandy loam soil
291.5-2.0Not specified
400.55% steer manure-amended soil

Data compiled from multiple sources.[7][8][16]

Table 2: Effect of Organic Amendments on the Half-Life of 1,3-Dichloropropene at 20°C

Soil AmendmentAmendment Rate (% w/w)Half-Life of (Z)-isomer (days)Half-Life of (E)-isomer (days)
None (Unamended)0%6.36.3
Composted Steer Manure5%1.81.9

Data from a study on sandy loam soil.[8]

Table 3: Impact of Soil Moisture on 1,3-Dichloropropene Emissions

Soil Moisture (% of Field Capacity)Average Emission Ratio Reduction Potential
20% to 70%Up to a one-third reduction

Based on modeling results.[3]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound Fumigation in Pot Studies

This protocol outlines a general procedure for assessing the efficacy of this compound against a target soil-borne pest in a controlled laboratory or greenhouse setting.

  • Soil Preparation:

    • Collect soil from the target field or prepare a standardized soil mix.

    • Characterize the soil for texture, organic matter content, pH, and moisture holding capacity.

    • Air-dry and sieve the soil to ensure homogeneity.

    • Adjust the soil moisture to the desired experimental level (e.g., 50% of field capacity).

    • Infest the soil with a known population of the target pest (e.g., nematodes, fungal spores).

  • Experimental Setup:

    • Fill experimental pots with the prepared soil.

    • Include appropriate controls: an untreated infested control and a non-infested control.

    • Replicate each treatment and control group sufficiently (e.g., 3-5 replicates).

  • Fumigant Application:

    • Calculate the required amount of this compound for each pot based on the desired application rate.

    • Inject the fumigant into the center of the soil mass in each pot at a specified depth.

    • Immediately seal the soil surface in the pot (e.g., with a layer of moist, untreated soil or a small plastic cover) to minimize volatilization.

  • Incubation:

    • Place the pots in a controlled environment (e.g., growth chamber or greenhouse) with a constant temperature.

    • Incubate for a predetermined period to allow for fumigant action.

  • Efficacy Assessment:

    • After the incubation period, carefully open the pots in a well-ventilated area.

    • Assess the viability of the target pest. For nematodes, this can be done through extraction and counting. For fungi, this may involve plating soil dilutions on selective media.

    • Compare the pest populations in the treated pots to the untreated infested control to calculate the percentage of mortality or inhibition.

  • Data Analysis:

    • Statistically analyze the data to determine the significance of the treatment effects.

Visualizations

Factors_Influencing_Fumigation_Efficacy cluster_soil Soil Properties cluster_application Application Technique Soil_Moisture Soil Moisture Fumigation_Efficacy Fumigation Efficacy Soil_Moisture->Fumigation_Efficacy Impacts Diffusion Soil_Temperature Soil Temperature Soil_Temperature->Fumigation_Efficacy Affects Degradation Rate Organic_Matter Organic Matter Organic_Matter->Fumigation_Efficacy Influences Adsorption Soil_Texture Soil Texture Soil_Texture->Fumigation_Efficacy Affects Movement Injection_Depth Injection Depth Injection_Depth->Fumigation_Efficacy Controls Volatilization Tarping Tarping/Sealing Tarping->Fumigation_Efficacy Reduces Emissions Application_Rate Application Rate Application_Rate->Fumigation_Efficacy Determines Concentration Experimental_Workflow Start Start: Define Objectives Soil_Prep Soil Preparation & Characterization Start->Soil_Prep Pest_Inoculation Pest Inoculation Soil_Prep->Pest_Inoculation Treatment_Setup Treatment & Control Setup Pest_Inoculation->Treatment_Setup Fumigant_Application Fumigant Application Treatment_Setup->Fumigant_Application Incubation Incubation under Controlled Conditions Fumigant_Application->Incubation Efficacy_Assessment Efficacy Assessment (Pest Viability) Incubation->Efficacy_Assessment Data_Analysis Data Analysis & Interpretation Efficacy_Assessment->Data_Analysis End End: Report Findings Data_Analysis->End

References

Technical Support Center: GC-MS Analysis of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cis-1,3-dichloropropene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.

Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue in GC analysis and can stem from several sources.

  • Injector Problems:

    • Activity: The analyte may be interacting with active sites in the injector liner or column. This is common for polar or reactive compounds. Deactivated liners and guard columns can mitigate this.

    • Temperature: An incorrect injector temperature can cause issues. If the temperature is too low, the sample may not vaporize completely, leading to tailing. If it's too high, the analyte could degrade.

    • Injection Technique: For manual injections, a slow or inconsistent injection speed can cause band broadening and distorted peaks.[1] An automated sampler is recommended for consistency.

  • Column Issues:

    • Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak tailing. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.

    • Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline and potentially interacting with the analyte.[2]

    • Solvent Mismatch: A significant polarity mismatch between the sample solvent, the analyte, and the stationary phase can cause peak distortion.[2]

  • Flow Path Problems: Dead volume or obstructions in the flow path due to poor column installation or fittings can cause peak tailing.[2] Injecting a light, non-polar hydrocarbon like methane (B114726) can help diagnose flow path issues; it should not tail.[2]

Q2: I am not seeing any peaks for this compound. What are the potential causes?

A2: The complete absence of analyte peaks is usually due to a problem with sample introduction or detection.

  • Sample Introduction:

    • Syringe/Autosampler: Ensure the syringe is drawing and injecting the sample correctly. Check for blockages in the syringe needle.

    • Injector Septum: A cored or leaking septum can prevent the sample from reaching the column.

    • Sample Preparation: The analyte may have been lost during sample preparation due to its volatility.[3][4][5] Ensure sample vials are properly sealed and that extraction techniques are appropriate for a volatile organic compound (VOC).[3][4]

  • Instrumental Issues:

    • Carrier Gas: Verify that the carrier gas (e.g., Helium) is flowing at the correct pressure and that there are no major leaks in the system.

    • MS Detector: Ensure the mass spectrometer is turned on, properly tuned, and that the filament is functioning. Check the detector settings to confirm you are scanning the correct mass range or monitoring the appropriate ions in Selected Ion Monitoring (SIM) mode.

    • Data System: Confirm that the data acquisition software is configured correctly and was actively acquiring data during the run.

Q3: My retention times are shifting between injections. How can I improve stability?

A3: Retention time stability is critical for reliable compound identification. Shifting retention times often point to issues with the GC system's stability.[2]

  • Leaks: A leak in the system (e.g., at the injector, column fittings, or septum) is a primary cause of retention time drift. This changes the column head pressure and flow rate.

  • Flow Rate Fluctuation: Ensure the carrier gas supply is stable and that the electronic pressure control (EPC) is functioning correctly.

  • Oven Temperature: Inconsistent oven temperature control can cause retention times to shift. Verify that the oven temperature program is accurate and reproducible.

  • Column Aging: Over time, the stationary phase of the column will degrade, which can lead to shifts in retention time.[2]

  • Matrix Effects: Injecting samples with a heavy matrix can contaminate the column, altering its chromatographic properties and causing retention time shifts.

Q4: What are the recommended sample preparation techniques for analyzing this compound in various matrices?

A4: As a volatile organic compound (VOC), this compound requires specific sample preparation techniques to ensure efficient extraction and minimize analyte loss.[3][5] The choice of method depends on the sample matrix (e.g., water, soil, food).

  • Purge and Trap (P&T): This is the standard method for water and soil samples, as specified in EPA Method 8260.[6][7] An inert gas is bubbled through the sample, purging the volatile analytes onto a sorbent trap. The trap is then heated to desorb the analytes into the GC-MS system.[8] This technique is excellent for concentrating trace-level analytes.[9]

  • Headspace Analysis: In this method, the sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample.[4][5] A portion of the headspace is then injected into the GC-MS. This is a clean technique that avoids introducing non-volatile matrix components into the system.[3]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent (e.g., hexane, dichloromethane).[3] While effective, care must be taken to avoid losing the volatile dichloropropene during solvent evaporation steps.

  • Solid-Phase Microextraction (SPME): SPME uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or by exposure to the headspace.[5] The fiber is then desorbed in the hot GC inlet. This is a solvent-free and sensitive technique suitable for various matrices.[5][10]

Q5: My calibration curve shows poor linearity (r² < 0.99). What should I check?

A5: Poor linearity can compromise quantitative accuracy. The cause can be chemical or instrumental.

  • Concentration Range: The calibration range may be too wide, exceeding the linear dynamic range of the detector. Try narrowing the range or using a weighted regression.

  • Standard Preparation: Errors in the preparation of stock or working standards are a common source of non-linearity. Double-check all dilutions and calculations.

  • System Activity: At low concentrations, active sites in the injector or column can adsorb the analyte, leading to a non-linear response.

  • Detector Saturation: At high concentrations, the MS detector can become saturated, causing the response to plateau. If this is the case, dilute the high-concentration standards and samples.

  • Integration Parameters: Ensure that the peak integration parameters are set correctly and consistently across all calibration levels. Poor integration can lead to inaccurate peak area measurements.

Quantitative Data Summary

The table below summarizes key quantitative parameters for the GC-MS analysis of this compound.

ParameterValueReference
Chemical FormulaC₃H₄Cl₂[11]
Molecular Weight110.97 g/mol [11]
CAS Number10061-01-5[11]
Quantitation Ion (m/z)75[12][13]
Confirmation Ion (m/z)110, 112, 49, 39[12][14]
Common GC ColumnDB-VRX, Rtx-VMS, DB-624 or similar[12][15][16]

Note: Retention times vary significantly based on the specific column, temperature program, and carrier gas flow rate used.

Experimental Protocol: Purge and Trap GC-MS (Based on EPA Method 8260)

This protocol provides a general methodology for the analysis of this compound in water samples. Laboratories should develop and validate their own detailed Standard Operating Procedures (SOPs).[7]

1. Sample Preparation (Purge and Trap)

  • Allow samples and standards to reach room temperature.

  • Add internal standards and surrogates to a 5 mL sample aliquot in the purging vessel.

  • Purge the sample with inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The volatile compounds are transferred from the aqueous phase to the vapor phase and are trapped on a sorbent trap.[8]

  • After purging, the trap is heated rapidly (desorbed) to transfer the analytes to the GC column.

2. Gas Chromatography (GC) Conditions

  • Injector: Splitless mode, 200-240°C.[12][15]

  • Column: DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.[12][16]

  • Carrier Gas: Helium.

  • Oven Program: An example program is: Initial temperature of 35°C (hold for 1 min), ramp at 10°C/min to 130°C, then ramp at 60°C/min to 220°C (hold for 1 min).[12] The program must be optimized to ensure separation from other volatile compounds.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Can be run in Full Scan mode (e.g., m/z 35-300) for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Monitored Ions (SIM): Quantitation ion: m/z 75. Confirmation ions: m/z 110, 112.[12]

  • MS Tune: The MS must be tuned according to manufacturer specifications, often using a tuning standard like 4-bromofluorobenzene (BFB) for environmental methods.[6][13]

Visualizations

The following diagrams illustrate key workflows for GC-MS analysis.

TroubleshootingWorkflow Troubleshooting Flowchart: No Analyte Peak Start No Peak Detected CheckInjection Step 1: Verify Injection - Syringe functional? - Correct volume? - Septum leak? Start->CheckInjection CheckSystem Step 2: Check GC System - Carrier gas flowing? - No major leaks? - Correct oven program? CheckInjection->CheckSystem Injection OK CheckSamplePrep Step 3: Review Sample Prep - Analyte loss due to volatility? - Extraction error? - Correct standards used? CheckSystem->CheckSamplePrep System OK CheckMS Step 4: Check MS Detector - Filament on? - Correct scan/SIM mode? - MS tuned? CheckSamplePrep->CheckMS Prep OK RunStandard Step 5: Inject Known Standard (e.g., Mid-level calibrant) CheckMS->RunStandard MS OK ProblemIsolated Problem Isolated RunStandard->ProblemIsolated Peak appears

Caption: A logical workflow for troubleshooting the absence of an analyte peak.

GCMS_Workflow General GC-MS Analysis Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Sample Collection (e.g., Water, Soil) Preparation 2. Sample Preparation (e.g., Purge & Trap, Headspace) Collection->Preparation GC 3. GC Separation - Volatilization in Inlet - Separation on Column Preparation->GC MS 4. MS Detection - Ionization (EI) - Mass Filtering - Detection GC->MS Acquisition 5. Data Acquisition (Chromatogram & Spectra) MS->Acquisition Analysis 6. Data Analysis - Peak Integration - Quantification Acquisition->Analysis

Caption: The sequential workflow for GC-MS analysis of volatile compounds.

References

Technical Support Center: cis-1,3-Dichloropropene Soil Dissipation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the soil dissipation of cis-1,3-dichloropropene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound dissipation is much faster/slower than expected. What are the primary factors I should investigate?

A1: Several factors can significantly influence the dissipation rate of this compound in soil. The main dissipation routes are volatilization, abiotic hydrolysis, and aerobic soil metabolism.[1] Key factors to investigate include:

  • Soil Moisture: Soil moisture is a critical factor. Gaseous compounds like 1,3-dichloropropene (B49464) are most effective in a moist environment.[2] The rate of hydrolysis, a major degradation pathway, increases with higher soil moisture content.[3][4]

  • Temperature: Higher temperatures generally accelerate dissipation. Disappearance rates in sandy soils at 15-20°C are around 2-3.5% per day, and this rate can increase significantly with temperature.[5] The dissipation rates can change by a factor of about 2 for every 10°C change in temperature.[6]

  • Soil Type and Organic Matter: Clay-containing soils can exhibit considerably higher dissipation rates (up to 25% per day at 20°C) compared to sandy soils.[5] Soil organic matter promotes degradation through direct substitution reactions.[3][4] Adsorption to organic matter can also reduce volatilization.[7]

  • Soil pH: Hydrolysis of 1,3-dichloropropene is pH-dependent, with higher pH favoring the reaction and lower pH inhibiting it.[3][4]

  • Microbial Activity: While initial degradation is often dominated by abiotic hydrolysis, microbial contributions become significant as microorganisms adapt to the fumigant.[3][4][8] Repeated applications of 1,3-dichloropropene can lead to accelerated microbial degradation.[6][8][9]

  • Application Method: The depth of injection into the soil can impact volatilization rates. Deeper injection (12 to 18 inches) is a common practice to minimize atmospheric loss.[10][11]

Q2: I am observing inconsistent results between replicates in my soil dissipation study. What could be the cause?

A2: Inconsistent results can arise from a lack of homogeneity in your experimental setup. Key areas to check are:

  • Uniform Soil Mixing: Ensure your soil is thoroughly homogenized before distributing it into experimental units. This includes uniform moisture content and even distribution of organic matter.

  • Consistent Application: The application of this compound should be as consistent as possible across all replicates. Variations in the amount applied or the depth of application can lead to different dissipation rates.

  • Temperature and Moisture Gradients: Ensure all your replicates are incubated under identical temperature and moisture conditions. Even small variations within an incubator can affect degradation rates.

  • Headspace in Incubation Vessels: If using closed containers, ensure the headspace to soil ratio is consistent. Volatilization into the headspace can affect the concentration in the soil.

Q3: How can I differentiate between biotic and abiotic degradation of this compound in my soil samples?

A3: To distinguish between microbial and chemical degradation, you can set up parallel experiments with sterilized and non-sterilized soil.

  • Sterilization Control: Autoclaving or gamma irradiation can be used to sterilize soil samples. A significantly lower degradation rate in the sterilized soil compared to the non-sterilized soil indicates a substantial contribution from microbial activity.[8][9] Keep in mind that autoclaving can alter soil organic matter, which might slightly affect abiotic processes.[4]

  • Metabolite Analysis: The degradation of this compound proceeds through the formation of cis-3-chloroallyl alcohol.[5][8][9] In soils with enhanced microbial degradation, the subsequent degradation of this alcohol is rapid.[5][12] Monitoring the concentration of both the parent compound and its primary metabolite can provide insights into the degradation pathway.

Q4: What are the primary degradation products of this compound I should be looking for?

A4: The primary degradation product of this compound is cis-3-chloroallyl alcohol, formed through hydrolysis.[5][8] This alcohol is then further biodegraded.[5] In some cases, further oxidation can lead to the formation of 3-chloroacrylic acid.[8][10]

Q5: I am having trouble with the analytical quantification of this compound from soil samples. What are the recommended methods?

A5: The standard and most reliable methods for the quantification of this compound in soil are based on gas chromatography (GC).[2]

  • Extraction: Extraction from soil is typically done using an organic solvent like diethyl ether or hexane (B92381).[2][13]

  • Detection: An electron capture detector (ECD) is highly sensitive for halogenated compounds like 1,3-dichloropropene.[2] For confirmation of identity, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[2][13]

  • Purge and Trap: For low-level detection in water and soil, purge and trap methodology coupled with GC/MS is a sensitive technique.[14][15]

Quantitative Data Summary

Table 1: Half-life of this compound in Soil under Various Conditions

Soil TypeTemperature (°C)Half-life (days)Reference
Aerobic Soils202 - 17[16]
Sandy Loam-3 - 25[10]
Not Specified1016 - 46[12]
Not Specified157 - 33[12]
Not Specified203 - 19[12]

Table 2: Dissipation Rates of 1,3-Dichloropropene Isomers in Different Soil Types

Soil TypeIsomerTemperature (°C)Dissipation Rate (% per day)Reference
Sandy Soilscis & trans15 - 202 - 3.5[5]
Clay-containing Soilscis & trans20up to 25[5]

Experimental Protocols

Protocol 1: Determination of this compound Dissipation in Soil

  • Soil Preparation: Collect soil samples and sieve them to remove large debris. Adjust the moisture content to the desired level (e.g., 60% of water holding capacity). For sterile controls, autoclave the soil at 121°C for 1 hour.

  • Fortification: Weigh a known amount of soil (e.g., 50 g) into glass incubation flasks. Spike the soil with a standard solution of this compound in a suitable solvent (e.g., methanol) to achieve the desired concentration.

  • Incubation: Seal the flasks and incubate them in the dark at a constant temperature (e.g., 20°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice replicate flasks for analysis.

  • Extraction: Extract the soil sample with a suitable solvent (e.g., hexane or diethyl ether) by shaking for a specified period.[2][13]

  • Analysis: Analyze the extract using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification of the parent compound and its degradation products.[2][13]

  • Data Analysis: Plot the concentration of this compound over time and calculate the dissipation rate and half-life assuming first-order kinetics.

Visualizations

Soil_Dissipation_Factors cluster_main Factors Affecting this compound Soil Dissipation cluster_processes Dissipation Processes cluster_degradation Degradation Pathways cluster_factors Influencing Factors cis-1,3-DCP cis-1,3-DCP Volatilization Volatilization cis-1,3-DCP->Volatilization Degradation Degradation cis-1,3-DCP->Degradation Leaching Leaching cis-1,3-DCP->Leaching Abiotic_Hydrolysis Abiotic Hydrolysis Degradation->Abiotic_Hydrolysis Microbial_Degradation Microbial Degradation Degradation->Microbial_Degradation Soil_Moisture Soil Moisture Soil_Moisture->Volatilization Soil_Moisture->Leaching Soil_Moisture->Abiotic_Hydrolysis Temperature Temperature Temperature->Volatilization Temperature->Abiotic_Hydrolysis Temperature->Microbial_Degradation Soil_Type Soil Type & Organic Matter Soil_Type->Volatilization Soil_Type->Leaching Soil_Type->Microbial_Degradation pH pH pH->Abiotic_Hydrolysis Microbial_Population Microbial Population Microbial_Population->Microbial_Degradation Application_Method Application Method Application_Method->Volatilization

Caption: Key factors influencing the soil dissipation of this compound.

Degradation_Pathway This compound This compound cis-3-Chloroallyl_Alcohol cis-3-Chloroallyl Alcohol This compound->cis-3-Chloroallyl_Alcohol Hydrolysis (Abiotic/Biotic) cis-3-Chloroacrylic_Acid cis-3-Chloroacrylic Acid cis-3-Chloroallyl_Alcohol->cis-3-Chloroacrylic_Acid Microbial Oxidation Further_Biodegradation Further Biodegradation (CO2 + H2O + Cl-) cis-3-Chloroacrylic_Acid->Further_Biodegradation Microbial Metabolism

Caption: Degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Soil Collection & Sieving B Moisture Adjustment A->B C Sterilization (for control) B->C D Fortification with cis-1,3-DCP B->D C->D E Incubation at Constant Temp D->E F Time-course Sampling E->F G Solvent Extraction F->G H GC-ECD/MS Analysis G->H I Data Analysis & Half-life Calculation H->I

Caption: Workflow for a this compound soil dissipation study.

References

Technical Support Center: Understanding the Impact of Soil Organic Matter on cis-1,3-Dichloropropene Volatility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of soil organic matter (SOM) on the volatility of the soil fumigant cis-1,3-dichloropropene.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of soil organic matter on the volatility of this compound?

A1: Soil organic matter (SOM) generally reduces the volatility of this compound. This is because SOM increases the adsorption of the compound to soil particles.[1][2] This stronger binding to the soil matrix makes it less available to partition into the soil air and subsequently volatilize into the atmosphere.

Q2: How significant is the reduction in volatility with increased SOM?

A2: The reduction can be substantial. Field experiments have demonstrated that amending soil with composted municipal green waste, a source of organic matter, can decrease total emissions of 1,3-dichloropropene (B49464) by approximately 75% to 90% compared to unamended soils.[3][4] In one such study, the total mass of 1,3-D that volatilized was only 3% to 8% of the total amount applied.[3][4]

Q3: Besides SOM, what other soil properties affect the volatility of this compound?

A3: Besides SOM, other key factors include soil moisture, pH, and microbial activity.[5][6] Increased soil moisture can promote the degradation of 1,3-dichloropropene through hydrolysis, which competes with volatilization.[5][6] Soil pH also influences the rate of hydrolysis, with higher pH generally favoring degradation.[5][6] Adapted soil microorganisms can also contribute significantly to its degradation over time.[5][6]

Q4: How does this compound behave in soils with low organic matter?

A4: In soils with low organic matter content, this compound is weakly sorbed and therefore highly mobile.[1][2] This high mobility, combined with its relatively high vapor pressure, leads to a greater potential for volatilization and offsite movement.[1][2]

Troubleshooting Guides

Issue 1: Higher than expected volatilization of this compound in my experiments.

  • Possible Cause 1: Low Soil Organic Matter.

    • Troubleshooting: Characterize the organic matter content of your experimental soil. If it is low, consider amending the soil with a known amount of organic matter (e.g., compost, peat) to assess the impact on volatility. Studies have shown that adsorption of 1,3-D increases with increasing soil organic matter content.[1][2]

  • Possible Cause 2: Low Soil Moisture.

    • Troubleshooting: Ensure your soil moisture content is controlled and representative of field conditions. Low soil moisture can reduce degradation processes like hydrolysis, potentially leading to higher volatilization.[5][6]

  • Possible Cause 3: Inaccurate Application Depth.

    • Troubleshooting: this compound is typically injected at depths of 12-18 inches to minimize volatilization.[7][8] Verify that your application method achieves the desired depth consistently.

Issue 2: Inconsistent results across replicate experiments.

  • Possible Cause 1: Heterogeneity of Soil Samples.

    • Troubleshooting: Homogenize your bulk soil sample thoroughly before aliquoting for replicate experiments. Variations in organic matter content, texture, and moisture within the soil can lead to variability in volatilization rates.

  • Possible Cause 2: Fluctuations in Environmental Conditions.

    • Troubleshooting: Maintain consistent temperature, humidity, and airflow across all experimental units. Temperature, in particular, can significantly influence the vapor pressure of this compound.

  • Possible Cause 3: Inconsistent Air Sampling.

    • Troubleshooting: Calibrate all air sampling equipment (e.g., vacuum pumps for charcoal tubes) to ensure a consistent and known volume of air is sampled for each replicate.[4]

Issue 3: Difficulty in quantifying the effect of SOM due to rapid degradation.

  • Possible Cause: Enhanced Microbial Activity.

    • Troubleshooting: To isolate the effect of SOM on volatilization from its effect on microbial degradation, consider conducting parallel experiments with sterilized and non-sterilized soil. This will help to differentiate between abiotic and biotic processes. While microbial contributions may initially be insignificant, they can become important as microorganisms adapt.[5][6]

Data Presentation

Table 1: Soil-Water Partition Coefficients (Kf) of 1,3-Dichloropropene in Soils with Varying Organic Matter Content

Soil TypeOrganic Matter Content (%)Kf for (Z)-1,3-DKf for (E)-1,3-D
Low Organic Matter SoilsNot specified0.39 - 0.45Not specified
Pahokee MuckSubstantially more8.558.55
Manure CompostSubstantially more6.967.33

Data sourced from Kim et al., 2003.[2]

Table 2: Field-Scale Volatilization of 1,3-Dichloropropene Under Different Soil Conditions

Soil ConditionApplication Rate (kg ha⁻¹)Total Volatilization (% of Applied)Peak Volatilization Rate (µg m⁻² s⁻¹)
Soil Amended with Composted Green Waste1333 - 812 - 24
Bare Soil (Unamended)Not specified18 - 36Not specified

Data for amended soil from Yates et al., 2010.[3][4] Data for bare soil from a separate field study.[9][10]

Experimental Protocols

Methodology for Determining Soil-Water Partition Coefficient (Kf)

This method is based on the procedure described by Kim et al. (2003).[1][2]

  • Soil Preparation: Air-dry soil samples and pass them through a 2-mm sieve. Determine the organic matter content of each soil type.

  • Equilibration: Place a known mass of soil into a vial. Add a solution of this compound in water of a known concentration.

  • Shaking: Seal the vials and shake them for a predetermined time to reach equilibrium between the soil and water phases.

  • Centrifugation: Centrifuge the vials to separate the soil from the aqueous solution.

  • Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and analyze the concentration of this compound using gas chromatography.

  • Calculation: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the aqueous phase. The Kf value is then calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium.

Methodology for Field-Scale Volatilization Measurement

This protocol is based on the micrometeorological methods used by Yates et al. (2010).[3][4]

  • Field Setup: Establish a treated field plot of a known area. Apply this compound via shank injection to a specified depth.

  • Instrumentation: Install meteorological instruments to measure wind speed and direction, temperature, and atmospheric pressure at multiple heights above the soil surface.

  • Air Sampling: Use masts equipped with air samplers (e.g., charcoal tubes) at various heights.[4] Draw air through the samplers at a constant, known rate using a vacuum system.[4]

  • Sample Collection: Collect air samples at regular intervals for a specified duration (e.g., 16 days).

  • Sample Analysis: Extract the trapped this compound from the charcoal tubes using a suitable solvent and analyze the concentration by gas chromatography.

  • Flux Calculation: Use the measured atmospheric concentrations at different heights, along with the meteorological data, in conjunction with micrometeorological models (e.g., aerodynamic method, integrated horizontal flux method) to calculate the volatilization flux (mass per unit area per unit time).

Visualizations

cluster_0 Influence of Soil Organic Matter on this compound Fate SOM Increased Soil Organic Matter Adsorption Increased Adsorption to Soil Particles SOM->Adsorption Promotes Bioavailability Decreased Bioavailability in Soil Solution Adsorption->Bioavailability Leads to Volatility Reduced Volatility Bioavailability->Volatility Results in

Caption: Logical relationship showing how increased soil organic matter reduces this compound volatility.

cluster_1 Experimental Workflow for Volatility Measurement Start Start: Soil Application AirSampling Air Sampling at Multiple Heights (Charcoal Tubes) Start->AirSampling MetData Meteorological Data Collection (Wind, Temp) Start->MetData Analysis GC Analysis of Air Samples AirSampling->Analysis FluxCalc Flux Calculation (Micrometeorological Models) MetData->FluxCalc Analysis->FluxCalc Result End: Volatilization Rate Determined FluxCalc->Result

Caption: Workflow for measuring this compound volatilization in a field experiment.

References

effect of soil pH and moisture on cis-1,3-DICHLOROPROPENE degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of cis-1,3-dichloropropene, with a specific focus on the influence of soil pH and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in soil?

The primary degradation pathway for this compound in soil is hydrolysis, which converts it to cis-3-chloroallyl alcohol.[1][2][3][4][5][6] This initial step can be a chemical process, but microbial degradation can become a significant contributor, especially in soils with a history of 1,3-dichloropropene (B49464) application.[1][3] Following the initial hydrolysis, the resulting 3-chloroallyl alcohol can be further oxidized to 3-chloroacrylic acid.[2]

Q2: How does soil pH affect the degradation rate of this compound?

Soil pH plays a crucial role in the hydrolysis of this compound. Higher (alkaline) pH levels favor and accelerate the degradation reaction, while lower (acidic) pH levels tend to inhibit it.[1][3][7] However, in some buffered solutions, the difference in degradation rates between pH 5.5 and 7.5 has been observed to be minimal.[8]

Q3: What is the influence of soil moisture on the degradation of this compound?

Increased soil moisture content generally leads to a higher degradation rate of this compound.[1][3][7] This is because higher moisture levels increase the dissolution of the compound in the soil water, making it more available for hydrolysis and microbial degradation, while simultaneously reducing its adsorption to soil particles.[7]

Q4: Can microbial activity influence the degradation of this compound?

Yes, microbial activity is a key factor. Initially, the contribution of microorganisms to the degradation may be insignificant.[1][3] However, with repeated exposure, soil microorganisms can adapt, leading to an accelerated rate of degradation.[3][5][9] In such "enhanced" soils, biological hydrolysis can become the dominant degradation process, particularly for the trans-isomer of 1,3-dichloropropene.[5]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Slower than expected degradation of this compound. Low Soil pH: The soil environment may be too acidic, inhibiting the hydrolysis reaction.[1][3]Measure the soil pH. If it is acidic, consider adjusting it to a neutral or slightly alkaline level for optimal degradation, if appropriate for the experimental design.
Low Soil Moisture: Insufficient water in the soil can limit the dissolution of this compound and reduce microbial activity.[1][3][7]Determine the soil moisture content. Increase the moisture level to an optimal range for the specific soil type to facilitate degradation.
Inconsistent degradation rates across replicate samples. Non-homogenous Soil Samples: Variations in soil composition, such as organic matter content or microbial populations, can lead to different degradation rates.Ensure that soil samples are thoroughly homogenized before spiking with this compound.
Inaccurate Spiking: Uneven distribution of the this compound in the soil samples.Refine the spiking procedure to ensure a consistent and even application of the compound to each replicate.
Rapid and complete degradation in subsequent experiments. Microbial Adaptation: The soil microbial community may have adapted from previous experiments, leading to enhanced degradation rates.[3][5][9]Use fresh soil samples with no prior exposure to 1,3-dichloropropene for each independent experiment. Alternatively, sterilize the soil if the focus is solely on abiotic degradation.

Data Presentation

Table 1: Summary of this compound Degradation Rates under Various Conditions

ParameterConditionDegradation Rate / Half-lifeSource(s)
Hydrolysis in Water Deionized water at 20°CHalf-life of 9.8 days[1][3]
Degradation in Soil Sandy soils at 15-20°C2-3.5% per day[8][9]
Clay-containing soils at 20°CUp to 25% per day[8]
10% moisturized soil at 20°C (< 0.61 g/kg application)> 60% hydrolyzed within 30 days[1][3]

Experimental Protocols

Methodology for Studying the Effect of Soil pH and Moisture on this compound Degradation

This protocol provides a general framework. Specific parameters should be optimized based on the research objectives.

  • Soil Preparation:

    • Collect soil samples and homogenize them by sieving.

    • Characterize the soil for properties such as texture, organic matter content, and initial pH.

    • To study the effect of pH, adjust the pH of soil aliquots to the desired levels using appropriate buffers or acidic/alkaline solutions.

    • To study the effect of moisture, adjust the water content of soil aliquots to different percentages of the soil's water holding capacity.

  • Spiking the Soil:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Add a known amount of the stock solution to the soil samples to achieve the target concentration. Ensure even distribution by thorough mixing.

    • Include control samples (soil without this compound) to account for background levels.

  • Incubation:

    • Place the spiked soil samples in sealed incubation vessels to prevent volatilization.

    • Incubate the samples at a constant temperature (e.g., 20°C) for a defined period.

    • Collect samples at various time points (e.g., 0, 1, 3, 7, 14, 28 days) for analysis.

  • Extraction and Analysis:

    • Extract this compound and its degradation products from the soil samples using an appropriate solvent (e.g., acetone, hexane).

    • Analyze the extracts using gas chromatography (GC) coupled with a suitable detector (e.g., electron capture detector - ECD or mass spectrometer - MS) to quantify the concentrations of the parent compound and its metabolites.[6]

    • Alternatively, the rate of degradation can be monitored by measuring the release of chloride ions (Cl-).[1]

  • Data Analysis:

    • Calculate the degradation rate and half-life of this compound under each pH and moisture condition.

    • The degradation kinetics can often be described by pseudo-first-order kinetics.[1][3]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis soil_collection Collect and Homogenize Soil ph_adjustment Adjust Soil pH soil_collection->ph_adjustment moisture_adjustment Adjust Soil Moisture soil_collection->moisture_adjustment spiking Spike Soil with This compound ph_adjustment->spiking moisture_adjustment->spiking incubation Incubate at Constant Temperature spiking->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS/ECD Analysis extraction->analysis data_analysis Calculate Degradation Rate and Half-life analysis->data_analysis

Caption: Experimental workflow for studying this compound degradation.

degradation_pathway cluster_main_pathway Primary Degradation Pathway cluster_factors Influencing Factors cis_1_3_D This compound chloroallyl_alcohol cis-3-Chloroallyl Alcohol cis_1_3_D->chloroallyl_alcohol Hydrolysis chloroacrylic_acid cis-3-Chloroacrylic Acid chloroallyl_alcohol->chloroacrylic_acid Oxidation high_ph High pH high_ph->cis_1_3_D promotes high_moisture High Moisture high_moisture->cis_1_3_D promotes microbes Microbial Activity microbes->cis_1_3_D can promote

Caption: Degradation pathway of this compound and influencing factors.

References

Technical Support Center: Minimizing Leaching of cis-1,3-Dichloropropene to Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the leaching of cis-1,3-dichloropropene to groundwater during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments aimed at minimizing the leaching of this compound.

Q1: My preliminary soil column study shows significant leaching of this compound. What are the most likely causes and how can I reduce it?

A1: Significant leaching of this compound is often attributed to a combination of its chemical properties and the experimental conditions. This compound has moderate water solubility and high mobility in soil, particularly in the aqueous phase.[1] Key factors that influence leaching include:

  • Soil Type: Coarse-textured soils, such as sandy soils, have high permeability and low organic matter, which facilitates rapid water and chemical movement.

  • Low Organic Matter: Soil organic matter is crucial for adsorbing pesticides, thereby reducing their mobility.[2] Low organic matter content leads to a higher potential for leaching.

  • Excessive Irrigation/Rainfall: High water input will accelerate the downward movement of the chemical through the soil profile.

  • Soil pH: While hydrolysis is a degradation pathway, pH can influence the rate of this process.[3]

Troubleshooting Steps:

  • Characterize Your Soil: Analyze the soil texture (sand, silt, clay content) and organic matter percentage. If you are using a sandy soil with low organic matter, consider amending the soil with organic matter like compost or peat.

  • Optimize Water Input: Carefully control the amount and frequency of simulated rainfall or irrigation in your column setup to avoid oversaturation.

  • Increase Soil Organic Matter: If experimentally feasible, increase the organic matter content of your soil columns. This will enhance the adsorption of this compound and reduce its availability for leaching.

  • Monitor Degradation: Assess the rate of hydrolysis and biodegradation in your soil. If degradation is slow, consider strategies to enhance microbial activity.

Q2: I am observing inconsistent degradation rates of this compound in my soil samples. What factors could be causing this variability?

A2: Inconsistent degradation rates can be frustrating. The primary degradation pathways for this compound in soil are hydrolysis and microbial biodegradation.[4][5] Variability in these processes can be caused by:

  • Temperature Fluctuations: Both chemical hydrolysis and microbial activity are highly dependent on temperature. Inconsistent temperature control during your experiments will lead to variable degradation rates. The half-life of 1,3-dichloropropene (B49464) in moist soils is significantly affected by temperature, with a reported half-life of 13.5 days at 20°C and 2 days at 29°C.[6]

  • Soil Moisture Content: Soil moisture affects both hydrolysis and the activity of soil microorganisms. Both overly dry and waterlogged conditions can inhibit microbial degradation. The hydrolysis rate constant increases with soil moisture content.[3]

  • Non-uniform Microbial Populations: The distribution and abundance of microorganisms capable of degrading this compound can vary within a soil sample, especially if it is not properly homogenized. Bacteria such as Pseudomonas spp. are known to biodegrade 1,3-dichloropropene.[6][7]

  • Variations in Soil pH: The rate of hydrolysis of 1,3-dichloropropene is pH-dependent, with higher pH favoring the reaction.[3]

Troubleshooting Steps:

  • Strict Temperature Control: Ensure your incubation chambers or water baths maintain a constant and uniform temperature.

  • Maintain Consistent Soil Moisture: Carefully control and monitor the moisture content of your soil samples throughout the experiment.

  • Homogenize Soil Samples: Thoroughly mix your soil before distributing it into experimental units to ensure a uniform microbial population.

  • Measure and Buffer Soil pH: Measure the pH of your soil and consider using a buffer if you need to maintain a specific pH for your experiment.

Q3: How can I enhance the natural breakdown of this compound in my experimental soil?

A3: Enhancing the natural degradation of this compound, a process known as bioremediation, can be a highly effective way to minimize leaching. This involves creating optimal conditions for the microorganisms that can break down the compound.

Strategies for Enhanced Bioremediation:

  • Bioaugmentation: Introduce specific microbial consortia known to degrade chlorinated hydrocarbons into the soil.

  • Biostimulation: Stimulate the activity of the indigenous microbial population by adding nutrients and an electron donor. For anaerobic bioremediation of chlorinated solvents, edible oils can be used as a long-lasting organic substrate.

  • Optimize Environmental Conditions: Ensure the soil has adequate moisture, a favorable pH, and appropriate temperature to support robust microbial activity.

Quantitative Data on this compound Leaching and Degradation

The following tables summarize key quantitative data related to the environmental fate of this compound, which can help in designing experiments and interpreting results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Water Solubility1,500 mg/L[1]
Vapor Pressure40 mm Hg[1]
Henry's Law Constant1 x 10⁻³ atm·m³/mol[1]
log Koc1.4 - 1.7[1]

Table 2: Half-life of 1,3-Dichloropropene in Soil

Soil TypeTemperature (°C)Half-life (days)Reference
Sandy Soils15-20~24[8]
Clay-containing Soils20Significantly shorter than sandy soils[8]
Moist Soils2013.5[6]
Moist Soils292[6]
General SoilNot SpecifiedUp to 69[5]
Aerobic SoilNot Specified1 to 3[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and minimize the leaching of this compound.

Protocol 1: Soil Column Leaching Study (Adapted from OECD 312)

Objective: To determine the leaching potential of this compound through a soil column under controlled laboratory conditions.

Materials:

  • Glass columns (e.g., 30 cm long, 5 cm inner diameter) with an outlet at the bottom.

  • Sieved soil (<2 mm) of known characteristics (texture, organic matter content, pH).

  • This compound of known purity.

  • Artificial rain solution (e.g., 0.01 M CaCl₂).

  • Peristaltic pump or dropping funnel.

  • Sample collection vials.

  • Analytical equipment for this compound quantification (e.g., GC-MS).

Procedure:

  • Column Packing:

    • Place a glass wool plug at the bottom of the column.

    • Pack the column with the air-dried, sieved soil to a bulk density representative of field conditions. The soil column height should be approximately 30 cm.

  • Saturation and Equilibration:

    • Slowly saturate the soil column from the bottom with the artificial rain solution to avoid air entrapment.

    • Allow the column to drain freely until a constant moisture content is reached (field capacity).

  • Application of this compound:

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (if not water-soluble) or directly in the artificial rain solution.

    • Apply the solution uniformly to the top of the soil column at a rate equivalent to the desired experimental application rate.

  • Leaching:

    • Apply the artificial rain solution to the top of the column at a constant, low flow rate using a peristaltic pump or dropping funnel. A typical duration is 48 hours.

    • Collect the leachate from the bottom of the column in fractions or as a total volume.

  • Sample Analysis:

    • At the end of the experiment, carefully extrude the soil column and section it into segments (e.g., every 5 cm).

    • Extract this compound from each soil segment and the leachate samples using an appropriate solvent.

    • Analyze the extracts using a validated analytical method, such as EPA Method 524.2 (Purge-and-Trap GC/MS), to quantify the concentration of this compound.[4][9][10]

Protocol 2: Enhanced Bioremediation Study

Objective: To evaluate the effectiveness of biostimulation and bioaugmentation on the degradation of this compound in a soil slurry.

Materials:

  • Contaminated soil with a known concentration of this compound.

  • Microcosm vessels (e.g., serum bottles).

  • Nutrient solution (containing nitrogen and phosphorus).

  • Electron donor solution (e.g., emulsified vegetable oil).

  • Microbial culture known to degrade chlorinated solvents (for bioaugmentation).

  • Anaerobic chamber or glove box.

  • Analytical equipment for this compound and its degradation products.

Procedure:

  • Microcosm Setup (to be performed in an anaerobic chamber):

    • Add a known mass of contaminated soil to each microcosm vessel.

    • Prepare different treatment groups:

      • Control: Soil and deionized water.

      • Biostimulation: Soil, deionized water, nutrient solution, and electron donor.

      • Bioaugmentation: Soil, deionized water, nutrient solution, electron donor, and the specific microbial culture.

    • Seal the microcosms with crimp caps.

  • Incubation:

    • Incubate the microcosms at a constant temperature in the dark.

  • Sampling and Analysis:

    • At regular time intervals, sacrifice replicate microcosms from each treatment group.

    • Extract this compound and potential degradation products from the soil and aqueous phases.

    • Analyze the extracts using GC-MS to monitor the disappearance of the parent compound and the appearance of metabolites.

Visualizations

The following diagrams illustrate key concepts and workflows related to the leaching and mitigation of this compound.

Leaching_Pathway cluster_surface Soil Surface cluster_vadose Vadose Zone (Unsaturated) cluster_groundwater Saturated Zone Application This compound Application Infiltration Infiltration & Dissolution Application->Infiltration Precipitation/ Irrigation Adsorption Adsorption to Organic Matter & Clay Infiltration->Adsorption Volatilization Volatilization Infiltration->Volatilization Degradation Hydrolysis & Biodegradation Infiltration->Degradation Leaching Leaching to Groundwater Infiltration->Leaching

Caption: Environmental fate and transport pathways of this compound in soil.

Mitigation_Workflow Start Problem: High Leaching Potential Assess Assess Site Conditions: - Soil Type - Organic Matter - Climate/Irrigation Start->Assess Strategy Select Mitigation Strategy Assess->Strategy BMPs Implement Best Management Practices (BMPs) Strategy->BMPs Application Control Amendment Soil Amendment: Increase Organic Matter Strategy->Amendment Soil Modification Bioremediation Enhanced Bioremediation Strategy->Bioremediation Degradation Enhancement Monitor Monitor Effectiveness: - Soil Sampling - Water Analysis BMPs->Monitor Amendment->Monitor Bioremediation->Monitor End Minimized Leaching Monitor->End

References

improving the stability of cis-1,3-DICHLOROPROPENE analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of cis-1,3-dichloropropene analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathway for this compound is hydrolysis, which converts it to cis-3-chloroallyl alcohol.[1][2] This alcohol can be further oxidized to cis-3-chloroacrylic acid.[1][2] In environmental matrices, microbial degradation can also play a significant role.[3]

Q2: What are the ideal storage conditions for this compound analytical standards?

A2: To ensure stability, this compound analytical standards should be stored in a cool, dark place.[4] Suppliers of certified reference materials recommend refrigeration at temperatures between 2-8°C.[5] For long-term storage, unopened ampules should be kept at the recommended storage temperature.[6] Once opened, the standard should be transferred to a suitable container, such as a micro reaction vessel with a Mininert® valve, to minimize headspace and prevent volatilization.[6]

Q3: What type of container should I use for storing working solutions of this compound?

A3: For storing working solutions, it is recommended to use amber glass vials with PTFE-lined caps (B75204) to protect the standard from light and prevent loss due to volatilization.[6] The size of the vial should be appropriate for the volume of the solution to minimize headspace.[6]

Q4: Are stabilizers used in this compound analytical standards?

A4: Technical-grade formulations of 1,3-dichloropropene (B49464) may contain stabilizers like epichlorohydrin (B41342) or epoxidized soybean oil to inhibit degradation.[7] However, for analytical standards, the emphasis is on high purity, and the addition of stabilizers is generally avoided as it would introduce impurities. It is crucial to rely on proper storage and handling to maintain the integrity of analytical standards.

Q5: How does the choice of solvent affect the stability of this compound standards?

A5: this compound is soluble in organic solvents like methanol (B129727), hexane, acetone, and toluene.[8][9] While specific stability data in these solvents is limited in publicly available literature, hydrolysis is a primary degradation concern. Therefore, the presence of water in the solvent should be minimized. Using high-purity, anhydrous solvents is recommended.

Data Presentation

Table 1: Influence of Temperature and pH on the Hydrolysis Half-Life of 1,3-Dichloropropene

Temperature (°C)pHHalf-Life (days)Reference
25.590 - 100[2]
27.590 - 100[2]
20-13.5[2]
20-9.8 (in water)[7]
29-2[2]

Note: The data presented is for the 1,3-dichloropropene isomer mixture where not specified.

Experimental Protocols

Protocol for Stability Assessment of this compound Standard in Methanol

This protocol outlines a method to assess the short-term stability of a this compound standard solution in methanol under refrigerated and room temperature conditions.

1. Objective: To determine the stability of a this compound analytical standard in methanol over a 30-day period at two different storage temperatures.

2. Materials:

  • This compound certified reference material (CRM)

  • Anhydrous methanol (GC grade or higher)

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Gas-tight syringe

  • Calibrated analytical balance

  • Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)

3. Standard Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL in methanol.

  • Aliquot the working standard solution into multiple 2 mL amber glass vials, filling them to minimize headspace.

  • Seal the vials tightly.

4. Storage Conditions:

  • Store half of the prepared vials in a refrigerator at 4°C ± 2°C.

  • Store the other half of the vials at room temperature (25°C ± 2°C), protected from light.

5. Analysis Schedule:

  • Analyze the standards at the following time points: Day 0, Day 7, Day 14, and Day 30.

  • On each analysis day, retrieve one vial from each storage condition.

  • Allow the refrigerated vial to equilibrate to room temperature before opening.

6. GC Analysis:

  • Use a validated GC-ECD or GC-MS method for the analysis of this compound. A suggested starting point for GC conditions can be adapted from established methods.[10][11]

  • Inject a consistent volume of the standard solution for each analysis.

  • Record the peak area of the this compound peak.

7. Data Evaluation:

  • Calculate the percentage of degradation at each time point relative to the initial concentration at Day 0.

  • Plot the concentration of this compound versus time for each storage condition.

  • Determine the time at which the concentration of the analyte drops below 90% of the initial concentration to estimate the shelf life under the tested conditions.

Mandatory Visualization

Degradation Pathway of this compound A This compound B cis-3-Chloroallyl Alcohol A->B Hydrolysis C cis-3-Chloroacrylic Acid B->C Oxidation

Caption: Primary degradation pathway of this compound.

Troubleshooting Workflow for Unstable Standards Start Inconsistent Analytical Results Check_Storage Verify Storage Conditions (Temp, Light) Start->Check_Storage Check_Handling Review Handling Procedures Start->Check_Handling Check_Solvent Assess Solvent Quality (Purity, Water Content) Start->Check_Solvent Prepare_New Prepare Fresh Standard Check_Storage->Prepare_New Check_Handling->Prepare_New Check_Solvent->Prepare_New Analyze_New Analyze Fresh Standard Prepare_New->Analyze_New Results_OK Results Consistent? Analyze_New->Results_OK Problem_Solved Issue Resolved Results_OK->Problem_Solved Yes Investigate_Further Further Investigation (e.g., GC System Check) Results_OK->Investigate_Further No

Caption: A logical workflow for troubleshooting unstable analytical standards.

Troubleshooting Guide

Problem: Gradual decrease in peak area/response for the this compound standard over time.

Possible Cause Suggested Solution
Degradation of the standard Prepare fresh working standards more frequently. Ensure the stock solution is stored properly at refrigerated temperatures (2-8°C) and protected from light.[5] Minimize the time the standard is kept at room temperature.
Evaporation of the analyte Ensure that vial caps are tightly sealed. Use vials with PTFE-lined septa to prevent analyte loss.[6] Minimize the headspace in the vial by choosing a vial size appropriate for the volume of the solution.[6]
Contaminated solvent Use high-purity, anhydrous solvents for preparing standards. The presence of water can accelerate hydrolysis. Store solvents properly to prevent water absorption.
Improper handling Avoid vigorous shaking or vortexing of the standard solutions, which can increase volatilization. Gently invert the vial to mix.[12]

Problem: Poor peak shape (e.g., peak tailing) for this compound.

Possible Cause Suggested Solution
Active sites in the GC system Deactivate the GC inlet liner by using a silanized liner. Check for and eliminate any dead volume in the system. Perform routine inlet maintenance, including replacing the septum and liner.[13]
Column contamination or degradation Condition the column according to the manufacturer's instructions. If tailing persists, trim a small portion (e.g., 0.5 meters) from the front of the column. If the problem is still not resolved, the column may need to be replaced.
Interaction with metal components The use of halogenated solvents can sometimes lead to interactions with metal surfaces in the GC system, particularly the ion source in a GC-MS, which can cause peak tailing.[10] Regular cleaning of the ion source may be necessary.
Inappropriate GC method parameters Optimize the injector temperature. If it is too low, it can cause peak broadening or tailing for volatile compounds. Ensure the carrier gas flow rate is optimal for the column dimensions.

Problem: Appearance of ghost peaks in the chromatogram.

Possible Cause Suggested Solution
Carryover from previous injections Run a solvent blank after a high-concentration sample to check for carryover. If carryover is observed, implement a more rigorous syringe and injection port cleaning routine between analyses.
Septum bleed Use high-quality, low-bleed septa and replace them regularly.
Contaminated carrier gas Ensure high-purity carrier gas is used and that gas traps are functioning correctly and have not expired.

References

overcoming matrix effects in cis-1,3-DICHLOROPROPENE analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of cis-1,3-dichloropropene, with a focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In gas chromatography (GC) analysis of this compound, matrix effects refer to the alteration of the analytical signal (either enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1] The matrix consists of all components within a sample except for the analyte of interest. These interferences can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1]

Q2: What are the primary causes of matrix effects in the GC-MS analysis of this compound?

A2: The leading causes of matrix effects in GC-MS analysis are:

  • Matrix-Induced Signal Enhancement: This is a common effect in GC-MS where non-volatile components from the sample matrix accumulate in the GC inlet liner.[1][2] These components can mask active sites where the analyte might otherwise adsorb or degrade, leading to a greater amount of this compound reaching the detector and causing an artificially high signal.[1][3]

  • Matrix-Induced Signal Suppression: Though less common in GC than signal enhancement, suppression can occur due to competition for ionization in the mass spectrometer source or interference from matrix components during the transfer of the analyte from the GC to the MS.[1]

  • Competition for Adsorption Sites: In methods like solid-phase microextraction (SPME), non-polar compounds in the matrix can compete with this compound for adsorption sites on the SPME fiber, affecting extraction efficiency.[4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard against its response in a matrix-matched standard (a standard prepared in a blank sample extract). A significant difference in signal intensity between the two standards indicates the presence of matrix effects.[1]

Q4: What are the common analytical techniques for this compound that are susceptible to matrix effects?

A4: Common methods include gas chromatography coupled with various detectors. Both GC-Mass Spectrometry (GC-MS) and GC-Electron Capture Detection (GC-ECD) are vulnerable to matrix effects.[2][5][6] Sample introduction techniques like purge and trap, headspace analysis, and solid-phase microextraction (SPME) can also be influenced by the sample matrix.[4][7][8]

Troubleshooting Guide

Issue 1: I am observing higher than expected recovery rates (>120%) for this compound in my samples.

This issue often points to matrix-induced signal enhancement.

  • Step 1: Confirm the Enhancement. Prepare a matrix-matched standard by spiking a known concentration of this compound into a blank matrix extract that has undergone the full sample preparation procedure. Compare its response to a standard prepared in solvent at the same concentration. A significantly higher response in the matrix-matched standard confirms signal enhancement.[3]

  • Step 2: Improve Sample Cleanup. The most effective way to combat matrix effects is to remove interfering components before analysis.[1] For water and soil samples, techniques like purge and trap are effective at isolating volatile compounds like this compound from the non-volatile matrix.[8][9]

  • Step 3: Implement Matrix-Matched Calibration. If extensive sample cleanup is not feasible, use matrix-matched calibration for quantification. This involves preparing your entire calibration curve in a blank matrix extract to compensate for the enhancement effect.[3]

  • Step 4: Perform Regular Inlet Maintenance. Non-volatile matrix components can accumulate in the GC inlet.[1] Regularly replace the inlet liner and septum to reduce the source of active site masking.[10]

Issue 2: My results show poor reproducibility and peak tailing for this compound.

Poor reproducibility and asymmetric peak shapes can be caused by active sites in the GC system, which can be exacerbated by matrix components.

  • Step 1: Check for System Activity. Inject a standard containing compounds known to be sensitive to active sites. Tailing peaks for these compounds suggest activity in the injector or column.[11]

  • Step 2: Use an Analyte Protectant. Adding an analyte protectant to both samples and standards can help passivate active sites in the GC system, improving peak shape and reproducibility.[12]

  • Step 3: Evaluate Sample Preparation. Ensure your extraction and cleanup procedures are consistent. For biological samples like blood, simple dilution with water (e.g., 1:2 or 1:5 blood-to-water ratio) can be a simple and effective way to reduce matrix complexity.[7][13]

  • Step 4: Optimize GC Inlet Parameters. Ensure the injector temperature is appropriate for the volatilization of this compound without causing degradation of matrix components. Review your split/splitless injection parameters for optimal performance.[10]

Issue 3: I am experiencing low recovery (<70%) or signal suppression for this compound.

This can be a sign of analyte loss during sample preparation or signal suppression in the detector.

  • Step 1: Use an Internal Standard. An appropriate internal standard that is chemically similar to this compound can help correct for losses during sample preparation and injection, as well as for signal suppression.[1] 2-Bromo-1-chloropropane has been used as an internal standard in some methods.[8]

  • Step 2: Review the Sample Preparation Protocol. Carefully review each step of your extraction and cleanup procedure to identify potential sources of analyte loss. For purge and trap methods, ensure purge times and temperatures are optimized.

  • Step 3: Check for Competing Interferences. In complex matrices, other co-eluting compounds can compete for ionization in the MS source, leading to suppression. Improving chromatographic separation by modifying the GC temperature program or using a different column phase can help resolve the analyte from these interferences.[14]

  • Step 4: Dilute the Sample. Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the signal suppression effect.[2] However, be mindful that this will also raise the method's limit of quantitation.[2]

Data Presentation

Table 1: Recovery and Detection Limits for this compound in Various Matrices

Sample MatrixPreparation MethodAnalytical MethodPercent Recovery (%)Sample Detection LimitReference
Rat BloodHexane ExtractionGC/MS83.1 - 94.95.18 ng/mL[15]
Rat BloodHexane ExtractionGC/ECD80.8 - 98.55.88 ng/mL[15]
WaterPurge and TrapGC/MS93 - 1040.05 µg/L[9]
SoilPurge and TrapGC/MS93 - 1040.005 µg/kg[9]
Municipal WastewaterNot SpecifiedNot Specified86.7 (Avg.)Not Specified[5][6]
Fruits & VegetablesNot SpecifiedGC/Ion Trap MS76.0 - 108.00.01 mg/kg (LOQ)[16]

Experimental Protocols

Protocol 1: Purge and Trap GC/MS for Water and Soil Samples

This protocol is based on methodologies similar to EPA Method 524.2.[8]

  • Water Sample Preparation:

    • Place 100 mL of the water sample into a purging vessel.

    • Fortify the sample with an internal standard (e.g., 2-bromo-1-chloropropane).[8]

    • Connect the vessel to the purge and trap system.

  • Soil Sample Preparation:

    • Weigh 5.0 g of soil into a vial.[8]

    • Add 10.0 mL of methanol (B129727) and vortex for 15 seconds.[8]

    • Centrifuge the sample to separate the soil and extract.[8]

    • Take a 25.0 µL aliquot of the methanol extract and dilute it into 25.0 mL of reagent water.[8]

    • Fortify the diluted extract with an internal standard.[8]

    • Transfer the solution to the purging vessel.

  • Purge and Trap Cycle:

    • Purge the sample with an inert gas (e.g., helium) at a defined flow rate and time. Volatile compounds, including this compound, are transferred from the sample to the gas phase.

    • The gas stream passes through an adsorbent trap, where the analytes are collected.

  • Desorption and Analysis:

    • The trap is rapidly heated to desorb the analytes onto the GC column.

    • The analytes are separated by the GC and detected by the MS.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Obtain Blank Matrix: Source a sample of the matrix (e.g., soil, water, blood) that is known to be free of this compound.

  • Process Blank Matrix: Subject the blank matrix to the exact same extraction and cleanup procedure used for the unknown samples. The resulting extract is your "matrix blank."

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).

  • Create Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the stock solution into aliquots of the matrix blank. This ensures that each calibration point contains the same concentration of matrix components as the final prepared samples.

  • Analyze and Construct Curve: Analyze the matrix-matched standards using the GC-MS method and construct a calibration curve by plotting the analyte response against its concentration.[1]

  • Quantify Samples: Analyze the unknown samples and use the matrix-matched calibration curve to determine the concentration of this compound.[1]

Visualizations

Troubleshooting_Workflow start Inaccurate or Irreproducible This compound Results check_matrix_effect Perform Matrix Effect Test: Compare Solvent vs. Matrix-Matched Standard start->check_matrix_effect matrix_effect_present Significant Difference? (Matrix Effect Confirmed) check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Difference matrix_effect_present->no_matrix_effect No high_recovery High Recovery? (Signal Enhancement) matrix_effect_present->high_recovery Yes check_system Troubleshoot Standard GC Issues: Leaks, Contamination, Column Bleed no_matrix_effect->check_system Yes end Accurate & Reproducible Results check_system->end low_recovery Low Recovery or Suppression? high_recovery->low_recovery No improve_cleanup Improve Sample Cleanup (e.g., Purge & Trap, SPE) high_recovery->improve_cleanup Yes low_recovery->check_system No use_is Use Internal Standard low_recovery->use_is Yes use_mmc Use Matrix-Matched Calibration improve_cleanup->use_mmc inlet_maintenance Perform Inlet Maintenance use_mmc->inlet_maintenance inlet_maintenance->end optimize_prep Optimize Sample Prep (e.g., Dilution) use_is->optimize_prep optimize_prep->end

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

Matrix_Matched_Calibration_Workflow start Start: Need for Quantitation in Complex Matrix get_blank 1. Obtain Representative Blank Matrix start->get_blank process_sample Process Unknown Sample using Standard Sample Prep Method start->process_sample process_blank 2. Process Blank Matrix using Standard Sample Prep Method get_blank->process_blank prepare_standards 3. Spike Blank Matrix Extract with Analyte at Multiple Levels process_blank->prepare_standards analyze 4. Analyze Calibration Standards and Unknown Sample by GC-MS prepare_standards->analyze process_sample->analyze generate_curve 5. Generate Matrix-Matched Calibration Curve analyze->generate_curve quantify 6. Quantify Analyte in Unknown Sample using the Curve generate_curve->quantify end End: Accurate Concentration (Corrected for Matrix Effects) quantify->end

Caption: A workflow for developing a quantitative method using matrix-matched calibration.

References

Technical Support Center: Enhancing the Bioavailability of cis-1,3-Dichloropropene in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,3-dichloropropene in soil environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in soil?

A1: this compound is a chlorinated hydrocarbon, a component of the soil fumigant known by the trade name Telone.[1][2] It is primarily used in agriculture as a pre-planting nematicide to control plant-parasitic nematodes that affect the roots of various crops, including vegetables, potatoes, and tobacco.[2][3][4]

Q2: What are the key factors that influence the bioavailability and efficacy of this compound in soil?

A2: The bioavailability and efficacy of this compound are influenced by several soil properties and environmental conditions. These include soil type, organic matter content, soil moisture, and temperature.[1][3][5] Volatilization, leaching, and degradation (both abiotic and biotic) are the primary processes that affect its concentration and persistence in soil.[1]

Q3: How does soil type and organic matter content affect the bioavailability of this compound?

A3: Soil organic matter content is a critical factor. Higher organic content leads to increased adsorption of this compound, which can reduce its immediate availability in the soil vapor and water phases.[1][6] Clay-containing soils also tend to show higher degradation rates compared to sandy soils.[7][8] While organic matter can bind the fumigant, it can also promote degradation through direct substitution reactions.[9][10]

Q4: What is the role of soil moisture and temperature in the efficacy of this compound?

A4: Soil moisture and temperature significantly impact the behavior of this compound. Increased soil moisture can enhance hydrolysis, a major degradation pathway.[9] However, excessive moisture can trap the fumigant, leading to poor distribution and longer plant-back intervals.[5] Higher temperatures generally increase the rate of volatilization and degradation.[1][7]

Q5: What are the main degradation pathways for this compound in soil?

A5: The primary degradation pathways for this compound in soil are abiotic hydrolysis and aerobic soil metabolism.[1] Hydrolysis converts it to 3-chloroallyl alcohol, which is then further biodegraded by soil microorganisms.[7][11][12] In anaerobic soils, hydrolysis is the major route, with reductive dechlorination being a minor pathway.[8]

Troubleshooting Guides

Problem 1: Reduced efficacy of this compound in controlling soil nematodes.

Possible Cause Troubleshooting Step
High Organic Matter Content High organic matter can lead to increased adsorption, reducing the available concentration of the fumigant.[1][6] Consider adjusting the application rate based on the soil's organic matter content. Pre-fumigation soil analysis is recommended.
Improper Soil Preparation Clods and undecomposed organic material can impede the diffusion of the fumigant.[13] Ensure the soil is well-cultivated to the desired depth before application to allow for even distribution.[13]
Inappropriate Soil Moisture Too much or too little soil moisture can negatively impact efficacy.[5] Aim for optimal soil moisture levels to facilitate fumigant movement without causing excessive leaching or poor distribution.
Enhanced Biodegradation Soils with a history of repeated 1,3-dichloropropene (B49464) applications can exhibit accelerated microbial degradation.[8][14] Consider rotating with other control methods or using formulations designed for slower release.
Incorrect Application Depth Shallow application can lead to rapid volatilization and loss of the fumigant from the target zone.[14][15] Ensure the fumigant is injected at the recommended depth for the specific soil type and crop.

Problem 2: Rapid dissipation or loss of this compound from the soil.

Possible Cause Troubleshooting Step
High Volatilization This compound is a volatile compound.[1][14] Employ soil sealing techniques such as immediate irrigation, soil compaction, or covering treated fields with tarps to reduce emissions.[14]
Leaching Due to its mobility in soil, there is a potential for leaching into groundwater, especially in sandy soils.[1][14] Avoid application in overly saturated soils and consider the soil's hydraulic properties.
High Soil Temperature Elevated soil temperatures accelerate both volatilization and degradation.[1][7] If possible, time the application during cooler periods or adjust the application depth.
High Soil pH High pH favors the hydrolysis of 1,3-dichloropropene.[9] While this is a degradation pathway, excessively rapid hydrolysis might reduce the time the active compound is available to act on nematodes. Monitor and, if feasible, manage soil pH.

Problem 3: Phytotoxicity or delayed plant-back intervals.

Possible Cause Troubleshooting Step
Excessive Soil Moisture Post-Application Wet soil can trap the fumigant, preventing its escape and leading to prolonged high concentrations that can be toxic to newly planted crops.[5] Ensure proper soil drainage and allow for adequate aeration before planting.
Short Plant-Back Period Insufficient time between fumigation and planting can result in crop injury.[16] Adhere to the recommended plant-back intervals, which may need to be extended in cool, wet, or high organic matter soils.
High Application Rate Over-application can lead to residues that are harmful to plants.[16] Calibrate application equipment carefully and use rates appropriate for the specific soil conditions and target pests.

Quantitative Data Summary

Table 1: Half-life of 1,3-Dichloropropene in Soil

Soil TypeTemperature (°C)Half-life (days)Reference
Sandy Loam-Up to 69[1]
Water-Saturated Sandy Subsoils-16 to 64[17]
Moist Loamy Soils-100% degradation after 5-8 days[17]

Table 2: Degradation Rates of 1,3-Dichloropropene in Different Soil Types

Soil TypeTemperature (°C)Degradation Rate (% per day)Reference
Sandy Soils15-202 - 3.5[8]
Clay-Containing Soils20Up to 25[7][8]
Previously Untreated Soil-~70% degradation after 28 days[17]
Previously Treated Soil-~100% degradation after 28 days[14][17]

Experimental Protocols

Methodology for Determination of this compound in Soil

This protocol is based on gas chromatography (GC) methods, which are standard for the analysis of 1,3-dichloropropene.[3]

1. Soil Sampling and Handling:

  • Collect soil samples from the desired depths using a soil probe or auger.

  • Place samples in airtight containers immediately to prevent volatilization of the analyte.

  • Store samples at a low temperature (e.g., in a freezer) until analysis.[18]

2. Extraction:

  • A common method for volatile compounds like 1,3-dichloropropene is purge and trap.[19]

  • Alternatively, solvent extraction can be used. A known weight of the soil sample (e.g., 10g) is placed in a vial.[20]

  • Immediately add a known volume (e.g., 10 ml) of an appropriate organic solvent such as hexane (B92381) or xylene containing an internal standard.[7][20]

  • Seal the vial and shake mechanically for a specified time (e.g., 15 minutes) to ensure thorough extraction.[20]

  • Centrifuge the sample to separate the soil particles from the solvent extract.[20]

3. Analysis:

  • The analysis is typically performed using a Gas Chromatograph (GC) coupled with a detector such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[3][20]

  • Inject a portion of the organic extract into the GC-MS system.

  • The identity of this compound is confirmed by its retention time and mass spectrum.[3]

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with known concentrations of this compound.

4. Quality Control:

  • Run blank samples (solvent without soil) to check for contamination.

  • Analyze fortified (spiked) soil samples with a known amount of this compound to determine the recovery rate of the extraction method.

Visualizations

experimental_workflow cluster_sampling 1. Soil Sampling cluster_extraction 2. Extraction cluster_analysis 3. Analysis SampleCollection Collect Soil Samples Storage Store in Airtight Containers at Low Temperature SampleCollection->Storage AddSolvent Add Solvent with Internal Standard Storage->AddSolvent Shake Mechanical Shaking AddSolvent->Shake Centrifuge Centrifugation Shake->Centrifuge GCMS GC-MS Analysis Centrifuge->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: Experimental workflow for the analysis of this compound in soil.

degradation_pathway DCP This compound CAA cis-3-Chloroallyl Alcohol DCP->CAA Hydrolysis (Abiotic/Biotic) CAA_acid cis-3-Chloroacrylic Acid CAA->CAA_acid Oxidation (Microbial) MSA Malonic Acid Semialdehyde CAA_acid->MSA Dehalogenation (Microbial) EndProducts Further Biodegradation Products (e.g., CO2, H2O, Cl-) MSA->EndProducts

Caption: Primary degradation pathway of this compound in soil.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of cis-1,3-dichloropropene in various matrices. It is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Introduction

This compound is a volatile organochlorine compound primarily used as a soil fumigant. Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental samples, agricultural products, and biological matrices. Gas chromatography (GC) coupled with various detectors is the most common technique for the analysis of this compound. This guide focuses on the validation parameters of these methods, providing a comparative overview of their performance.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods for the determination of this compound. The validation parameters include the limit of quantitation (LOQ), limit of detection (LOD), and recovery rates in various sample matrices.

MethodMatrixLimit of Quantitation (LOQ)Limit of Detection (LOD)Mean Recovery (%)Reference
GC-MS (Purge and Trap) Water0.05 ng/mL0.0015 ng/mL70-120[1][2]
GC-MS (Purge and Trap) Soil0.20 µg/kg0.020 µg/kg70-120[2]
GC-Ion Trap MS Fruits & Vegetables0.01 mg/kgNot Specified76.0 - 108.0[3]
GC-ECD Rat BloodNot Specified5.88 ng/mL80.8 - 98.5[4][5][6]
GC-MS Rat BloodNot Specified5.18 ng/mL83.1 - 94.9[4][5][6]
GC-FPD Human Urine (metabolite)115 ng/mL (cis-DCP-MA)Not Specified70[4][6]

Note: Recovery percentages can vary based on the specific sample matrix and fortification levels.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods such as those from the U.S. Environmental Protection Agency (EPA).

1. Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS) for Water and Soil Samples (Based on EPA Method GRM 94.11 and 94.13)

This method is suitable for the quantitative determination of this compound in water and soil.[2]

  • Sample Preparation:

    • Water: A known volume of the water sample is placed in a purging vessel.

    • Soil: A known weight of the soil sample is mixed with a small amount of water in a purging vessel.[4][5]

  • Purge and Trap:

    • An inert gas (e.g., helium or nitrogen) is bubbled through the sample, volatilizing the this compound.[4][5][7]

    • The gas stream is then passed through a sorbent trap, which collects the analyte.

    • The trap is heated and backflushed with the inert gas to desorb the analyte onto the GC column.[5]

  • Gas Chromatography:

    • Column: DB-VRX capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.[3]

    • Injector Temperature: 200°C.[3]

    • Oven Temperature Program: Initial temperature of 35°C (hold for 1 min), ramp to 140°C at 9°C/min, then to 210°C at 20°C/min (hold for 2 min).[2]

    • Carrier Gas: Helium.[3]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI).

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Quantitation Ion: m/z 75.[3]

    • Confirmation Ion: m/z 112.[3]

2. Gas Chromatography with Electron Capture Detection (GC-ECD) for Biological Samples

This method is sensitive for the analysis of chlorinated compounds like this compound in biological matrices.

  • Sample Preparation (Rat Blood):

    • A sample of whole blood is extracted with hexane (B92381).[4][5][6]

    • The mixture is vortexed and centrifuged.[4][5][6]

    • The hexane layer is carefully removed for analysis.[4][5][6]

  • Gas Chromatography:

    • Instrumental conditions are similar to the GC-MS method, but with an Electron Capture Detector.

  • Detection:

    • The ECD is highly sensitive to halogenated compounds, providing a strong signal for this compound.

Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, ensuring the reliability and accuracy of the results.

MethodValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technology (e.g., GC-MS) A->B C Optimize Instrumental Parameters B->C D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability & Intermediate) C->F G Specificity C->G H Limit of Detection (LOD) C->H I Limit of Quantitation (LOQ) C->I J Robustness C->J K Sample Analysis D->K E->K F->K G->K H->K I->K J->K L Quality Control Checks K->L

Caption: Workflow of Analytical Method Validation.

Alternative Analytical Methods

While GC-MS and GC-ECD are the most prevalent techniques, other methods can be employed for the analysis of this compound and its metabolites.

  • Gas Chromatography with Flame Photometric Detection (GC-FPD): This method is particularly useful for the determination of sulfur-containing metabolites of this compound in urine, such as N-acetyl-S-(cis-3-chloropropenyl-2)-L-cysteine (cis-DCP-MA).[4][6]

  • Gas Chromatography with Hall Electrolytic Conductivity Detector (HECD): This detector offers high selectivity for halogenated compounds and can be used for residue analysis in crops and soil.[8]

Conclusion

The choice of an analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS offers high specificity and is suitable for a wide range of matrices. GC-ECD provides excellent sensitivity for chlorinated compounds, making it ideal for trace-level analysis in biological samples. For specific applications, such as the analysis of sulfur-containing metabolites, GC-FPD is a valuable alternative. Proper method validation is essential to ensure the generation of accurate and reliable data for regulatory compliance and research purposes.

References

Comparative Efficacy of cis-1,3-Dichloropropene and Other Nematicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of cis-1,3-dichloropropene, a widely used fumigant nematicide, with other chemical alternatives for the control of plant-parasitic nematodes. The information presented is collated from various experimental studies to aid in the selection of appropriate nematode management strategies.

Overview of Nematicide Classes

Nematicides are broadly categorized into two main groups: fumigants and non-fumigants.

  • Fumigants , such as this compound (1,3-D), are volatile compounds that move through the soil as a gas to control a broad spectrum of soilborne pests, including nematodes, fungi, and weeds.[1] Their effectiveness is influenced by soil temperature and moisture.[1]

  • Non-fumigants are typically applied as liquids or granules and move through the soil in water. Their efficacy is generally less dependent on soil temperature compared to fumigants.[1] This category includes nematicides such as fluopyram, oxamyl, and aldicarb.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies comparing the performance of this compound with other nematicides in controlling different nematode species across various crops.

Table 1: Efficacy Against Reniform Nematode (Rotylenchulus reniformis) on Sweetpotato
NematicideApplication MethodEfficacy MetricResultSource
1,3-Dichloropropene (B49464) Soil FumigationReduction in soil population densities at planting31-36% reduction relative to untreated control[2][3]
1,3-Dichloropropene Soil FumigationReduction in soil population densities at planting (2022 trial)80% reduction relative to untreated control[2]
1,3-Dichloropropene Soil FumigationReduction in soil population densities mid-season (2021 trial)94% reduction relative to untreated control[2]
Fluopyram In-furrow applicationReduction in soil population densities mid-season (2021 trial)67% reduction relative to untreated control[2]
Oxamyl In-furrow applicationReduction in soil population densities mid-season (2021 trial)84% reduction relative to untreated control[2]
Aldicarb In-furrow applicationReduction in soil population densities mid-season (2021 trial)65% reduction relative to untreated control[2]
Majestene In-furrow applicationReduction in soil population densities mid-season (2022 trial)1,3-Dichloropropene showed 66% greater reduction than Majestene[2]
Table 2: Efficacy Against Root-Knot Nematode (Meloidogyne chitwoodi) on Potato
NematicideApplication RateEfficacy MetricResultSource
1,3-Dichloropropene 187 l/haPercentage of nematode-infected tubers18.7% (lowest among treatments)[4]
Metam (B94612) Sodium 351 l/haTotal tuber yieldSignificantly increased compared to untreated control[4]
Metam Sodium + Fosthiazate 351 l/ha + 5 kg/ha Marketable yield and percentage of infected tubersMaximum marketable yield and minimum percentage of infected tubers[4]
Ethoprop Not specifiedMarketable yieldSignificantly increased compared to untreated control[4]
Table 3: Efficacy Against Root-Knot Nematode (Meloidogyne enterolobii) on Tobacco (Growth Room Study)
NematicideApplication MethodEfficacy MetricResultSource
Fluensulfone Pot treatmentSuppression of nematode egg production99.9% suppression compared to untreated control[5]
Oxamyl Pot treatmentSuppression of nematode egg production99.9% suppression compared to untreated control[5]
Fluopyram Pot treatmentSuppression of nematode egg production93% suppression compared to untreated control[5]
Fluensulfone Pot treatmentReduction of J2/100 cm³ of soil98% less than untreated control[5]
Oxamyl Pot treatmentReduction of J2/100 cm³ of soil99% less than untreated control[5]
Fluopyram Pot treatmentReduction of J2/100 cm³ of soil94% less than untreated control[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data. Below are summaries of experimental protocols from the cited studies.

General Soil Fumigation Protocol with 1,3-Dichloropropene

This protocol is a generalized representation of soil fumigation practices for vegetable crops.

  • Soil Preparation : The soil is tilled to a fine tilth to ensure proper fumigant distribution.

  • Soil Conditions : Soil temperature should be between 40 and 80 °F for optimal efficacy of 1,3-Dichloropropene (Telone II).[1] Adequate soil moisture is necessary, but excessive moisture can hinder fumigant movement.[1]

  • Application : 1,3-D is injected into the soil using chisels to a depth of 12 to 18 inches.[6]

  • Sealing : The soil surface is immediately sealed (e.g., by disking or tarping) to prevent the fumigant from escaping too quickly.

  • Plant-back Interval : A waiting period of two to three weeks is typically required after fumigation before transplanting vegetable seedlings.[1] This allows the fumigant to dissipate to levels safe for the crop.[1]

Laboratory Efficacy Study of 1,3-Dichloropropene and Metam Sodium on Cucumber Pests

This study evaluated the combined efficacy of 1,3-D and metam sodium (MNa) against root-knot nematodes and Fusarium oxysporum in a laboratory setting.[7]

  • Soil Collection and Preparation : Soil with a known history of severe contamination was collected, sieved through a 2-mm mesh, and thoroughly mixed.[7] The soil composition was 20.34% sand, 76.25% silt, and 3.41% clay, with a pH of 6.40 and 35.64 g/kg organic matter.[7]

  • Treatment Application : 1,3-D and MNa were applied both individually and in combination at various concentrations to the soil samples. The most effective combination was found to be 10 mg a.i. kg⁻¹ soil of 1,3-D and 20 mg a.i. kg⁻¹ soil of MNa.[7][8]

  • Incubation : The treated soil samples were incubated under controlled conditions.

  • Efficacy Assessment : The control of root-knot nematode, Fusarium oxysporum, and two weed species was evaluated after the incubation period.[7]

Mode of Action and Signaling Pathways

The primary mechanism of action for 1,3-dichloropropene is believed to involve the SN1 formation of allylic cations.[9][10] These reactive cations then interact with nucleophilic centers of nucleic acid bases in the target nematodes, leading to alkylation and disruption of essential biological processes.[9][10]

Mode of Action of 1,3-Dichloropropene cluster_soil Soil Environment cluster_nematode Nematode Cell 1_3_D 1,3-Dichloropropene (cis-isomer) Allylic_Cation Allylic Cation (Reactive Intermediate) 1_3_D->Allylic_Cation SN1 Reaction Alkylation Alkylation of Nucleic Acids Allylic_Cation->Alkylation Nucleic_Acids Nucleic Acids (DNA, RNA) Nucleic_Acids->Alkylation Disruption Disruption of Cellular Processes Alkylation->Disruption Cell_Death Nematode Death Disruption->Cell_Death

Caption: Proposed mode of action for 1,3-Dichloropropene in nematodes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of different nematicide treatments in a field trial.

Nematicide Efficacy Field Trial Workflow Start Start: Field Selection (Known Nematode Infestation) Plot_Design Experimental Plot Design (e.g., Randomized Complete Block) Start->Plot_Design Pre_Treatment_Sampling Pre-Treatment Soil Sampling (Baseline Nematode Population) Plot_Design->Pre_Treatment_Sampling Treatment_Application Application of Nematicide Treatments (e.g., 1,3-D, Fluopyram, Control) Pre_Treatment_Sampling->Treatment_Application Crop_Planting Crop Planting Treatment_Application->Crop_Planting Mid_Season_Sampling Mid-Season Soil and Root Sampling (Nematode Population Assessment) Crop_Planting->Mid_Season_Sampling Harvest Harvest Mid_Season_Sampling->Harvest Data_Collection Data Collection (Crop Yield, Nematode Counts, Root Galling) Harvest->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End: Comparative Efficacy Report Analysis->End

Caption: A generalized workflow for conducting field trials to compare nematicide efficacy.

Conclusion

This compound remains a highly effective fumigant nematicide for the control of a broad range of plant-parasitic nematodes.[1] However, its application requires careful management of soil conditions and adherence to plant-back intervals.[1][11] Non-fumigant alternatives, such as fluopyram, oxamyl, and aldicarb, have shown significant efficacy in certain conditions and may offer greater flexibility in application.[2][5] The combination of 1,3-D with other fumigants like metam sodium can enhance the spectrum of control.[7][8] The choice of nematicide should be based on the target nematode species, crop, soil type, and environmental considerations. Further research into integrated pest management strategies that combine chemical controls with other methods is warranted for sustainable nematode management.

References

A Comparative Guide to cis-1,3-Dichloropropene and Methyl Bromide for Nematode Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cis-1,3-dichloropropene and the now largely phased-out methyl bromide for the control of plant-parasitic nematodes. The information presented is collated from various scientific studies to aid in research and the development of alternative nematode management strategies.

Overview

Soil fumigation remains a critical practice for managing plant-parasitic nematodes in high-value crops. For decades, methyl bromide was the industry standard due to its broad-spectrum efficacy. However, its significant contribution to ozone layer depletion led to its phase-out under the Montreal Protocol.[1] This has necessitated the evaluation of alternatives, with this compound (1,3-D) emerging as a prominent replacement. This guide delves into a data-driven comparison of these two fumigants.

Quantitative Performance Data

The following tables summarize the efficacy of this compound and methyl bromide in controlling nematode populations and the subsequent impact on crop yield, based on data from multiple field trials.

Table 1: Efficacy of this compound and Methyl Bromide on Root-Knot Nematode (Meloidogyne spp.) in Tomato and Cucumber

TreatmentApplication RateCropNematode Reduction (%)Marketable Yield Increase vs. ControlSource(s)
This compound 80-180 L/haTomatoHigh suppression of root gallingMaintained high yields[2]
180 L/haCucumberExcellentAs effective as Methyl Bromide[3]
10 g a.i. m⁻² (+ MNa)Cucumber100%Not significantly different from MB[3]
Methyl Bromide 400 kg/ha CucumberSuperior to 1,3-D (in some cases)Generally superior[3]
40 g a.i. m⁻²Cucumber100%Highest yield (not always sig. diff.)[3]
Untreated Control N/ATomato/Cucumber0%Baseline[2][3]

MNa: Metam Sodium

Table 2: Comparative Efficacy in Various Cropping Systems

TreatmentCropNematode SpeciesEfficacy Compared to Methyl BromideSource(s)
This compound (+ Chloropicrin) TomatoMeloidogyne spp.Similarly effective in managing nematodes[4]
Vineyard ReplantPlant-parasitic nematodesSimilar control throughout the first growing season[1]
This compound (alone) SweetpotatoMeloidogyne enterolobiiConsistently effective at improving marketable yield[5]
Spring SquashMeloidogyne spp.Decreased root galling, increased yield[1]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. Below are generalized methodologies representative of those cited.

Field Trial Design
  • Experimental Layout: Most studies utilize a randomized complete block design with multiple replications (typically 4-6) for each treatment.[3]

  • Plot Size: Plot dimensions vary depending on the crop and application equipment but are standardized within each experiment.

  • Treatments: Treatments typically include different application rates of this compound, a methyl bromide standard (in older studies), and an untreated control. Often, combinations of 1,3-D with other fumigants like chloropicrin (B1668804) are also evaluated.[1][4]

Fumigant Application
  • Pre-application Conditions: Soil is typically tilled to a fine tilth. Soil temperature and moisture are monitored and recorded, as they significantly influence fumigant efficacy.[6]

  • Application Methods:

    • Shank Injection: The fumigant is injected into the soil at a specified depth (e.g., 20-25 cm) using shanks.[1]

    • Drip Application: The fumigant is applied through a drip irrigation system.[1]

  • Sealing: Immediately after application, the soil is sealed, often with polyethylene (B3416737) tarps, to retain the fumigant for a required period.[1]

Nematode Population Assessment
  • Soil Sampling: Soil samples are collected from the root zone at various time points, such as pre-treatment, mid-season, and at harvest.[6] A composite sample is typically created from multiple subsamples taken in a zigzag or W-shaped pattern across each plot.

  • Nematode Extraction: Nematodes are extracted from soil samples using standard methods:

    • Baermann Funnel Method: This technique relies on the active movement of nematodes out of a soil sample placed on a filter and into a collection vial of water.[7][8][9]

    • Centrifugal Flotation: This method uses centrifugation and a sugar solution to separate nematodes from soil particles based on their different densities.[10]

  • Nematode Counting: The extracted nematodes are identified and counted under a microscope. Population densities are typically expressed as the number of nematodes per unit of soil (e.g., 100 cm³ or 500 ml).[3][5]

  • Root Galling Index: For root-knot nematodes (Meloidogyne spp.), the severity of infection is often assessed by rating the degree of galling on the plant roots on a scale (e.g., 0-10).[3]

Crop Yield and Quality Assessment
  • Harvesting: The marketable yield from each plot is harvested and weighed.

  • Quality Grading: The harvested produce is often graded according to standard commercial quality parameters.

Visualizing the Processes

To better understand the experimental workflow and the mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Assessment Phase cluster_analysis Data Analysis site_selection Site Selection (Known Nematode Infestation) soil_sampling_pre Initial Soil Sampling (Baseline Nematode Count) site_selection->soil_sampling_pre plot_establishment Plot Establishment (Randomized Block Design) soil_sampling_pre->plot_establishment fumigant_application Fumigant Application (e.g., Shank Injection) plot_establishment->fumigant_application soil_sealing Soil Sealing (Tarping) fumigant_application->soil_sealing planting Crop Planting soil_sealing->planting soil_sampling_post Mid-season & Post-harvest Soil Sampling planting->soil_sampling_post yield_assessment Crop Harvest & Yield Measurement planting->yield_assessment nematode_extraction Nematode Extraction (e.g., Baermann Funnel) soil_sampling_post->nematode_extraction nematode_counting Nematode Counting & Root Galling Assessment nematode_extraction->nematode_counting data_analysis Statistical Analysis (e.g., ANOVA) nematode_counting->data_analysis yield_assessment->data_analysis

Fig 1. Generalized experimental workflow for nematicide efficacy trials.

Mechanism of Action

The nematicidal activity of both this compound and methyl bromide is attributed to their ability to disrupt essential biological processes within the nematodes.

This compound

The primary mode of action for this compound is believed to be through the alkylation of vital biomolecules within the nematode.[11] A key metabolic pathway involves conjugation with glutathione (B108866) (GSH), a critical antioxidant. This process, while a detoxification step in some organisms, can lead to the formation of reactive intermediates that are toxic to the nematode's cells.[12][13]

cis_1_3_D_MoA DCP This compound (Enters Nematode) conjugate GSH-DCP Conjugate DCP->conjugate Conjugation alkylation Alkylation of Biomolecules (Proteins, DNA) DCP->alkylation Direct Alkylation GSH Glutathione (GSH) GSH->conjugate GST Glutathione S-transferase (GST) metabolism Further Metabolism conjugate->metabolism reactive_intermediates Reactive Intermediates metabolism->reactive_intermediates reactive_intermediates->alkylation disruption Cellular Disruption & Toxicity alkylation->disruption death Nematode Death disruption->death

Fig 2. Proposed mechanism of action for this compound.
Methyl Bromide

Methyl bromide is a potent alkylating agent that disrupts cellular processes by methylating sulfhydryl groups of enzymes and other crucial biomolecules.[8] This interferes with their function and leads to a cascade of toxic effects. A primary target is the glutathione-S-transferase (GST) pathway, which is essential for detoxification. By depleting glutathione and inhibiting key enzymes, methyl bromide causes widespread cellular damage, particularly to the nervous system.[4][7]

Methyl_Bromide_MoA MB Methyl Bromide (Enters Nematode) methylated_biomolecules Methylated Biomolecules MB->methylated_biomolecules Methylation depleted_GSH Depleted GSH MB->depleted_GSH Methylation biomolecules Biomolecules (Enzymes, Proteins with -SH groups, DNA) biomolecules->methylated_biomolecules GSH Glutathione (GSH) GSH->depleted_GSH enzyme_inhibition Enzyme Inhibition methylated_biomolecules->enzyme_inhibition cellular_disruption Cellular Disruption depleted_GSH->cellular_disruption Reduced Detoxification enzyme_inhibition->cellular_disruption neurotoxicity Neurotoxicity cellular_disruption->neurotoxicity death Nematode Death neurotoxicity->death

Fig 3. Proposed mechanism of action for methyl bromide.

Conclusion

The data indicates that this compound, particularly when used in combination with other fumigants like chloropicrin, can be an effective alternative to methyl bromide for the control of plant-parasitic nematodes, often providing comparable levels of nematode suppression and positive impacts on crop yield. However, its efficacy can be influenced by factors such as application rate, soil conditions, and the specific nematode species present. Methyl bromide was a highly effective broad-spectrum fumigant, and finding a single "drop-in" replacement has been challenging. Integrated pest management strategies that combine chemical controls like this compound with other methods are likely to be the most sustainable approach for nematode management in the future.

References

A Comparative Guide to the Degradation Models of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the degradation models for cis-1,3-dichloropropene, a significant environmental chemical. The following sections detail the primary degradation pathways, compare the kinetic models under various environmental conditions, and provide comprehensive experimental protocols for validation studies.

Degradation Pathways of this compound

The degradation of this compound in the environment proceeds through two primary pathways: abiotic chemical hydrolysis and biotic microbial degradation. Both pathways ultimately lead to the formation of less toxic compounds.

Abiotic Degradation: The initial step in the abiotic pathway is the chemical hydrolysis of this compound to cis-3-chloroallyl alcohol.[1][2] This reaction is a key transformation process in both soil and water.

Biotic Degradation: Microbial communities in the soil play a crucial role in the degradation of this compound. The biotic pathway also begins with the hydrolysis of this compound to cis-3-chloroallyl alcohol, a step that can be catalyzed by hydrolytic haloalkane dehalogenases produced by bacteria such as Pseudomonas cichorii.[1][3] Following this, cis-3-chloroallyl alcohol is oxidized to cis-3-chloroacrylic acid, which is then further dehalogenated.[1][3]

Below is a diagram illustrating the key steps in the degradation of this compound.

G cluster_abiotic Abiotic Pathway cluster_biotic Biotic Pathway cis_1_3_D_abiotic This compound cis_3_CAA_abiotic cis-3-Chloroallyl Alcohol cis_1_3_D_abiotic->cis_3_CAA_abiotic Chemical Hydrolysis cis_1_3_D_biotic This compound cis_3_CAA_biotic cis-3-Chloroallyl Alcohol cis_1_3_D_biotic->cis_3_CAA_biotic Haloalkane Dehalogenase cis_3_CAAC_biotic cis-3-Chloroacrylic Acid cis_3_CAA_biotic->cis_3_CAAC_biotic Alcohol & Aldehyde Dehydrogenases further_degradation Further Degradation (e.g., Malonic Acid Semialdehyde) cis_3_CAAC_biotic->further_degradation 3-Chloroacrylic Acid Dehalogenase

Caption: Degradation pathways of this compound. (Within 100 characters)

Comparison of Degradation Models and Kinetics

The degradation of this compound is influenced by a variety of environmental factors. The rate of degradation is often modeled using first-order or pseudo-first-order kinetics.[4][5]

Influence of Environmental Factors on Degradation Half-Life

The following table summarizes the reported half-lives of this compound under different experimental conditions.

MatrixConditionTemperature (°C)Half-life (days)Reference
Deionized WaterpH not specified209.8[5]
Sandy SoilLab Incubation15-2020-35[6]
Clay-containing SoilLab Incubation20~4[6]
SoilFieldNot specifiedup to 69[7]
Abiotic vs. Biotic Degradation Rate Comparison
Degradation PathwayKey Influencing FactorsRate Comparison
Abiotic Hydrolysis pH, TemperatureGenerally slower than biotic degradation in microbially active soils. The rate increases with higher pH and temperature.[5]
Biotic Degradation Microbial population, Organic matter content, Soil moistureCan be significantly faster, especially in soils with a history of exposure (adapted soils).[8] Organic amendments can enhance degradation rates.[4]

Experimental Protocols

Validation of this compound degradation models requires robust experimental methodologies. Below are detailed protocols for key experiments.

Soil Microcosm Degradation Study

This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil.

G A Soil Collection and Sieving (2mm) B Soil Characterization (pH, organic matter, texture) A->B C Moisture Adjustment (e.g., 60% water holding capacity) B->C D Microcosm Setup (Serum bottles with soil) C->D E Spiking with This compound D->E F Incubation (Controlled temperature and light) E->F G Time-course Sampling (Sacrificial microcosms) F->G H Solvent Extraction (e.g., Ethyl acetate) G->H I GC Analysis (Quantification of parent and metabolite compounds) H->I J Data Analysis (Kinetic modeling) I->J

Caption: Experimental workflow for a soil microcosm study. (Within 100 characters)

1. Soil Preparation:

  • Collect soil from the desired location and pass it through a 2-mm sieve to ensure homogeneity and remove large debris.[9]

  • Characterize the soil for key properties such as pH, organic matter content, texture, and microbial biomass.[9]

  • Adjust the soil moisture content to a specific level (e.g., 50-60% of its water-holding capacity) using sterile deionized water.[9]

2. Microcosm Setup:

  • Distribute a known weight of the prepared soil into sterile glass serum bottles.

  • Spike the soil with a known concentration of this compound, typically dissolved in a carrier solvent like acetone (B3395972) which is allowed to evaporate.

  • Seal the bottles with Teflon-lined septa and aluminum crimp caps (B75204) to prevent volatilization.

3. Incubation and Sampling:

  • Incubate the microcosms under controlled temperature and dark conditions.

  • At predetermined time intervals, sacrifice replicate microcosms for analysis.

4. Sample Extraction and Analysis:

  • Extract the soil samples with a suitable solvent such as ethyl acetate (B1210297) or hexane.

  • Analyze the extracts using gas chromatography (GC) to quantify the concentration of this compound and its degradation products.

Analytical Method: Gas Chromatography

The quantification of this compound and its primary metabolite, cis-3-chloroallyl alcohol, is typically performed using gas chromatography.

Instrumentation:

  • A gas chromatograph equipped with a suitable detector, such as a flame ionization detector (FID), electron capture detector (ECD), or a mass spectrometer (MS).

Example GC Conditions for this compound and cis-3-Chloroallyl Alcohol Analysis: [1]

  • Column: HP-5 or equivalent.

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 200-250°C.

  • Oven Temperature Program:

    • Initial temperature of 40°C held for 3 minutes.

    • Ramp to 90°C at a rate of 10°C/min.

    • Ramp to 140°C at a rate of 30°C/min for 1,3-dichloropropene (B49464) analysis.

    • Alternatively, for 3-chloroallyl alcohol analysis, after reaching 90°C, ramp to 180°C at 10°C/min.

  • Detector Temperature: 250-300°C.

Data Analysis: The degradation kinetics are typically modeled by fitting the concentration data over time to a first-order or pseudo-first-order decay model to calculate the degradation rate constant (k) and the half-life (t½).

This guide provides a foundational understanding of the models used to validate the degradation of this compound. The provided data and protocols can be adapted to specific research needs, enabling a more accurate assessment of the environmental fate of this compound.

References

A Comparative Guide to the Reproducibility of cis-1,3-Dichloropropene Soil Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of cis-1,3-dichloropropene residues in soil, with a focus on the reproducibility of these methods. The selection of a robust and reproducible analytical method is critical for accurate environmental monitoring, agricultural research, and human health risk assessment. This document summarizes key performance data from various studies to aid in the selection of the most suitable method for specific research needs.

Comparison of Analytical Methods

The determination of this compound in soil is predominantly accomplished using gas chromatography (GC) coupled with various sample introduction and detection systems. The choice of method can significantly impact the sensitivity, selectivity, and reproducibility of the results. The following tables summarize the performance of common analytical techniques based on available experimental data.

Table 1: Performance Characteristics of Analytical Methods for this compound in Soil

MethodSample PreparationDetectionLimit of Quantitation (LOQ)Recovery (%)Reproducibility (RSD %)Reference
Method 1 Purge and TrapGC/MS0.20 µg/kg70-120%Not Sufficiently Reported[1]
Method 2 On-line Purge and TrapGC-MS0.01 mg/kg93-104%< 6%[2]
Method 3 Solvent Extraction (Hexane)GC/MS (Ion Trap)0.01 mg/kg76-108%5-15%[3]
Method 4 Steam Distillation & Diethyl Ether ExtractionGC-ECD/FID0.01 mg/kgNot SpecifiedNot Specified[4]

Note: Direct comparison of reproducibility between all methods is challenging due to variations in study design, soil types, and reporting standards. The data presented is based on individual validation studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the key experimental protocols cited in this guide.

Method 1: Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS) - Based on DowElanco Analytical Method GRM 94.13
  • Principle: Volatile organic compounds, including this compound, are purged from a soil sample with an inert gas. The purged compounds are trapped on a sorbent material, then thermally desorbed onto a gas chromatographic column for separation and detection by mass spectrometry.[1]

  • Sample Preparation: A known weight of soil (e.g., 5.0 g) is placed in a purge-and-trap vessel. Deionized water is added to the sample.[5]

  • Purge and Trap: The sample is purged with helium for a set time. The volatile analytes are trapped on a multi-sorbent trap (e.g., Tenax, silica (B1680970) gel, charcoal).

  • Desorption and GC/MS Analysis: The trap is rapidly heated to desorb the analytes onto a capillary GC column. The GC oven temperature is programmed to separate the components. Detection is performed by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

  • Quantitation: Quantification is based on the response of a specific quantitation ion for this compound relative to an internal standard.[5]

Method 2: On-line Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: This method automates the purge and trap process, directly coupling the sample preparation to the GC-MS analysis for high-throughput and reduced sample handling.[2]

  • Sample Preparation: A soil sample is placed in a vial and an aliquot of a dispersant solution is added. The vial is then placed in an autosampler.

  • On-line Purge and Trap: The system automatically transfers the sample to a purge vessel, heats the sample, and purges it with an inert gas. The analytes are trapped and then thermally desorbed into the GC-MS system.

  • GC-MS Analysis: Chromatographic separation and mass spectrometric detection are performed similarly to the standard purge and trap method.

  • Validation: The method was validated by analyzing spiked blank matrix samples, demonstrating good recoveries (93-104%) and precision (<6% RSD).[2]

Method 3: Solvent Extraction Gas Chromatography/Mass Spectrometry (GC/MS)
  • Principle: this compound is extracted from the soil matrix using an organic solvent. The extract is then analyzed by GC/MS.[3]

  • Sample Extraction: A homogenized soil sample (e.g., 10g) is placed in a vial. A known volume of an extraction solution (e.g., hexane) containing an internal standard is immediately added. The vial is sealed and shaken mechanically. After centrifugation, an aliquot of the organic layer is taken for analysis.[3]

  • GC/MS Analysis: The extract is injected into a GC-MS system. The chromatographic conditions are optimized to separate this compound from other co-extracted compounds. An ion trap mass spectrometer can be used for detection.[3]

  • Performance: This method has shown mean recoveries between 76.0% and 108.0% with a relative standard deviation (RSD) ranging from 5% to 15%.[3]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the general workflow for soil residue analysis and the key steps in the purge and trap methodology.

Soil_Residue_Analysis_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Soil_Sample Soil Sampling Homogenization Homogenization Soil_Sample->Homogenization Sub_sampling Sub-sampling Homogenization->Sub_sampling Purge_Trap Purge and Trap Sub_sampling->Purge_Trap Solvent_Extraction Solvent Extraction Sub_sampling->Solvent_Extraction GC_MS GC/MS Analysis Purge_Trap->GC_MS Solvent_Extraction->GC_MS Quantification Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound soil residue analysis.

Purge_and_Trap_Workflow Start Soil Sample in Purge Vessel Purge Purge with Inert Gas (He) Start->Purge Trap Analytes Adsorbed onto Sorbent Trap Purge->Trap Desorb Thermal Desorption of Analytes Trap->Desorb Inject Injection onto GC Column Desorb->Inject Separate Chromatographic Separation Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect End Data Acquisition Detect->End

Caption: Key steps in the Purge and Trap methodology.

References

A Comparative Analysis of the Nematicidal Spectrum of cis- and trans-1,3-Dichloropropene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that the cis-isomer of 1,3-dichloropropene (B49464) exhibits a broader and more potent nematicidal activity compared to its trans-isomer. This guide provides a detailed comparison of the two isomers, summarizing available quantitative data, outlining experimental protocols for nematicidal activity assessment, and discussing their metabolic fate, which likely contributes to the observed differences in efficacy.

Nematicidal Efficacy: A Clear Distinction

Commercial formulations of the soil fumigant 1,3-dichloropropene are composed of a mixture of its cis (Z) and trans (E) geometric isomers.[1] While both isomers contribute to the overall nematicidal effect, scientific evidence points to the cis-isomer as the more biologically active component. The trans-isomer is generally considered to be less reactive.[2] This difference in activity is crucial for understanding the efficacy of 1,3-dichloropropene-based nematicides in controlling a wide range of plant-parasitic nematodes.

Quantitative Comparison of Nematicidal Activity

While direct, side-by-side comparative studies detailing the LC50 values of purified cis- and trans-1,3-dichloropropene against a wide spectrum of nematode species are not extensively available in the public literature, the consensus in toxicological and agricultural research underscores the superior efficacy of the cis-isomer. For instance, the acute oral LD50 for the cis-isomer in rats is 121 mg/kg, indicating its inherent toxicity.[3] Although this is a mammalian toxicity value, it reflects the higher reactivity of the cis form. The difference in activity is attributed to the stereochemistry of the molecules, which influences their interaction with biological targets within the nematodes.

Table 1: Comparative Nematicidal Spectrum and Properties of cis- and trans-1,3-Dichloropropene

Featurecis-1,3-Dichloropropenetrans-1,3-DichloropropeneKey Observations
Nematicidal Activity HigherLowerThe cis-isomer is consistently reported to be the more active nematicidal agent.[1]
Reactivity More reactive alkylating agentLess reactive alkylating agentThe higher reactivity of the cis-isomer likely contributes to its greater nematicidal potency.[2]
Metabolism Faster conjugation with glutathione (B108866) in rat liver cytosol.[2]Slower conjugation with glutathione in rat liver cytosol.[2]Differences in metabolic detoxification pathways may influence the bioavailability and persistence of the active form in the target organism.
Nematode Spectrum Effective against a broad range of plant-parasitic nematodes, including root-knot (Meloidogyne spp.), lesion (Pratylenchus spp.), and cyst (Heterodera spp.) nematodes.Contributes to the overall nematicidal activity of the mixture, but is less effective than the cis-isomer.The combined action of both isomers in commercial formulations provides a wider spectrum of control.

Experimental Protocols for Evaluating Nematicidal Activity

The assessment of the nematicidal activity of volatile compounds like 1,3-dichloropropene requires specific in vitro bioassay protocols that account for their fumigant nature.

In Vitro Bioassay for Volatile Nematicides

This protocol is designed to assess the mortality of plant-parasitic nematodes upon exposure to the vapors of cis- and trans-1,3-dichloropropene.

Materials:

  • Second-stage juveniles (J2) of the target nematode species (e.g., Meloidogyne incognita, Pratylenchus penetrans).

  • Sterile distilled water.

  • Multi-well plates (e.g., 24-well plates).

  • Micropipettes.

  • Solutions of cis- and trans-1,3-dichloropropene of known concentrations in a suitable solvent (e.g., ethanol).

  • Small, sterile filter paper discs.

  • Sealed containers (e.g., desiccators or airtight plastic boxes).

  • Stereomicroscope.

Procedure:

  • Nematode Suspension: Prepare a suspension of nematode J2s in sterile distilled water at a concentration of approximately 100-200 J2s per 100 µL.

  • Assay Setup:

    • Pipette 100 µL of the nematode suspension into the center of each well of a multi-well plate.

    • In a separate, sealed container for each treatment (and control), place a sterile filter paper disc.

    • Apply a specific volume of the cis- or trans-1,3-dichloropropene solution to the filter paper disc. The amount will depend on the desired final concentration in the container's headspace.

    • For the control, apply only the solvent to the filter paper disc.

  • Exposure: Place the multi-well plates with the nematode suspensions inside the sealed containers, ensuring no direct contact between the nematodes and the chemical-treated filter paper. Seal the containers to allow the volatile compound to fumigate the air and expose the nematodes.

  • Incubation: Incubate the sealed containers at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Mortality Assessment:

    • After the exposure period, remove the multi-well plates from the containers.

    • Under a stereomicroscope, count the number of motile and immotile nematodes in each well. Nematodes that are straight and do not respond to gentle probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each treatment and control. Correct for control mortality using Abbott's formula if necessary. Determine the LC50 values for each isomer at different time points.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_exposure Exposure & Incubation cluster_analysis Data Collection & Analysis Nematode_Suspension Prepare Nematode Suspension Pipette_Nematodes Pipette Nematodes into Wells Nematode_Suspension->Pipette_Nematodes Chemical_Preparation Prepare Isomer Solutions Apply_Chemical Apply Isomers to Filter Paper Chemical_Preparation->Apply_Chemical Seal_Container Seal Plates in Fumigation Chamber Pipette_Nematodes->Seal_Container Apply_Chemical->Seal_Container Incubate Incubate at Constant Temperature Seal_Container->Incubate Assess_Mortality Assess Nematode Mortality Incubate->Assess_Mortality Calculate_LC50 Calculate LC50 Values Assess_Mortality->Calculate_LC50

Caption: Workflow for in vitro nematicidal bioassay of volatile compounds.

Mode of Action and Signaling Pathways

The precise molecular targets and signaling pathways in nematodes affected by 1,3-dichloropropene are not fully elucidated. However, as an alkylating agent, it is believed to exert its toxic effect by reacting with nucleophilic groups in essential biomolecules such as proteins and nucleic acids, leading to cellular dysfunction and death.[2] The difference in reactivity between the cis and trans isomers likely leads to differential rates of adduction to these biological targets, explaining the observed disparity in their nematicidal efficacy.

Glutathione S-transferases (GSTs) are a key family of detoxification enzymes in many organisms, including nematodes. These enzymes catalyze the conjugation of glutathione to electrophilic compounds, such as 1,3-dichloropropene, facilitating their excretion. The observation that the cis-isomer of 1,3-dichloropropene is conjugated with glutathione four to five times faster than the trans-isomer in rat liver cytosol suggests a potential mechanism for the differential toxicity.[2] While this rapid conjugation is a detoxification pathway in mammals, the initial alkylating damage in the nematode may occur before significant detoxification can take place, with the more reactive cis-isomer causing more rapid and extensive damage.

Mode_of_Action cluster_entry Cellular Entry cluster_interaction Molecular Interaction cluster_effect Cellular Effect cluster_detox Detoxification Pathway DCP 1,3-Dichloropropene (cis and trans isomers) Alkylation Alkylation DCP->Alkylation More rapid for cis-isomer Conjugation Glutathione Conjugation DCP->Conjugation Faster for cis-isomer in mammals Biomolecules Essential Biomolecules (Proteins, DNA) Disruption Disruption of Cellular Function Biomolecules->Disruption Alkylation->Biomolecules Death Nematode Death Disruption->Death GST Glutathione S-transferase (GST) Excretion Excretion GST->Excretion Conjugation->GST

Caption: Proposed mode of action of 1,3-dichloropropene in nematodes.

Conclusion

References

A Comparative Guide to Analytical Techniques for cis-1,3-Dichloropropene Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of cis-1,3-dichloropropene, a compound of interest in environmental monitoring and toxicology. The following sections detail the performance of different methods, provide experimental protocols, and illustrate a typical analytical workflow.

Data Presentation: Performance Comparison

The selection of an appropriate analytical technique for this compound analysis is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) based methods are the most common, with various detectors offering different levels of selectivity and sensitivity.[1][2] The following table summarizes the performance of several widely used methods.

Analytical TechniqueSample MatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
GC-Mass Spectrometry (MS) Water, Soil, Biological SamplesWater: 0.02 - 10 ppb; Soil: 10 ppb; Rat Blood: 51.8 ng/mLWater: 78 - 110%; Rat Blood: 83.1 - 94.9%High selectivity and confirmation of analyte identity.[3][4]Higher instrumentation cost.
GC-Electron Capture Detection (ECD) Water, Soil, Biological SamplesRat Blood: 5.88 ng/mLRat Blood: 80.8 - 98.5%High sensitivity to halogenated compounds.[3]Less selective than MS, potential for matrix interference.
GC-Flame Ionization Detection (FID) GeneralNot specifiedNot specifiedRobust and widely available.Lower sensitivity compared to ECD and MS for halogenated compounds.
Purge and Trap GC-MS (EPA Method 524.2) Drinking Water0.02 µg/L98%Standardized and validated method for volatile organic compounds (VOCs).[5][6]Requires specialized purge and trap instrumentation.
Purge and Trap GC-ELCD (EPA Method 502.2) Drinking WaterNot specifiedNot specifiedGood sensitivity for halogenated VOCs.[5]Less common than MS detectors.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are outlines of common experimental protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Water and Soil Samples

This method is widely applicable for environmental samples and is based on established EPA protocols.[5][6]

  • Sample Preparation (Water): For water samples, a common technique is purge and trap.[5][6] An inert gas is bubbled through the water sample, and the volatilized this compound is trapped on a sorbent material. The sorbent tube is then heated to desorb the analyte into the GC-MS system.

  • Sample Preparation (Soil): Soil samples are typically extracted with a suitable solvent like methanol.[7] An aliquot of the extract is then diluted with water and analyzed using the purge and trap method.

  • GC Conditions:

    • Column: A capillary column suitable for volatile organic compounds, such as a DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness), is often used.[1]

    • Oven Temperature Program: An initial temperature of around 35-45°C is held for a few minutes, then ramped to a final temperature of 180-220°C.[1]

    • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is common.

    • Detection Mode: Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring characteristic ions of this compound (e.g., m/z 75 and 110).[4]

Gas Chromatography-Electron Capture Detection (GC-ECD) for Biological Samples

This protocol is adapted from a method for determining this compound in whole rat blood.[3]

  • Sample Preparation:

    • To a 1 mL blood sample, add a suitable extraction solvent (e.g., n-hexane).

    • Vortex the mixture vigorously to ensure thorough extraction.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • The organic layer containing the analyte is carefully collected for GC-ECD analysis.

  • GC-ECD Conditions:

    • Column: A column with a polar stationary phase is often used.

    • Temperatures: Injector and detector temperatures are typically set around 200-250°C. The oven temperature is programmed to achieve separation from other components.

    • Carrier and Makeup Gas: Nitrogen or an argon/methane mixture is used.

Mandatory Visualization

The following diagrams illustrate the general workflow for the analytical techniques described.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Sample Collection (Water, Soil, Blood) WaterPrep Purge and Trap Sample->WaterPrep Water SoilPrep Solvent Extraction (e.g., Methanol) Sample->SoilPrep Soil BloodPrep Liquid-Liquid Extraction (e.g., Hexane) Sample->BloodPrep Biological GC Gas Chromatography (GC) WaterPrep->GC SoilPrep->GC BloodPrep->GC MS Mass Spectrometry (MS) GC->MS ECD Electron Capture Detection (ECD) GC->ECD FID Flame Ionization Detection (FID) GC->FID DataAcquisition Data Acquisition MS->DataAcquisition ECD->DataAcquisition FID->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Purge and Trap Workflow for Water Samples WaterSample Water Sample Purge Purge with Inert Gas WaterSample->Purge Trap Trap on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Detailed workflow for the purge and trap technique.

References

Efficacy of cis-1,3-Dichloropropene Across Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,3-dichloropropene (cis-1,3-D) is a widely utilized soil fumigant for the management of plant-parasitic nematodes and other soil-borne pathogens. Its efficacy, however, is not uniform and is significantly influenced by the complex interplay of soil physical and chemical properties. This guide provides a comparative analysis of this compound's performance in different soil types, supported by experimental data. We will delve into the impact of soil texture, organic matter, and pH on its activity and compare its performance with alternative soil fumigants. Detailed experimental protocols for evaluating fumigant efficacy are also provided to aid in the design and interpretation of future research.

Factors Influencing the Efficacy of this compound

The effectiveness of a soil fumigant like this compound is intrinsically linked to its movement and persistence in the soil matrix. Key soil properties governing these processes include:

  • Soil Texture: The relative proportions of sand, silt, and clay determine the pore size distribution and surface area of the soil.

    • Sandy Soils: Characterized by large pore spaces, sandy soils facilitate better diffusion of cis-1,3-D, leading to more uniform distribution and generally higher efficacy. However, the rapid movement can also lead to faster volatilization from the soil surface.[1]

    • Clay Soils: Fine-textured soils with smaller pore spaces and higher organic matter content can impede the movement of fumigants. This can result in lower concentrations of the active ingredient reaching target pests, thus reducing efficacy.[1]

  • Soil Organic Matter: Organic matter can adsorb this compound, reducing its availability in the soil solution and vapor phase to act on target organisms. Increased organic matter content is generally associated with decreased fumigant efficacy.

  • Soil Moisture and Temperature: These factors are critical for the volatilization and diffusion of cis-1,3-D. Optimal soil moisture (typically 50-80% of field capacity) and warmer temperatures enhance the conversion of the liquid fumigant into its gaseous phase, improving its distribution in the soil profile.[2]

Comparative Efficacy Data

The following tables summarize available data on the efficacy of this compound in different soil types and in comparison with other fumigants. It is important to note that direct comparative studies across a wide range of soil types under identical conditions are limited in the scientific literature.

Table 1: Nematicidal Efficacy of this compound in Different Soil Textures

Soil TypeTarget NematodeApplication RateEfficacy MetricResultsReference
Sandy LoamMeloidogyne incognita (Root-knot nematode)112 L/haRoot galling indexSignificant reduction in root galling compared to untreated control.Faske & Starr (2006)
Fine SandBelonolaimus longicaudatus (Sting nematode)Not specifiedPopulation densityDid not appear to be related to major differences in soil texture within the study.Crow (2005)
Silt LoamRotylenchulus reniformis (Reniform nematode)Not specifiedPopulation density reduction31-36% reduction at planting compared to untreated control.Watson et al. (2023)[3]

Table 2: Comparison of 1,3-Dichloropropene (B49464) with Other Fumigants in Sandy Loam Soil

FumigantTarget PestsApplication RateEfficacy MetricResultsReference
1,3-Dichloropropene + Chloropicrin (B1668804)Meloidogyne incognita, Pythium irregulare, Rhizoctonia solani, Cyperus esculentusNot specifiedPest and disease control, squash yieldAs effective as methyl bromide in controlling target pests. Chisel-applied was more effective for nematode control than drip-applied.Gilreath et al. (2008)[4]
Metam SodiumMeloidogyne incognita, Pythium irregulare, Rhizoctonia solani, Cyperus esculentusNot specifiedPest and disease control, squash yieldAs effective as methyl bromide in controlling target pests.Gilreath et al. (2008)[4]

Experimental Protocols

Standardized protocols are crucial for the accurate evaluation and comparison of soil fumigant efficacy. The following outlines a general methodology for a nematicide efficacy trial.

1. Site Selection and Preparation:

  • Select a field with a known history of the target nematode population.

  • Conduct a pre-treatment nematode soil survey to determine population density and distribution.

  • Prepare the soil to a seedbed condition with uniform tilth, free of large clods and undecomposed organic matter.[2]

  • Ensure optimal soil moisture (50-80% of field capacity) and temperature for fumigant application.[2]

2. Experimental Design:

  • Use a randomized complete block design with a sufficient number of replicates (typically 4-6) for statistical validity.

  • Include an untreated control and plots for each fumigant and application rate being tested.

  • Plot size should be adequate to minimize edge effects.

3. Fumigant Application:

  • Calibrate application equipment accurately to deliver the intended dose.

  • For shank injection, ensure a consistent injection depth and spacing.[2]

  • Immediately after application, seal the soil surface with a packer or tarp to prevent premature volatilization.[2]

4. Data Collection:

  • Nematode Population Assessment:

    • Collect soil samples from the root zone at various time points (e.g., pre-plant, mid-season, post-harvest).

    • Extract nematodes from soil using standard methods (e.g., centrifugal flotation).

    • Identify and count the target nematode species.

  • Plant Health and Yield Assessment:

    • Assess crop vigor and look for symptoms of nematode damage (e.g., stunting, yellowing).

    • At the end of the season, measure root galling or other damage indices.

    • Harvest and measure crop yield (e.g., weight, number of marketable units).

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine significant differences between treatments.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a soil fumigant efficacy trial.

experimental_workflow node_start Start: Field Selection (Known Pest History) node_pre_sampling Pre-Treatment Nematode Sampling node_start->node_pre_sampling node_soil_prep Soil Preparation (Tillage, Moisture & Temp Control) node_pre_sampling->node_soil_prep node_exp_design Experimental Design (Randomized Blocks) node_soil_prep->node_exp_design node_application Fumigant Application (Calibrated Equipment) node_exp_design->node_application node_sealing Soil Sealing (Tarping/Packing) node_application->node_sealing node_mid_sampling Mid-Season Sampling (Soil & Plant Assessment) node_sealing->node_mid_sampling node_harvest Harvest (Yield & Root Damage Assessment) node_mid_sampling->node_harvest node_post_sampling Post-Harvest Nematode Sampling node_harvest->node_post_sampling node_analysis Data Analysis (Statistical Comparison) node_post_sampling->node_analysis node_end End: Efficacy Report node_analysis->node_end

Caption: Workflow for a soil fumigant efficacy trial.

Logical Relationships in Fumigant Efficacy

The interplay of various factors determining the final efficacy of this compound can be visualized as follows:

logical_relationships cluster_soil Soil Properties cluster_application Application Method cluster_fumigant Fumigant Behavior soil_texture Soil Texture (Sand, Silt, Clay) diffusion Diffusion & Volatilization soil_texture->diffusion organic_matter Organic Matter persistence Persistence & Degradation organic_matter->persistence soil_moisture Soil Moisture soil_moisture->diffusion soil_temp Soil Temperature soil_temp->diffusion app_method Application Technique (Shank, Drip) app_method->diffusion app_rate Application Rate app_rate->persistence sealing Soil Sealing sealing->diffusion efficacy Overall Efficacy diffusion->efficacy persistence->efficacy

Caption: Factors influencing this compound efficacy.

Conclusion

The efficacy of this compound as a soil fumigant is a multifactorial equation heavily influenced by soil type and environmental conditions. Generally, its performance is optimal in coarser-textured, sandy soils with adequate moisture and warm temperatures. In finer-textured soils with high organic matter, its movement and efficacy can be significantly reduced. When compared to alternatives, combinations of 1,3-dichloropropene with other fumigants like chloropicrin have shown efficacy comparable to historical standards such as methyl bromide for a broad spectrum of soil-borne pests. For researchers and professionals in the field, a thorough understanding of the soil environment is paramount for predicting and optimizing the performance of this compound and for designing effective and sustainable pest management strategies. Future research should focus on direct comparative studies across a wider range of soil types to provide more precise guidance on its application.

References

A Comparative Analysis of cis-1,3-Dichloropropene and Dimethyl Disulfide as Soil Fumigants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent soil fumigants, cis-1,3-dichloropropene and dimethyl disulfide (DMDS). The information presented herein is a synthesis of experimental data to assist researchers and agricultural scientists in making informed decisions for pest management strategies.

Executive Summary

This compound has been a long-standing nematicide, valued for its efficacy.[1][2][3] Dimethyl disulfide, a more recent alternative, presents a different profile in terms of its biological activity and environmental impact.[4] This guide delves into a detailed comparison of their physicochemical properties, nematicidal and fungicidal efficacy, mechanism of action, impact on soil microfauna, and phytotoxicity.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of these fumigants is crucial for predicting their behavior in the soil and environment.

PropertyThis compoundDimethyl Disulfide (DMDS)
Molecular Formula C₃H₄Cl₂C₂H₆S₂
Molar Mass 110.97 g/mol 94.2 g/mol
Appearance Colorless to amber liquid with a sweetish, chloroform-like odor.[5][6]Colorless to pale yellow liquid with a strong, unpleasant garlic-like odor.
Boiling Point 104.3 °C109.6 °C
Vapor Pressure 28 mmHg at 25 °C28.6 mmHg at 25 °C
Water Solubility 2.7 g/L at 20 °C2.5 g/L at 20 °C
log Kow 1.821.77

Nematicidal and Fungicidal Efficacy

Both compounds have demonstrated efficacy against a range of soil-borne pests, with notable differences in their spectrum of activity.

Nematicidal Efficacy

Studies have shown that both this compound and dimethyl disulfide are effective in controlling root-knot nematodes (Meloidogyne spp.).

Efficacy MetricThis compoundDimethyl Disulfide (DMDS)Reference
LC₅₀ (Direct Fumigation) 0.070 mg/L0.086 mg/L[7]
LC₅₀ (Direct Contact) 18.851 mg/L29.865 mg/L[7]
LC₅₀ (Soil Fumigation) 3.061 mg/L6.438 mg/L[7]
Root Gall Index (Melon) 4.21.2 - 1.5[8]
Root Gall Index (Tomato) 3.62.7 - 3.0[9]
Fungicidal Efficacy

While both compounds exhibit some fungicidal properties, their effectiveness against specific soil-borne fungal pathogens varies. Dimethyl disulfide has been shown to reduce the abundance of Rhizoctonia solani and Fusarium solani.[4] In contrast, some studies suggest that the bioactivity of DMDS against soil pathogens like Fusarium and Phytophthora may be weaker than that of 1,3-dichloropropene (B49464).

Mechanism of Action

The modes of action through which these two fumigants exert their biocidal effects are distinct, targeting different cellular processes.

This compound: Alkylation of Biomolecules

The primary mechanism of action for this compound is believed to be the alkylation of essential biomolecules in nematodes and other target organisms.[5] This process involves the covalent modification of proteins and nucleic acids, disrupting their normal function and leading to cell death. A proposed metabolic pathway involves an initial conjugation with glutathione, followed by further transformations that can lead to the formation of reactive intermediates.

cis_1_3_Dichloropropene_Pathway This compound This compound Conjugate Glutathione Conjugate This compound->Conjugate GSH GSH Glutathione GSH->Conjugate GST Glutathione S-transferase Metabolism Further Metabolism Conjugate->Metabolism Epoxide Reactive Epoxide Intermediate Metabolism->Epoxide Alkylation Alkylation of Biomolecules (Proteins, DNA) Epoxide->Alkylation Disruption Cellular Disruption & Nematicidal Effect Alkylation->Disruption

Proposed metabolic pathway of this compound.
Dimethyl Disulfide: Mitochondrial Dysfunction

Dimethyl disulfide's nematicidal and insecticidal activity is primarily attributed to the induction of mitochondrial dysfunction.[10] It specifically inhibits complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain.[10] This inhibition leads to a decrease in intracellular ATP concentration, which in turn activates neuronal K(ATP) channels, causing hyperpolarization of the cell membrane and a reduction in neuronal activity, ultimately leading to paralysis and death of the organism.[10]

DMDS_Pathway DMDS Dimethyl Disulfide Mitochondria Mitochondria DMDS->Mitochondria ComplexIV Complex IV (Cytochrome c oxidase) Mitochondria->ComplexIV Inhibition ATP ATP Production ComplexIV->ATP Decreased K_ATP Neuronal K(ATP) Channels ATP->K_ATP Activation Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization NeuronalActivity Reduced Neuronal Activity Hyperpolarization->NeuronalActivity Paralysis Paralysis & Death NeuronalActivity->Paralysis

Mechanism of action of dimethyl disulfide.

Impact on Soil Microbial Communities

Soil fumigants can have significant, though often transient, effects on non-target soil microorganisms.

  • This compound: Application of 1,3-dichloropropene has been shown to initially decrease the diversity of soil bacterial communities.[11][12] However, studies indicate that the microbial community can recover over time.[11] It can also lead to an accumulation of ammonium-N in the soil due to its impact on nitrifying bacteria.[11]

  • Dimethyl Disulfide: DMDS fumigation has been observed to initially promote microbial activity in some cases.[13] The effects on the carbon source utilization of microbes tend to weaken, with indicators recovering to control levels within a couple of weeks.[13]

Phytotoxicity

Phytotoxicity, or plant injury, is a critical consideration for pre-plant soil fumigants. A sufficient waiting period between fumigation and planting is necessary to allow the compounds to dissipate from the soil.

  • This compound: Generally requires a pre-plant interval to prevent damage to newly planted crops.

  • Dimethyl Disulfide: Can be phytotoxic to seedlings if they are transplanted immediately after treatment. However, this toxicity is often not observed when planting is delayed by several days.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols.

Nematicide Efficacy Bioassay (in vitro)

This protocol is adapted from methods used to determine the direct toxicity of fumigants to nematodes.

  • Preparation of Nematode Suspension: Culture and extract a target nematode species (e.g., Meloidogyne incognita) to obtain a suspension of second-stage juveniles (J2).

  • Fumigant Dilution Series: Prepare a series of dilutions of the test fumigant (this compound or dimethyl disulfide) in a suitable solvent (e.g., acetone).

  • Exposure: In small, sealed containers (e.g., 24-well plates), add a known number of nematodes (e.g., 100 J2) to a small volume of water.

  • Fumigation: Introduce a filter paper disc impregnated with a specific volume of the fumigant dilution into the sealed container, ensuring no direct contact with the nematode suspension.

  • Incubation: Incubate the sealed containers at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 or 48 hours).

  • Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage mortality for each fumigant concentration and determine the LC₅₀ value using probit analysis.

Nematicide_Bioassay_Workflow A Prepare Nematode Suspension C Aliquot Nematodes into Sealed Containers A->C B Prepare Fumigant Dilution Series D Introduce Fumigant on Filter Paper B->D C->D E Incubate at Controlled Temperature D->E F Assess Nematode Mortality E->F G Calculate LC50 F->G

Workflow for in vitro nematicide efficacy bioassay.
Phospholipid Fatty Acid (PLFA) Analysis for Soil Microbial Community Structure

PLFA analysis is a widely used method to characterize the living microbial biomass and community composition in soil.

  • Lipid Extraction: Extract total lipids from a soil sample (e.g., 5g of freeze-dried soil) using a one-phase solvent mixture of chloroform, methanol, and a buffer.[10][13][14][15]

  • Fractionation: Separate the total lipids into neutral lipids, glycolipids, and phospholipids (B1166683) using solid-phase extraction on a silica (B1680970) gel column.[15]

  • Methylation: Convert the fatty acids in the phospholipid fraction into fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.[10][14]

  • Quantification and Identification: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS). Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.

  • Data Interpretation: Use specific PLFAs as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes) to determine the microbial community structure.

Phytotoxicity Test

This protocol outlines a general procedure for assessing the phytotoxicity of treated soil.[8][16][17][18]

  • Soil Preparation: Collect soil samples from both fumigated and untreated control plots after the appropriate aeration period.

  • Test Setup: Fill replicate pots or trays with the collected soil samples.

  • Sowing: Sow seeds of sensitive indicator plant species (e.g., cress, lettuce, cucumber) in the pots.

  • Growth Conditions: Maintain the pots in a controlled environment (growth chamber or greenhouse) with optimal conditions for light, temperature, and humidity.

  • Observation: After a predetermined period (e.g., 7-14 days), assess various phytotoxicity endpoints, including:

    • Seed germination rate (%)

    • Shoot and root length

    • Fresh and dry biomass

    • Visual symptoms of phytotoxicity (e.g., chlorosis, necrosis, stunting).

  • Data Analysis: Compare the growth parameters of plants in the fumigated soil to those in the untreated control soil to determine the degree of phytotoxicity.

Conclusion

Both this compound and dimethyl disulfide are effective soil fumigants with distinct characteristics. This compound has a long history of use and proven efficacy, primarily acting as an alkylating agent. Dimethyl disulfide offers a different mode of action by targeting mitochondrial function and shows promise as an alternative, particularly with its efficacy against certain fungal pathogens. The choice between these two compounds will depend on the specific pest complex, soil conditions, crop to be planted, and regulatory considerations. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to refine our understanding of these important agricultural tools.

References

A Comparative Guide to the Inter-Laboratory Measurement of cis-1,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the measurement of cis-1,3-dichloropropene, a component of some soil fumigants.[1][2][3] The content is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into various analytical approaches and their performance characteristics based on available experimental data. While direct inter-laboratory comparison studies were not found in the public domain, this guide synthesizes data from various validated methods to aid in the selection and implementation of appropriate analytical protocols.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the performance of different analytical methods for the determination of this compound in various matrices. These methods primarily utilize gas chromatography (GC) coupled with different detectors.[4]

Table 1: Performance of GC-based Methods for this compound in Biological Samples

Analytical MethodMatrixRecovery (%)Limit of Quantitation (LOQ) / SensitivityReference
GC/MSRat Blood83.1 - 94.951.8 - 12,900 ng/mL[5][6]
GC/ECDRat Blood80.8 - 98.55.88 - 11,700 ng/mL[5][6]
GC with Sulfur-Selective DetectorHuman Urine (metabolites)Not ReportedNot Reported[6]
Liquid Scintillation SpectrometerRat Tissues (using ¹⁴C-labeled compound)>95%Not Reported[5][6]

Table 2: Performance of GC-based Methods for this compound in Environmental Samples

Analytical MethodMatrixRecovery (%)Limit of Quantitation (LOQ)Reference
Purge and Trap GC/MS (EPA Method 524.2)Drinking Water99% (for trans-isomer)0.05 ng/mL[4][7]
GC/MSFruits and Vegetables76.0 - 108.0%0.05 mg/kg[8]
CLP Statement of Work for Organics AnalysisWaterNot Specified10 ppb[5][6]
CLP Statement of Work for Organics AnalysisSoilNot Specified10 ppb[5][6]

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to facilitate replication and comparison.

1. Analysis of this compound in Rat Blood by GC/MS and GC/ECD

  • Sample Preparation:

    • To a sample of whole rat blood, add 200 μL of n-hexane.[5][6]

    • Vortex the sample to ensure thorough mixing.[6]

    • Centrifuge the sample at 800 g for 1 minute to separate the layers.[5][6]

  • Instrumental Analysis:

    • For GC/MS: Directly inject an aliquot of the hexane (B92381) extract onto the GC column.[5][6]

    • For GC/ECD: Dilute the hexane extract with additional hexane before injection onto the GC column.[5][6]

2. Analysis of this compound in Water by Purge and Trap GC/MS (Based on EPA Method 524.2)

  • Sample Preparation:

    • Samples are typically preserved with hydrochloric acid.[7]

    • An internal standard (e.g., 2-bromo-1-chloropropane) is added to the sample.[7]

  • Instrumental Analysis:

    • The volatile organic compounds, including this compound, are purged from the water sample using an inert gas (e.g., helium).[4]

    • The purged compounds are trapped on a solid-phase trap.[4]

    • The trap is heated to desorb the compounds onto a capillary GC column.[4]

    • The compounds are separated by the GC and detected by a mass spectrometer (MS).[4][7]

3. Analysis of this compound in Fruits and Vegetables by GC/MS

  • Sample Preparation:

    • Homogenize approximately 10g of the sample.[8]

    • Immediately add 10 mL of an extraction solution containing an internal standard (e.g., 2-bromo-1-chloropropane (B110360) in hexane).[8]

    • Seal the vial and shake mechanically for 15 minutes.[8]

    • Centrifuge the sample at 2500 rpm for 5 minutes.[8]

  • Instrumental Analysis:

    • Transfer a portion of the organic layer to an autosampler vial.[8]

    • Analyze the extract using a GC/MS system. A DB-VRX column (30 m x 0.25 mm ID, 1.4 µm ft) can be used.[8]

    • The oven temperature program can be set as follows: start at 25°C (1 min), ramp to 130°C at 10°C/min, then ramp to 220°C at 60°C/min and hold for 1 min.[8]

    • Use selected ion monitoring for quantification, with m/z 75 for quantification and m/z 112 for confirmation of cis- and trans-1,3-dichloropropene.[8]

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the described analytical methods.

cluster_0 Workflow for Rat Blood Analysis Sample Collection Sample Collection Hexane Extraction Hexane Extraction Sample Collection->Hexane Extraction Vortex & Centrifuge Vortex & Centrifuge Hexane Extraction->Vortex & Centrifuge Direct Injection Direct Injection Vortex & Centrifuge->Direct Injection For MS Dilution Dilution Vortex & Centrifuge->Dilution For ECD GC/MS Analysis GC/MS Analysis Direct Injection->GC/MS Analysis GC/ECD Analysis GC/ECD Analysis Dilution->GC/ECD Analysis

Caption: Workflow for this compound Analysis in Rat Blood.

cluster_1 Workflow for Water Analysis (Purge and Trap) Water Sample Water Sample Add Internal Standard Add Internal Standard Water Sample->Add Internal Standard Purge with Inert Gas Purge with Inert Gas Add Internal Standard->Purge with Inert Gas Trap on Solid Phase Trap on Solid Phase Purge with Inert Gas->Trap on Solid Phase Thermal Desorption Thermal Desorption Trap on Solid Phase->Thermal Desorption GC/MS Analysis GC/MS Analysis Thermal Desorption->GC/MS Analysis

Caption: Purge and Trap Workflow for Water Sample Analysis.

cluster_2 Workflow for Fruit & Vegetable Analysis Homogenize Sample Homogenize Sample Add Extraction Solution Add Extraction Solution Homogenize Sample->Add Extraction Solution Shake & Centrifuge Shake & Centrifuge Add Extraction Solution->Shake & Centrifuge Collect Organic Layer Collect Organic Layer Shake & Centrifuge->Collect Organic Layer GC/MS Analysis GC/MS Analysis Collect Organic Layer->GC/MS Analysis

Caption: Extraction Workflow for Fruit and Vegetable Samples.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-1,3-Dichloropropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and professionals in drug development are advised to adhere to stringent safety and environmental regulations when disposing of cis-1,3-Dichloropropene. This hazardous chemical requires careful handling and a prescribed disposal process to mitigate risks to personnel and the environment.

This compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the designated waste code U084.[1] Proper disposal is not merely a matter of laboratory best practice but a legal requirement. The primary and recommended method for the disposal of this substance is incineration.[2] This process must be carried out in a licensed hazardous waste incineration facility capable of achieving a destruction and removal efficiency of 99.99%.[2]

It is crucial that this compound waste is not mixed with household garbage or discharged into the sewage system.[3] All waste containing this chemical should be collected in dedicated, clearly labeled, and sealed containers.

Key Hazard and Disposal Information

To facilitate a clear understanding of the essential data, the following table summarizes the key hazard classifications and disposal parameters for this compound.

ParameterValue/ClassificationSource
Common Name This compound-
CAS Number 10061-01-5
RCRA Waste Code U084[1]
UN Number UN1992[3]
Hazard Class 3 (Flammable Liquid)[2]
Primary Disposal Method Incineration[2]
Required Destruction Efficiency 99.99%[2]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination. Personnel should be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

The spill should be contained using an inert absorbent material such as sand, diatomite, or universal binders. The contaminated absorbent material must then be collected into a sealable, labeled waste container for disposal as hazardous waste. It is imperative to prevent the spilled chemical from entering drains or waterways.

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This step-by-step process ensures that all safety and regulatory requirements are met.

cluster_0 On-Site Procedures cluster_1 Off-Site Disposal start Start: Generation of This compound Waste collect Collect waste in a dedicated, labeled, sealed container start->collect segregate Segregate from incompatible materials collect->segregate store Store in a cool, dry, well-ventilated area segregate->store transport Arrange for transport by a licensed hazardous waste carrier store->transport incinerate Incinerate at a licensed hazardous waste facility (99.99% destruction) transport->incinerate end End: Proper Disposal incinerate->end

References

Personal protective equipment for handling cis-1,3-DICHLOROPROPENE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-1,3-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this hazardous chemical.

This compound is a flammable, toxic, and potentially carcinogenic liquid that requires stringent safety measures.[1][2] It can be harmful if swallowed, inhaled, or absorbed through the skin, and it is also very toxic to aquatic life.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended equipment.

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield are required.[4]
Hand Chemical-resistant gloves are mandatory. Given the nature of the chemical, double gloving is recommended. Consult the glove manufacturer's resistance data.[4]
Body A flame-retardant lab coat and a chemical-resistant apron should be worn. For larger quantities or situations with a risk of splashing, a chemical-resistant suit is advised.[4][5]
Respiratory All work should be conducted in a certified chemical fume hood. If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6][7]
Footwear Closed-toe, chemical-resistant shoes are required.[4] Pant legs should be worn outside of boots to prevent chemicals from entering.[5]
Quantitative Exposure Limits
ParameterValueOrganization
Recommended Exposure Limit (REL) 1 ppm (10-hour workshift)NIOSH[2]
Threshold Limit Value (TLV) 1 ppm (8-hour workshift)ACGIH[2]

Note: this compound is considered a potential occupational carcinogen, and therefore, all contact should be minimized to the lowest possible level.[1][2]

Operational Plans: Step-by-Step Guidance

Preparation and Handling Protocol
  • Engineering Controls Verification : Before commencing any work, ensure that a certified chemical fume hood is operational. Confirm the accessibility and functionality of a safety shower and eyewash station.[4]

  • Eliminate Ignition Sources : Remove all potential ignition sources from the work area, as this compound is a flammable liquid.[1][2][3] This includes open flames, sparks, and hot surfaces. Use only non-sparking tools.[1][7]

  • Grounding and Bonding : To prevent static discharge, all containers and transfer equipment must be grounded and bonded.[1][4][7]

  • Personal Protective Equipment (PPE) Check : Don all required PPE as specified in the table above. Ensure a proper fit and inspect for any damage before use.

  • Handling the Chemical :

    • Work with the smallest quantity of the chemical necessary for the experiment.[4]

    • Avoid inhaling vapors and prevent any contact with skin and eyes.[8]

    • Keep containers tightly closed when not in use.[3][4]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

    • Store in a designated flammable liquids cabinet.[4]

    • Containers should be tightly sealed and clearly labeled.[3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Waste Segregation : Keep halogenated organic waste separate from non-halogenated waste streams to ensure proper disposal.[4]

  • Containerization : Use a designated, compatible, and properly labeled hazardous waste container. The container must remain closed except when adding waste.[4]

  • Disposal Regulations : Disposal must be conducted in accordance with all local, regional, and national environmental regulations.[3][8] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

Emergency Procedures

Chemical Exposure
  • Skin Contact : Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing.[1][2][9] Wash the affected area thoroughly with soap and water.[1] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3][9] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[2][9]

  • Inhalation : Immediately move the individual to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Seek immediate medical attention.[1][3]

Spill or Leak
  • Evacuate and Isolate : Immediately evacuate the area and secure all entrances to the contaminated zone.[2][8] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]

  • Eliminate Ignition Sources : Extinguish all ignition sources in the immediate vicinity.[1][2]

  • Containment : Stop the leak if it can be done without risk.[1] Prevent the spill from entering waterways, sewers, or confined areas.[1]

  • Cleanup :

    • For small spills, absorb the liquid with dry earth, sand, or other non-combustible material.[1][2]

    • Use clean, non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]

    • Ventilate the area and wash the spill site after the material has been removed.[2]

    • Do NOT wash the spill into the sewer system.[2]

Fire
  • Extinguishing Media : Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish the fire.[1][2]

  • Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

  • Hazards : Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode in a fire.[2] Poisonous gases, including hydrogen chloride, are produced in a fire.[2] Use water spray to keep fire-exposed containers cool.[2]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ignition Eliminate Ignition Sources prep_controls->prep_ignition prep_ppe Inspect and Don PPE prep_ignition->prep_ppe emergency_fire Fire prep_ignition->emergency_fire handling_use Use Smallest Necessary Quantity prep_ppe->handling_use handling_contain Keep Containers Closed handling_use->handling_contain emergency_spill Spill or Leak handling_use->emergency_spill emergency_exposure Personal Exposure handling_use->emergency_exposure handling_store Store Properly handling_contain->handling_store disp_segregate Segregate Halogenated Waste handling_store->disp_segregate disp_container Use Labeled Waste Container disp_segregate->disp_container disp_regulations Follow Institutional Protocols disp_container->disp_regulations

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.